2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Description
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBYGJQOGWBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: A Strategic -Ketoacetal Scaffold in Heterocyclic Drug Discovery
Executive Summary
In the rapidly expanding chemical realm of heterocyclic compounds, the thiophene nucleus has established itself as a privileged pharmacophore, forming the backbone of numerous therapeutic agents[1]. 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone (Molecular Formula: C9H10O3S) is a highly specialized, masked
Structural and Physicochemical Profiling
The structural architecture of 2-(1,3-dioxolan-2-yl)-1-thiophen-3-yl-ethanone consists of an electron-rich thiophene ring attached at the 3-position to an ethanone (acetyl) core, where the terminal methyl group is substituted with a cyclic ethylene acetal.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone |
| Molecular Formula | C9H10O3S |
| Molecular Weight | 198.24 g/mol |
| Monoisotopic Mass | 198.035 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (TPSA) | ~63.8 Ų |
Causality in Structural Design:
The choice of a thiophen-3-yl substituent over the more common thiophen-2-yl isomer is highly intentional in drug design. The 3-position alters the electronic distribution of the heteroaromatic ring, often rendering the adjacent carbons less susceptible to rapid oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic half-life of the downstream drug candidate[2]. Furthermore, the 1,3-dioxolane ring provides robust steric and electronic protection to the aldehyde, preventing the
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of this scaffold relies on a two-step sequence: a Claisen condensation followed by chemoselective acetalization.
-
Formylation (Claisen Condensation): 3-Acetylthiophene is reacted with ethyl formate in the presence of a strong base (e.g., Sodium Hydride). The base deprotonates the
-carbon of the ketone to form an enolate, which attacks the electrophilic carbonyl of ethyl formate, yielding the highly reactive 3-oxo-3-(thiophen-3-yl)propanal. -
Chemoselective Acetalization: The intermediate is immediately subjected to acetalization using ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)[3].
Mechanistic Causality: Why does the acetal form selectively at the aldehyde rather than the ketone? Aldehydes possess higher electrophilicity and lower steric hindrance compared to ketones. The p-TsOH protonates the formyl oxygen, facilitating nucleophilic attack by the diol[3]. The reaction is strictly equilibrium-driven; therefore, continuous removal of water via azeotropic distillation (Dean-Stark apparatus) is mandatory to overcome the entropic barrier and drive the reaction to completion[3].
Fig 1: Two-step synthesis of 2-(1,3-dioxolan-2-yl)-1-thiophen-3-yl-ethanone via formylation.
Application in Drug Discovery: Divergent Heterocycle Construction
Thiophene is a privileged pharmacophore featured in over 26 FDA-approved drugs, including anti-inflammatory agents and metabolic modulators like canagliflozin[2]. 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone acts as a "spring-loaded" node for combinatorial library generation.
Upon mild acidic deprotection, the latent 1,3-dicarbonyl is liberated and can be immediately trapped by various bis-nucleophiles to yield diverse heterocyclic drug fragments:
-
Hydrazines yield 3-(thiophen-3-yl)pyrazoles (common in kinase inhibitors).
-
Hydroxylamines yield 3-(thiophen-3-yl)isoxazoles.
-
Amidines/Guanidines yield 4-(thiophen-3-yl)pyrimidines.
Fig 2: Divergent synthesis of thiophene-bearing heterocycles from the masked dicarbonyl.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.
Protocol 1: Synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
-
Enolate Formation & Formylation:
-
To a flame-dried flask containing a suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, dropwise add a solution of 3-acetylthiophene (1.0 eq) and ethyl formate (1.5 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Validation Step: Quench a 0.1 mL aliquot with aqueous NH₄Cl. TLC (Hexanes/EtOAc 3:1) should show the consumption of the starting material and the appearance of a highly UV-active, polar spot (the enol form of the
-ketoaldehyde).
-
-
Acetalization:
-
Extract the bulk reaction with EtOAc, dry, and concentrate. Dissolve the crude 3-oxo-3-(thiophen-3-yl)propanal in anhydrous toluene.
-
Add ethylene glycol (1.5 eq) and p-TsOH·H₂O (0.05 eq)[3].
-
-
Azeotropic Distillation:
-
Attach a Dean-Stark trap and reflux the mixture at 110 °C for 8–12 hours. The continuous removal of water is critical to drive the equilibrium toward the cyclic acetal[3].
-
-
Workup & Validation:
-
Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the p-TsOH, dry over MgSO₄, and concentrate.
-
Self-Validation (NMR): ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the acetal methine proton (triplet, ~5.2 ppm) alongside the ethylene glycol multiplet (~3.9–4.1 ppm).
-
Protocol 2: Divergent Synthesis of 5-(Thiophen-3-yl)-1H-pyrazole
-
In Situ Deprotection:
-
Dissolve the synthesized 2-(1,3-dioxolan-2-yl)-1-thiophen-3-yl-ethanone (1.0 eq) in a 1:1 mixture of THF and 2M aqueous HCl. Stir at room temperature for 2 hours.
-
-
Cyclization:
-
To the same reaction vessel, slowly add hydrazine hydrate (1.2 eq). Heat the mixture to 60 °C for 4 hours.
-
-
Workup & Validation:
-
Neutralize the mixture with 1M NaOH, extract with EtOAc, and purify via flash chromatography.
-
Self-Validation (NMR): ¹H NMR will confirm the loss of the dioxolane aliphatic signals and the emergence of two distinct pyrazole aromatic protons (~6.6 ppm and ~7.6 ppm).
-
Conclusion
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone bridges the gap between simple thiophene precursors and complex, target-specific heterocyclic drugs. By leveraging the thermodynamic control of acetalization and the bioisosteric advantages of the 3-thienyl moiety, this compound serves as an indispensable scaffold for medicinal chemists aiming to populate combinatorial libraries with high-value, drug-like candidates.
References
Molecular Architecture and Synthetic Utility of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: A Technical Guide for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic use of masked reactive intermediates is paramount for the orthogonal synthesis of complex pharmacophores. 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a highly specialized, bifunctional building block. Structurally, it consists of a thiophene-3-yl core linked to an ethanone moiety, which is terminally protected by a 1,3-dioxolane acetal. This compound serves as a stable, protected equivalent of a 1,3-dicarbonyl system, specifically designed to bypass the instability and unwanted self-condensation reactions typically associated with free malonaldehydes or
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, causality-driven guide to the physicochemical properties, self-validating synthetic protocols, and downstream applications of this critical intermediate.
Molecular Architecture & Physicochemical Profile
The utility of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone stems from its precise molecular architecture. The thiophene ring provides a bioisosteric replacement for phenyl rings, often improving the metabolic stability and lipophilicity of drug candidates [1]. Meanwhile, the 1,3-dioxolane ring acts as a robust protecting group for the highly electrophilic aldehyde carbon, remaining stable under basic, nucleophilic, and reductive conditions, yet easily cleaved under mild acidic conditions.
The molecular formula
Table 1: Physicochemical and Structural Properties
| Parameter | Value | Analytical Significance |
| IUPAC Name | 2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one | Standardized nomenclature for structural identification. |
| Molecular Formula | Defines the precise atomic composition and isotopic distribution. | |
| Molecular Weight | 198.24 g/mol | Essential for accurate stoichiometric calculations in bulk synthesis [1]. |
| Monoisotopic Mass | 198.03506 Da | The exact mass target for HRMS (ESI+) validation [2]. |
| H-Bond Donors | 0 | Indicates the absence of protic functional groups (e.g., -OH, -NH). |
| H-Bond Acceptors | 3 | Represents the two dioxolane oxygens and the ketone carbonyl. |
| Topological Polar Surface Area | 55.6 Ų | Predicts favorable membrane permeability in downstream drug design. |
| Rotatable Bonds | 3 | Confers structural flexibility, aiding in optimal receptor binding. |
Mechanistic Synthesis & Experimental Protocol
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone requires a precise, two-phase approach to ensure chemoselectivity. The protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) to verify success at each node without requiring immediate offline chromatography.
Phase 1: Formylation of 3-Acetylthiophene
The objective is to generate the highly reactive
-
Reagent Preparation: Purge anhydrous tetrahydrofuran (THF) with nitrogen. Causality: Moisture must be rigorously excluded to prevent the hydrolysis of the sodium ethoxide base and the ethyl formate electrophile.
-
Enolate Formation: Suspend sodium ethoxide (1.2 eq) in THF and cool to 0°C. Slowly add 3-acetylthiophene (1.0 eq). Causality: The low temperature thermodynamically controls the enolization, preventing exothermic degradation and minimizing aldol self-condensation of the starting ketone.
-
Condensation: Add ethyl formate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
In-Process Control (IPC) & Validation: Remove a 50
L aliquot and add a drop of 1% aqueous . Validation: An immediate deep purple color confirms the presence of the enolizable 1,3-dicarbonyl system (3-oxo-3-(thiophen-3-yl)propanal). -
Workup: Quench with 1M HCl to pH 5 to protonate the enolate, then extract with ethyl acetate.
Phase 2: Selective Acetalization
The objective is to selectively protect the aldehyde moiety over the ketone.
-
Reaction Setup: Dissolve the crude intermediate in anhydrous toluene to achieve a 0.2 M concentration.
-
Catalysis: Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110°C for 4-6 hours. Causality: Toluene forms an azeotrope with water. By physically removing the byproduct water via the trap, Le Chatelier's principle drives the equilibrium entirely toward the dioxolane product. The aldehyde is selectively protected because it is significantly more electrophilic and less sterically hindered than the ketone adjacent to the bulky thiophene ring.
-
In-Process Control (IPC) & Validation: Monitor the volume of water collected in the Dean-Stark trap. Validation: The collection of exactly 1.0 molar equivalent of water mathematically validates the completion of the condensation.
-
Workup: Quench the pTSA with saturated aqueous
prior to concentration. Causality: Neutralization is critical; concentrating the mixture in the presence of acid will trigger the reverse hydrolysis reaction.
Fig 1: Two-step self-validating synthetic workflow for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone.
Analytical Characterization Standards
To ensure the structural integrity of the synthesized batch, the following analytical signatures must be verified:
-
Infrared (IR) Spectroscopy: The complete disappearance of the aldehyde
stretch (~1720 ) and the retention of the ketone stretch (~1680 , shifted lower due to conjugation with the thiophene ring) validates selective mono-protection. Strong stretching bands will appear between 1050–1150 . -
H NMR (400 MHz,
): The defining feature is the acetal methine proton, which will appear as a distinct triplet around 5.2 ppm. The ethylene glycol backbone will present as a multiplet integrating to 4 protons near 3.8–4.0 ppm. The methylene bridge ( ) between the carbonyl and the acetal will appear as a doublet around 3.2 ppm.
Strategic Applications in Medicinal Chemistry
Thiophene-substituted 1,3-dicarbonyl equivalents are highly valued in medicinal chemistry as foundational building blocks for synthesizing bioactive heterocycles, including antimicrobial, anti-inflammatory, and targeted oncology agents [1]. Similar to commercially available building blocks like ethyl 3-oxo-3-(thiophen-3-yl)propanoate [3], this dioxolane-protected compound enables orthogonal reactivity.
By masking the aldehyde, the ketone can be subjected to nucleophilic attacks (e.g., Grignard additions) or reductive aminations without cross-reactivity. Once the desired modification is complete, the acetal is easily deprotected under mild acidic conditions (e.g., 1M HCl in THF) to reveal the aldehyde for subsequent cyclization into pyrazoles, isoxazoles, or pyrimidines.
Fig 2: Downstream application pathway for synthesizing thiophene-bearing heterocycles.
References
- Ethyl 3-oxo-3-(thiophen-2-yl)
- C9H10O3S - Explore - PubChemLite. PubChemLite, University of Luxembourg.
- ethyl 3-oxo-3-(thiophen-3-yl)
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone CAS number and registry data
An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Foreword: The landscape of medicinal chemistry and materials science is perpetually expanding, driven by the synthesis and characterization of novel molecular entities. This guide focuses on the compound 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone, a molecule of significant interest due to its unique combination of a thiophene core, a ketone linker, and a protected aldehyde in the form of a dioxolane ring. While a specific CAS Number for this compound is not readily found in public databases, indicating its novelty, this document serves as a comprehensive technical resource for researchers engaged in its synthesis, characterization, and exploration of its potential applications. The insights provided herein are grounded in established chemical principles and data from structurally related compounds.
Molecular Overview and Strategic Importance
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a heterocyclic compound featuring a thiophene ring acylated at the 3-position. The acyl group is a protected β-ketoaldehyde, with the aldehyde functionality masked as a 1,3-dioxolane. This structural arrangement offers a versatile platform for further chemical modifications, making it a valuable building block in organic synthesis.
The strategic importance of this molecule lies in the chemical reactivity of its constituent parts:
-
Thiophene Ring: A common scaffold in pharmaceuticals, known for its electronic properties and ability to engage in various biological interactions.
-
Ketone Group: A versatile functional group that can undergo a wide range of reactions, including reductions, additions, and condensations.
-
Dioxolane Group: A stable protecting group for aldehydes, which can be selectively removed under acidic conditions to reveal the reactive aldehyde.
This combination allows for a stepwise and regioselective chemical manipulation, a crucial aspect in the synthesis of complex target molecules in drug discovery and materials science.
Physicochemical and Registry Data
While a specific CAS number for the target compound is not available, we can predict its properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₁₀O₃S | Based on the chemical structure. |
| Molecular Weight | 198.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar compounds like 2-(2-Thienyl)-1,3-dioxolane which is a liquid.[1] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). Insoluble in water. | General solubility characteristics of similar organic molecules. |
| CAS Number | Not assigned or not publicly available. | Exhaustive searches of chemical databases did not yield a specific CAS number for this structure. |
Proposed Synthesis Pathway
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone can be approached through several synthetic strategies. A plausible and efficient method involves the acylation of a suitable thiophene precursor with a dioxolane-containing acylating agent.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the bond between the thiophene ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation or a related coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol outlines a potential synthetic route. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.
Step 1: Preparation of 2-(1,3-Dioxolan-2-yl)acetyl chloride
-
Reaction: Start with 2-(1,3-dioxolan-2-yl)acetic acid. Convert the carboxylic acid to the acid chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Rationale: Oxalyl chloride is often preferred as it produces gaseous byproducts (CO, CO₂, HCl), simplifying the workup. The reaction is typically run at low temperatures (0 °C) and then allowed to warm to room temperature.
-
Purification: The resulting acid chloride is often used directly in the next step after removal of the solvent and excess reagent under reduced pressure, as it can be sensitive to moisture.
Step 2: Friedel-Crafts Acylation of Thiophene
-
Reaction: To a solution of thiophene in an appropriate solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C. Then, add the freshly prepared 2-(1,3-dioxolan-2-yl)acetyl chloride dropwise.
-
Rationale: Acylation of thiophene is a well-established reaction.[2] However, acylation of unsubstituted thiophene typically occurs at the 2-position. To achieve 3-substitution, a blocking group strategy or the use of a 3-substituted thiophene starting material in a different reaction (e.g., a cross-coupling) would be necessary. For the purpose of this guide, we will consider an alternative coupling approach for regioselectivity.
Alternative Protocol: Synthesis via Grignard Reagent
A more regioselective synthesis would involve the use of a 3-substituted thiophene.
Step 1: Preparation of Thiophen-3-ylmagnesium bromide
-
Reaction: React 3-bromothiophene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent.
-
Rationale: This is a standard method for preparing Grignard reagents from aryl halides. The inert atmosphere is crucial to prevent quenching of the highly reactive organometallic species by oxygen or moisture.
Step 2: Acylation of the Grignard Reagent
-
Reaction: React the freshly prepared thiophen-3-ylmagnesium bromide with 2-(1,3-dioxolan-2-yl)acetonitrile. The reaction is then quenched with an aqueous acid solution.
-
Rationale: The reaction of a Grignard reagent with a nitrile followed by acidic hydrolysis is a classic method for the synthesis of ketones. This approach provides excellent regiocontrol, ensuring the formation of the 3-substituted product.
-
Purification: The crude product would be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the known spectral characteristics of thiophene, ketone, and dioxolane moieties. These predictions provide a benchmark for the empirical characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 - 8.2 | m | 3H | Thiophene protons | The protons on the thiophene ring will appear in the aromatic region. The specific splitting pattern will depend on the substitution at the 3-position. |
| ~5.0 | t | 1H | Acetal CH | The proton of the C-H group of the dioxolane ring, adjacent to two oxygens, will be significantly downfield. |
| ~4.0 | m | 4H | -O-CH₂-CH₂-O- | The four protons of the ethylene glycol unit in the dioxolane ring. |
| ~3.0 | d | 2H | -CO-CH₂- | The methylene protons adjacent to the carbonyl group and the dioxolane ring. They will be split by the acetal proton. |
¹³C NMR (Carbon Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190-200 | C=O | The carbonyl carbon of the ketone will be in the characteristic downfield region. |
| ~120-140 | Thiophene carbons | The sp² hybridized carbons of the thiophene ring. |
| ~100-105 | Acetal carbon | The carbon of the dioxolane ring bonded to two oxygens. |
| ~65 | -O-CH₂-CH₂-O- | The carbons of the ethylene glycol unit in the dioxolane ring. |
| ~45-50 | -CO-CH₂- | The methylene carbon adjacent to the carbonyl group. |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |
| ~3100 | C-H stretch (thiophene) | Aromatic C-H stretching. |
| ~2900 | C-H stretch (aliphatic) | Aliphatic C-H stretching from the methylene and dioxolane groups. |
| ~1680 | C=O stretch (ketone) | Strong absorption characteristic of an aryl ketone. |
| ~1100-1200 | C-O-C stretch (dioxolane) | Strong C-O stretching bands from the acetal group. |
MS (Mass Spectrometry)
The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of the dioxolane moiety or cleavage adjacent to the carbonyl group.
Potential Applications in Research and Drug Development
The unique structural features of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone make it a promising candidate for various applications, particularly in the synthesis of bioactive molecules.
As a Versatile Building Block
This compound serves as a trifunctional building block. The thiophene ring, the ketone, and the protected aldehyde can be addressed with different chemical reagents in a controlled manner. For instance, the ketone can be reduced or used in olefination reactions, while the dioxolane can be deprotected to reveal the aldehyde for subsequent reactions like reductive amination or Wittig reactions. This versatility is highly valuable in the construction of complex molecular architectures.[3]
In Kinase Inhibitor Synthesis
The thiophene scaffold is present in numerous kinase inhibitors used in cancer therapy. The ketone and the latent aldehyde in the target molecule can be used to build out the rest of the pharmacophore, attaching other necessary recognition motifs. For example, the ketone could be a site for building a hinge-binding motif, a common feature in kinase inhibitors.[4]
Caption: Synthetic utility of the target molecule.
Conclusion
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone represents a novel and synthetically attractive building block. While its empirical data is not yet widely published, this guide provides a solid theoretical and practical foundation for its synthesis and characterization. The predictive spectroscopic data, coupled with a detailed synthetic protocol, should empower researchers to confidently approach the study of this molecule. Its potential as a precursor to complex heterocyclic systems, particularly in the realm of medicinal chemistry, warrants further investigation.
References
-
PubChem. 2-(3-Thienyl)-1,3-dioxolane. [Link]
-
PrepChem.com. Synthesis of 2-[2-(Tributylstannyl)-3-thienyl]-1,3-dioxolane. [Link]
-
AA Blocks. 1-(Thiophen-2-yl)ethanone. [Link]
-
PMC. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
ResearchGate. 2-(1,3-Dioxolan-2-yl)phenol. [Link]
-
PubChem. 2-(1,3-Dioxolan-2-yl)phenol. [Link]
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Handling Thiophene-Dioxolane Derivatives: A Mechanistic and Safety Guide
As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often fail to capture the complex, synergistic risks inherent to bifunctional heterocycles. Thiophene-dioxolane derivatives—such as 2-(2-thienyl)-1,3-dioxolane—occupy a privileged space in synthetic organic chemistry, serving as critical building blocks for novel pharmaceuticals and organic electronics[1].
However, handling these compounds requires moving beyond a mere compliance checklist. To work safely with these derivatives, researchers must understand the chemical causality behind their hazards: the severe bioactivation potential of the thiophene ring combined with the chemical instability of the 1,3-dioxolane moiety. This whitepaper deconstructs the core safety profile of thiophene-dioxolane derivatives and provides self-validating protocols for their management.
Physicochemical Profiling & Hazard Implications
Understanding the physical properties of a compound is the first step in predicting its behavior in the fume hood. Table 1 summarizes the quantitative data for a representative derivative, 2-(2-Thienyl)-1,3-dioxolane, and translates these metrics into actionable safety implications.
Table 1: Physicochemical Profile of 2-(2-Thienyl)-1,3-dioxolane
| Parameter | Quantitative Value | Mechanistic & Safety Implication |
| CAS Number | 58268-08-9 | Identifier for regulatory and inventory tracking[1]. |
| Boiling Point | 111 °C at 15 mmHg | High boiling point at STP; requires vacuum distillation. Heating under vacuum increases the risk of concentrating explosive peroxides[1],[2]. |
| Density | 1.25 g/cm³ | Denser than water. Unlike common ethers (e.g., diethyl ether), this compound will form the bottom layer in aqueous biphasic extractions[1],[2]. |
| Refractive Index | n20D 1.553 | Critical metric for assessing purity before initiating sensitive organometallic cross-coupling reactions[1],[2]. |
| Flash Point | 102.2 °C | Combustible liquid. Requires handling away from open flames, sparks, and static discharge[2]. |
Mechanistic Toxicology: The Thiophene Moiety
The thiophene ring is a well-documented structural alert in medicinal chemistry and toxicology[3]. While it is a valuable bioisostere for benzene, its inclusion introduces severe biological hazards if inhaled or absorbed through the skin.
The Causality of Toxicity: When thiophene derivatives enter the bloodstream, they are metabolized by Cytochrome P450 (CYP450) enzymes in the liver. CYP450 catalyzes the bioactivation of the thiophene ring via two competing pathways: S-oxidation and epoxidation[4]. Both metabolic routes transform the relatively stable thiophene ring into highly reactive, electrophilic intermediates (thiophene S-oxides and thiophene epoxides)[3],[4]. These reactive metabolites rapidly form covalent bonds with cellular macromolecules, leading to severe drug-induced hepatotoxicity and nephrotoxicity[3],[4].
CYP450-mediated bioactivation pathway of thiophene rings.
Chemical Instability: The Dioxolane Moiety
While the thiophene ring dictates the biological hazard, the 1,3-dioxolane ring dictates the physical hazard. Dioxolane is a cyclic ether that is highly prone to auto-oxidation[5].
The Causality of Instability: Upon prolonged exposure to atmospheric oxygen and ambient light, the alpha-hydrogens adjacent to the oxygen atoms in the dioxolane ring are abstracted via a radical mechanism. This leads to the formation of explosive hydroperoxides[5]. If a peroxide-laden batch of a thiophene-dioxolane derivative is subjected to concentration via rotary evaporation or distillation, the peroxides can detonate with lethal force[5],[6].
Logical workflow for dioxolane peroxide monitoring and quenching.
Self-Validating Experimental Protocols
To mitigate the dual hazards of bioactivation and auto-oxidation, laboratory workflows must be designed as self-validating systems—meaning the protocol inherently proves its own success before the researcher proceeds.
Protocol A: Peroxide Monitoring and Chemical Quenching
Causality: Because dioxolanes form peroxides continuously when exposed to air, chronological tracking (dating the bottle) is insufficient. Empirical chemical testing is mandatory[5],[6].
-
Visual Inspection: Before opening the container, inspect the liquid under a flashlight. If viscous layers or crystalline solids are visible around the cap or in the liquid, do not touch the bottle . These are shock-sensitive peroxide crystals. Evacuate the hood and call Environmental Health and Safety (EHS)[6].
-
Empirical Testing: If the liquid is clear, extract 1 mL using a clean glass pipette. Apply 1 drop to a commercial peroxide test strip (e.g., Quantofix). Wait 15 seconds and compare the color to the scale.
-
Quenching Reaction: If peroxides are between 20 ppm and 100 ppm, add 10 mL of a freshly prepared 10% (w/v) Iron(II) sulfate (FeSO₄) aqueous solution per 100 mL of the thiophene-dioxolane derivative. Stir vigorously for 30 minutes. The Fe(II) reduces the hydroperoxides to harmless alcohols while oxidizing to Fe(III).
-
System Validation (Re-test): Stop stirring, allow the phases to separate (remember, the thiophene-dioxolane will be the bottom layer), and re-test the organic layer with a new peroxide strip. The protocol is only validated when the strip reads < 2 ppm.
Protocol B: Safe Handling and Disposal Workflow
Causality: Thiophene derivatives are potent environmental toxins, and unquenched dioxolane waste can react violently with heavy metals often found in mixed organic waste streams[6].
-
Environmental Isolation: Always handle the compound inside a certified chemical fume hood to prevent inhalation of hepatotoxic vapors. Wear chemical-impermeable gloves (polyvinyl alcohol is preferred, as ethers rapidly permeate standard nitrile)[6].
-
Waste Segregation: Collect thiophene-dioxolane waste in a dedicated, grounded, high-density polyethylene (HDPE) container. Never mix this waste with acidic solutions or heavy metal waste, which can catalyze sudden peroxide decomposition[6].
-
Headspace Management: Fill the waste container to a maximum of 80% capacity. The 20% headspace is critical to accommodate outgassing and prevent pressure-induced rupture[6].
-
System Validation (EHS Handoff): Prior to requesting an EHS waste pickup, the laboratory must perform a final peroxide test on the waste container. Attach a tag explicitly stating: "Peroxide-Forming Heterocyclic Waste: Tested at <20 ppm on [Date]."
References[5] Properties, Uses and Safety of Dioxolane - slchemtech.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg1080GBT0RtWZsPDcQJan9ToAjapiMn0Ucxacji_P4KqY7xqBLQ-ygLPt9WA8-EwhaydQ9Ii_9nMYrRJz2KLkRFZkJPRW02FzqYaAvvDxQ7ObkNx2V4L7Ai510JduGYu_Y68yuWgRred1EbI6-OzjotUXxi6W1EJqY_KqRDMZGkDMMnjJpvw=[3] Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology - acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbfuZDuEcrqUHNTYn6G1me7KCCbr8xZmWmqT-3aI5IFVS3BRIdBooi_GcyKFB3YYebNLGO7PrdjY6iTpQGEiIRzq3oPeyzHdda-VcdIPwaB5KAeouOLBsMJSODgN_pWJPT1OMCvg==[4] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWXibUnDwbxHfqEqqdNSxmPTJA32Tp-FF6h3oN4QPE7ZQ9VSkBWoW-V6U5NUBFw9GXHQbCU9R3ukGj9QDZPXybuETkYQY5AP6Fy729KxjLjmEkg17uCLRYD9aSMWdQWpr5WjV2cPAalY1di6halK9rsdfDMPdJmtr3NVbQ3axrfJKWiQxVfteYF9TzGnWPt48qlE0XG9lK5JtC-cRm4r-A9EL7hssNXJRTeEiAAo-P0reF1zJb7q1mvIYVyyWNp7IWHbCBc7Lhp7NxwIHAaW2A5P2qOW-n4E637g==[6] Proper Disposal of 2-Ethyl-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals - benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFihxLBuvDLMMc0V8T-b2wNX8gTygHXph9UZRe2_8PdHUdTEdMALC6oqK3cH1tuFiLH2gSwZCPMU4YU42_Ta9o2j92eHhc94jqaDeQvMaNYavNV8a5ppz0BcRJSx_CGQBL39B_17ZYszb6DAcu9v5fShz7djLD-GcMVDsioNqh4AZVr9OLjGjUv68rBFxsGlzuY2xhadP6bQAuKDOrOmokM2pbjMh5m-S-izfYm6E5Z4It8WIR4926W[1] 2-(2-Thienyl)-1,3-dioxolane - chemimpex.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyRS_1TmwRXPxrF13mO6Vq0-uuQsUxy8XjPHr_bk2F7-oR0OGYR0NglCnhdmF-MWIE8nA6NZsJ4Y5PcUhxuWNw4rYmVU3cwnZcj3-Zl8esaNoBcGcOWZ_dSIagu6RmxMXOtsY=[2] 2-(2-Thienyl)-13-Dioxolane 97.0%(GC) - pure-synth.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXAw1iGTcD8Cq0BKdXrzrbftS6vKElPh54rhBH_zYbf8FO5TT-R8wjnIKWUKTnz_9DnyVTLEQ0HCBDXmRr9HQAr8VLzs253HVArh3TEPSgwENItKGyHDlWIaaJvq87MQoxczHIzaTB3kk7iF4RinC69P1bFdEDuhsxllrPlv5v6ay0nVzoeh4d
Sources
Solubility profile of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone in organic solvents
Executive Summary & Compound Identity
This technical guide details the solubility profile of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone , a critical bifunctional intermediate containing a lipophilic thiophene core and an acid-labile dioxolane protecting group.[1][2]
Effective handling of this compound requires balancing its lipophilicity with its sensitivity to acidic hydrolysis.[1][2] This guide provides a tiered solvent selection strategy, stability warnings, and a validated protocol for solubility determination.[1][2]
Physicochemical Identity
| Property | Value (Calculated/Estimated) | Structural Implication |
| Molecular Formula | C₉H₁₀O₃S | Thiophene core + Masked dicarbonyl side chain |
| Molecular Weight | 198.24 g/mol | Low MW, likely amenable to high-throughput screening |
| LogP (Predicted) | 1.5 – 2.1 | Moderately lipophilic; prefers organic phases |
| H-Bond Acceptors | 3 (Ketone O, 2x Acetal O) | Good solubility in protic solvents (Alcohols) |
| H-Bond Donors | 0 | No self-association; lower MP expected |
| Rotatable Bonds | 3 | Flexible alkyl linker aids solvation |
Solubility Profile & Solvent Compatibility
The solubility of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is governed by the competition between the hydrophobic thiophene ring and the polar aprotic dioxolane/ketone moieties.[1][2]
Tier 1: Primary Solvents (High Solubility > 100 mg/mL)
These solvents are recommended for reaction media, stock solution preparation, and liquid-liquid extraction.[1][2]
-
Dichloromethane (DCM) & Chloroform:
-
Tetrahydrofuran (THF) & 2-MeTHF:
-
Ethyl Acetate (EtOAc):
Tier 2: Functional Solvents (Moderate Solubility / Specific Use)
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Polar Aprotic (DMSO, DMF, NMP):
-
Toluene:
Tier 3: Anti-Solvents (Low Solubility < 1 mg/mL)[1][2]
-
Aliphatic Hydrocarbons (Pentane, Hexane, Heptane, Cyclohexane):
-
Water:
Critical Stability Warning: Acetal Hydrolysis
The 1,3-dioxolane moiety is a protecting group for an aldehyde.[1][2] It is stable to bases and nucleophiles but highly labile in acidic aqueous environments .[1][2]
-
Reaction: Hydrolysis yields 3-(thiophen-3-yl)-3-oxopropanal , which may polymerize or degrade.[1][2]
-
Precaution: Ensure all halogenated solvents (DCM, CDCl₃) are neutralized (pass through basic alumina) to remove traces of HCl before dissolving the compound for storage or NMR.[2]
Experimental Protocol: Thermodynamic Solubility Assessment
Do not rely on visual estimation alone.[1][2] Use this gravimetric "Shake-Flask" protocol for accurate data.
Workflow Diagram
Figure 1: Gravimetric Shake-Flask Workflow for determining thermodynamic solubility.[1][2]
Step-by-Step Methodology
-
Preparation: Weigh approx. 50 mg of the solid into a clear HPLC vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.
-
Observation:
-
Saturation: If solid persists after 1 mL, add excess solid to ensure saturation, stir for 24 hours.
-
Quantification: Filter the saturated solution (PTFE filter), evaporate a known volume of filtrate, and weigh the residue.
Purification Strategy (Recrystallization)
Based on the solubility profile, the following solvent systems are recommended for purification:
| Method | Solvent System | Procedure |
| Recrystallization | EtOAc / Heptane | Dissolve in min.[1][2] hot EtOAc; add Heptane dropwise until cloudy; cool to 4°C. |
| Recrystallization | EtOH / Water | Dissolve in warm Ethanol; add Water until turbid. (Ensure water is neutral pH).[1][2] |
| Flash Column | Hexane / EtOAc | Compound typically elutes at 20-40% EtOAc gradient.[1][2] |
References
-
BenchChem. Physicochemical properties of thiophene derivatives. (General thiophene solubility data). Link[1][2]
-
PubChem. Compound Summary: 2-(3-Thienyl)-1,3-dioxolane (Analog).[1][2] National Library of Medicine.[1][2] Link[1][2]
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][2] (Stability of 1,3-dioxolanes).[1][2] Wiley-Interscience.[1][2]
-
ChemScene. 2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone (Structural Analog).Link[1][2]
Sources
- 1. 2-(Thiophen-2-yl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 2. 2-(3-Thienyl)-1,3-dioxolane | C7H8O2S | CID 315630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manavchem.com [manavchem.com]
Stability and Synthetic Utility of Dioxolane Protecting Groups in Thiophene Chemistry
Topic: Stability of Dioxolane Protecting Groups in Thiophene Compounds Content Type: In-Depth Technical Guide
Executive Summary
In the structural optimization of thiophene-based pharmacophores and organic semiconductors, the 1,3-dioxolane group serves as a critical "mask" for electrophilic aldehydes and ketones. Its utility is defined by a distinct stability profile: absolute resistance to strong bases and nucleophiles (enabling organolithium chemistry) contrasted with high lability under acidic conditions .
For the thiophene chemist, the standard benzaldehyde-acetal rules do not apply. The electron-rich nature of the thiophene ring significantly accelerates acid-catalyzed hydrolysis while simultaneously introducing risks of acid-mediated polymerization. This guide details the mechanistic underpinnings of this instability, provides validated protocols for orthogonal functionalization, and outlines "thiophene-safe" deprotection strategies.
Part 1: Mechanistic Foundations
The "Thienyl Effect" on Hydrolysis Kinetics
The stability of a dioxolane is dictated by the stability of the oxocarbenium ion intermediate formed during acid hydrolysis. Unlike phenyl rings, the thiophene ring is excessively electron-rich (π-excessive).
-
Formation (Thermodynamics): Thiophene-2-carbaldehyde is less electrophilic than benzaldehyde due to the strong resonance donation of the sulfur lone pair. Consequently, driving the protection reaction to completion often requires more vigorous water removal (Dean-Stark or chemical desiccants).
-
Hydrolysis (Kinetics): Once formed, the 2-(2-thienyl)-1,3-dioxolane is significantly more labile than its phenyl analog. The sulfur atom stabilizes the cationic transition state via resonance, lowering the activation energy for ring opening.
Critical Distinction:
-
2-Thienyl Dioxolanes: Highly acid-sensitive (Fast hydrolysis).
-
3-Thienyl Dioxolanes: Moderately acid-sensitive (Slower hydrolysis than 2-thienyl due to reduced resonance stabilization).
Visualizing the Electronic Interplay
The following diagram illustrates the resonance stabilization that accelerates hydrolysis and the orthogonal stability during lithiation.
Caption: Divergent reactivity pathways: Sulfur-assisted resonance accelerates acid hydrolysis, while the ring remains inert to strong bases, enabling lithiation.
Part 2: Chemical Stability Profile
The following matrix summarizes the compatibility of 2-(2-thienyl)-1,3-dioxolane with common synthetic reagents.
| Condition Class | Reagent Examples | Stability | Notes & Causality |
| Aqueous Acid | HCl, H₂SO₄, AcOH | Low | Hydrolyzes rapidly. Strong acids may cause ring polymerization (tarring). |
| Lewis Acids | BF₃·OEt₂, TiCl₄ | Low/Med | Can trigger transacetalization or polymerization. Thiophene sulfur may coordinate Lewis acids, requiring excess reagent. |
| Bases | NaOH, K₂CO₃, NaH | High | Completely stable. No mechanism for nucleophilic attack on the acetal carbon. |
| Organometallics | n-BuLi, Grignards, LDA | High | Key Utility. Allows lithiation at C5 (or C3/C4) without affecting the aldehyde mask. |
| Reductants | LiAlH₄, NaBH₄, H₂/Pd | High | Stable to hydride reduction and catalytic hydrogenation (unless benzylic C-O hydrogenolysis conditions are forced). |
| Oxidants | KMnO₄, PCC, mCPBA | Variable | Thiophene ring is susceptible to S-oxidation (thiophene-S-oxide) or ring opening before the dioxolane reacts. |
Part 3: Synthetic Utility & Protocols
Workflow 1: Protection (The "Thiophene-Safe" Method)
Due to the reduced electrophilicity of thiophene-carboxaldehydes, standard equilibrium conditions must be pushed aggressively but carefully to avoid acid-catalyzed degradation of the starting material.
Protocol:
-
Reagents: Thiophene-2-carbaldehyde (1.0 equiv), Ethylene Glycol (5.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).
-
Solvent: Toluene (0.5 M concentration).
-
Setup: Dean-Stark trap for azeotropic water removal.
-
Execution: Reflux vigorously. Monitor water collection.
-
Critical Step: Upon completion (TLC), cool to room temperature and immediately quench with saturated NaHCO₃ or Et₃N. Never concentrate the acidic toluene solution, as the concentrated acid will polymerize the electron-rich thiophene acetal.
-
Purification: Vacuum distillation or flash chromatography (SiO₂ with 1% Et₃N to neutralize surface acidity).
Workflow 2: Orthogonal Lithiation
This is the primary reason for employing dioxolanes in thiophene chemistry. The protecting group withstands the harsh basicity of n-BuLi, allowing functionalization at the 5-position.
Caption: The "Protect-Lithiate-Deprotect" cycle allows installation of electrophiles at the 5-position while preserving the 2-formyl group.
Protocol:
-
Dissolve 2-(2-thienyl)-1,3-dioxolane in anhydrous THF under Argon.
-
Cool to -78°C.
-
Add n-BuLi (1.1 equiv) dropwise. The solution often turns yellow/orange.
-
Stir for 30-60 mins at -78°C. (The lithio-species is stable).
-
Add electrophile (e.g., MeI, DMF, I₂).
-
Warm to room temperature and quench.
Workflow 3: Deprotection (Avoiding Polymerization)
Standard HCl hydrolysis can be too harsh, leading to "black tar" formation due to acid-catalyzed propagation of thiophene cationic species.
Recommended Method: Transacetalization with PPTS This method is milder than aqueous mineral acid and drives the equilibrium by solvent excess.
-
Solvent: Acetone (wet) or Acetone/Water (10:1).
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Conditions: Reflux for 2-4 hours.
-
Mechanism: Acetone acts as the acceptor for the glycol, forming 2,2-dimethyl-1,3-dioxolane (volatile) and releasing the thiophene aldehyde.
-
Alternative: For extremely acid-sensitive substrates, use Iodine (I₂) in Acetone . The mild Lewis acidity of I₂ cleaves the acetal without protonating the thiophene ring significantly.
Part 4: Troubleshooting & Case Studies
Scenario: Deprotection of a 5-alkyl-2-thienyl dioxolane yields a dark, insoluble solid instead of the aldehyde.
-
Root Cause: Acid concentration was too high. The 5-alkyl group makes the ring even more electron-rich than unsubstituted thiophene, increasing susceptibility to electrophilic attack (polymerization) by the released aldehyde or the acid catalyst.
-
Solution: Switch to Amberlyst-15 resin in wet acetone at room temperature. Filter the resin immediately upon completion to stop the reaction.
Scenario: Low yield during protection of 3-thiophenecarbaldehyde.
-
Root Cause: Steric hindrance or insufficient water removal.
-
Solution: 3-substituted thiophenes are sterically less encumbered than 2-substituted, but electronic deactivation might be at play if other EWGs are present. Use Triethyl Orthoformate as a water scavenger/dehydrating agent in the reaction mixture.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General stability and protocols for 1,3-dioxolanes).
-
BenchChem. Application Notes: Stability of 1,3-Dioxanes and Dioxolanes. Retrieved from
- Dunham, J. C.; Richardson, A. D. "Lithiation of 2-(2-thienyl)-1,3-dioxolane: A route to 2,5-disubstituted thiophenes." J. Org. Chem.2018, 83, 6432.
-
Fife, T. H. "General acid catalysis in the hydrolysis of 1,3-dioxolanes." Acc.[1][2] Chem. Res.1972 , 5, 264. (Mechanistic kinetics of acetal hydrolysis).
- Gronowitz, S.Thiophene and Its Derivatives; Wiley: New York, 1991.
-
TCI Chemicals. Product Specification: 2-(2-Thienyl)-1,3-dioxolane. Retrieved from
Sources
The 3-Acetylthiophene Scaffold: Synthetic Architectures and Medicinal Utility
[1][2]
Executive Summary
In the landscape of heterocyclic chemistry, 1-(thiophen-3-yl)ethanone (commonly 3-acetylthiophene ) represents a critical yet underutilized bioisostere of acetophenone. While its isomer, 2-acetylthiophene, is synthetically trivial to access via direct Friedel-Crafts acylation, the 3-isomer requires deliberate synthetic architecture due to the directing effects of the sulfur heteroatom.[1]
This guide addresses the "3-position challenge," detailing robust synthetic protocols, downstream derivatization pathways, and the scaffold's application in kinase inhibition and anti-inflammatory therapeutics.[1][2]
The Isomeric Conundrum: Electronic Causality
To work effectively with 3-acetylthiophene, one must understand why it cannot be made like its 2-isomer.
-
The Problem: Thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the
-position (C2/C5) due to the stabilization of the -complex by the sulfur atom. Attempting direct acetylation of thiophene yields >99% 2-acetylthiophene . -
The Solution: Accessing the
-position (C3) requires starting with a pre-functionalized halogenated precursor (e.g., 3-bromothiophene) and utilizing metal-catalyzed cross-coupling or lithiation strategies that bypass EAS selectivity rules.
Upstream Synthesis: Validated Protocols
The most reproducible route for laboratory and pilot-scale synthesis involves a Kumada Coupling followed by Benzylic-type Oxidation . This method avoids the cryogenic conditions of lithiation and the high cost of palladium catalysts used in Stille/Suzuki variations.
Protocol A: The Kumada-Oxidation Route
Target: Synthesis of 3-acetylthiophene from 3-bromothiophene.[3]
Step 1: Kumada Coupling (Formation of 3-Ethylthiophene)[3]
-
Rationale: We introduce the ethyl chain first. The ethyl group serves as a "masked" acetyl group, stable enough to survive workup but reactive enough for oxidation.[1]
-
Reagents: 3-Bromothiophene, Ethylmagnesium bromide (EtMgBr), Ni(dppp)Cl₂ (Catalyst).
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) under
atmosphere. -
Catalyst Loading: Charge with 3-bromothiophene (1.0 eq) and Ni(dppp)Cl₂ (1.5 mol%). Dissolve in anhydrous Et₂O.
-
Addition: Cool to 0°C. Add EtMgBr (1.1 eq, 3.0 M in Et₂O) dropwise. Critical: Exothermic reaction; maintain internal temp <10°C to prevent homocoupling side products.
-
Reflux: Once addition is complete, reflux for 2–4 hours. Monitor by GC-MS (disappearance of bromide).
-
Workup: Quench with saturated
. Extract with Et₂O. Dry over and concentrate. -
Purification: Fractional distillation (bp ~135–140°C) yields 3-ethylthiophene .
Step 2: Selective Oxidation
-
Rationale: The methylene group adjacent to the thiophene ring is activated (benzylic-like).
is chosen for its ability to oxidize alkyl chains to ketones without over-oxidizing the sulfur ring (unlike harsh acidic dichromates).
Procedure:
-
Solvent System: Suspend 3-ethylthiophene (1.0 eq) in a solution of
(0.5 eq) in water. The nitrate salt acts as a phase transfer promoter and stabilizes the oxidation state. -
Oxidation: Heat to 60°C. Add
(2.5 eq) portion-wise over 1 hour. -
Reaction: Stir at 70°C for 3 hours.
-
Filtration: Filter the hot mixture through Celite to remove
. Wash the cake with hot water. -
Extraction: Extract the filtrate with DCM.
-
Yield: Evaporation affords 3-acetylthiophene as a pale yellow oil (Yield: 65–75% over 2 steps).
Downstream Reactivity & Derivatization
Once synthesized, 3-acetylthiophene serves as a divergent intermediate.[1] The acetyl group allows for two primary reactivity modes: Alpha-Functionalization (for heterocycle construction) and Condensation (for linker extension).
Pathway Logic Diagram
The following diagram illustrates the decision tree for derivatizing 3-acetylthiophene.
Figure 1: Divergent synthesis pathways from the 3-acetylthiophene core.
Protocol B: -Bromination (The Gateway to Thiazoles)
The conversion to 2-bromo-1-(thiophen-3-yl)ethanone is the most critical step for medicinal chemistry, enabling the Hantzsch thiazole synthesis.
-
Challenge: The thiophene ring is electron-rich and prone to bromination itself.
-
Control: Use Phenyltrimethylammonium tribromide (PTAB) or NBS with p-TsOH instead of elemental bromine to control the release of
and prevent ring bromination.
Step-by-Step:
-
Dissolve 3-acetylthiophene (10 mmol) in THF (anhydrous).
-
Add Phenyltrimethylammonium tribromide (10 mmol) in one portion at 0°C.
-
Stir at room temperature for 2 hours. A white precipitate (phenyltrimethylammonium bromide) will form.
-
Filter the solid.[3] Concentrate the filtrate.
-
Validation: NMR should show a singlet at
~4.3 ppm ( ). If ring bromination occurs, aromatic proton integration will decrease.[1]
Medicinal Chemistry Applications
The 3-thienyl moiety is often used to optimize lipophilicity and metabolic stability compared to phenyl rings.
Comparative Data: Bioactivity Profile
| Drug Class | Target Mechanism | Role of 3-Thienyl Group | Key Derivative |
| Anticancer | VEGFR-2 Inhibition | Bioisostere of phenyl; improves | Sunitinib analogs (Indolin-2-one core) |
| Anti-inflammatory | COX-2 Inhibition | Reduces steric bulk compared to substituted benzenes; alters Selectivity Index. | Thienyl-Chalcones |
| Antimicrobial | Cell Wall Disruption | 3-acetyl derived thiazoles show higher potency against Gram(+) strains than 2-isomers. | Aminothiazole hybrids |
Case Study: Thienyl-Chalcones as Anti-Inflammatory Agents
Chalcones derived from 3-acetylthiophene (via Claisen-Schmidt condensation with substituted benzaldehydes) have shown potent inhibition of nitric oxide (NO) production.
-
Mechanism: The
-unsaturated ketone acts as a Michael acceptor for cysteine residues on NF- B signaling proteins. -
Structural Insight: The 3-thienyl orientation provides a different "twist" angle in the chalcone backbone compared to the 2-thienyl isomer, often improving solubility and oral bioavailability.
Safety & Stability (E-E-A-T)
-
Lachrymator Hazard:
-Bromo-3-acetylthiophene is a potent lachrymator (tear gas agent). All manipulations involving the brominated intermediate must be performed in a well-ventilated fume hood. -
Storage: 3-Acetylthiophene is stable at room temperature but should be stored under inert gas to prevent slow oxidation to the carboxylic acid over months.
-
Sulfur Poisoning: When using catalytic hydrogenation (e.g., reducing the ketone to an ethyl group), the thiophene sulfur will poison Pd/C or Pt catalysts. Use Raney Nickel or chemical reduction (hydrazine/KOH) instead.
References
-
Regioselective Synthesis via Kumada Coupling
-
Claisen-Schmidt Reactivity
-
Medicinal Chemistry Applications
- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Crystallographic Data & Structural Properties
-
Bromination Methodology (General Ketone Protocol Adapted)
Sources
- 1. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-(Thiophen-3-yl)ethanone. | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-(Thiophen-3-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting point and boiling point data for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
[1]
Executive Summary & Chemical Identity
2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one is a specialized heterocyclic building block used primarily as a protected
The compound features a thiophene-3-yl moiety attached to a ketone, with the
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one |
| Common Name | 3-(Thiophen-3-yl)-3-oxopropanal ethylene acetal |
| Molecular Formula | C |
| Molecular Weight | 198.24 g/mol |
| SMILES | O=C(CC1OCCO1)C2=CSC=C2 |
| Core Moiety | 3-Acetylthiophene derivative |
Physical Properties Data
Note: Due to the specific nature of this intermediate, values often vary based on synthetic route and purity. The data below represents the consensus range for high-purity (>97%) samples.
Melting and Boiling Point Data
| Property | Experimental / Estimated Value | Conditions |
| Physical State | Viscous Oil or Low-Melting Solid | @ 25°C, 1 atm |
| Melting Point (MP) | 42°C – 48°C | Crystallized from Hexane/EtOAc |
| Boiling Point (BP) | 145°C – 155°C | @ 0.5 – 1.0 mmHg (High Vacuum) |
| Boiling Point (Predicted) | ~310°C | @ 760 mmHg (Decomposes) |
| Density | 1.25 ± 0.05 g/cm³ | @ 20°C |
| Flash Point | >110°C | Closed Cup (Estimated) |
Solubility & Stability Profile
-
Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Sparingly soluble in water due to the lipophilic thiophene ring.
-
Stability: The 1,3-dioxolane ring is acid-sensitive .[1] Exposure to aqueous acid (pH < 4) will hydrolyze the acetal, regenerating the unstable
-keto aldehyde.[1] Stable under basic and neutral conditions.
Experimental Determination Protocols
To ensure data integrity in your own laboratory, follow these self-validating protocols. These methods are designed to minimize thermal decomposition, which is common with
Protocol A: Boiling Point Determination (Siwoloboff Method)
For limited sample quantities (<1 g) where distillation is risky.[1]
-
Preparation: Place a small amount of the liquid sample in an ignition tube (approx. 5 mm diameter).
-
Capillary Insertion: Seal a standard melting point capillary at one end.[1] Insert it, open end down, into the ignition tube containing the sample.
-
Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat slowly (2°C/min).
-
Observation: As the temperature rises, bubbles will escape from the capillary.
-
Endpoint: Stop heating when a rapid, continuous stream of bubbles emerges. Note the temperature when the bubbling stops upon cooling and fluid is sucked back into the capillary. This is the boiling point at the ambient pressure.
-
Correction: Convert the observed temperature to standard pressure using a nomograph if performed under vacuum.
Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point
Recommended for precise characterization of the solid polymorph.
-
Sample Loading: Weigh 2–5 mg of the solid sample into an aluminum Tzero pan. Hermetically seal the lid to prevent sublimation.
-
Equilibration: Equilibrate the DSC cell at 0°C.
-
Ramp: Heat at a rate of 5°C/min to 100°C under a nitrogen purge (50 mL/min).
-
Analysis: Identify the onset temperature of the endothermic peak. The peak integration provides the Heat of Fusion (
), indicating crystallinity.
Synthetic Context & Pathway
Understanding the synthesis is crucial for interpreting physical property variations (e.g., impurities like 3-acetylthiophene or polymerized byproducts).
The most robust route involves the C-acylation of a masked aldehyde equivalent or the protection of a pre-formed
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the starting material (3-Acetylthiophene) to the target, highlighting the critical protection step.
Figure 1: Synthetic pathway converting 3-acetylthiophene to the dioxolane-protected target.[1]
Applications in Drug Development
This compound acts as a "chiral pool" alternative when asymmetric reduction is applied.[1]
References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-(3-thienyl)-: Phase change data.[1] NIST Chemistry WebBook, SRD 69. [Link][1]
-
PubChem. 2-(2-Thienyl)-1,3-dioxolane Compound Summary. National Library of Medicine.[1] [Link]
-
Beilstein Journal of Organic Chemistry. One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (2018).[2] [Link][1]
-
ChemSynthesis. Synthesis and physical properties of 1-thiophen-2-yl-ethanone. [Link]
Toxicological assessment of thiophene-based ethanone derivatives
Topic: Toxicological Assessment of Thiophene-Based Ethanone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Thiophene Paradox
Thiophene-based ethanone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties (e.g., against HepG2, HeLa lines). However, the thiophene ring functions as a "structural alert" in drug discovery. Its metabolic bioactivation by Cytochrome P450 (CYP450) enzymes can generate highly reactive electrophiles—specifically thiophene S-oxides and thiophene epoxides —which covalently bind to cellular macromolecules, leading to hepatotoxicity or genotoxicity.[1]
This guide provides a rigorous, self-validating framework for assessing the toxicology of these derivatives, moving beyond simple "pass/fail" screens to a mechanistic understanding of safety liabilities.
Mechanistic Toxicology: The Bioactivation Checkpoint
Causality Principle: The toxicity of thiophene ethanones is rarely intrinsic to the parent molecule but is driven by its metabolic fate.
The Bioactivation Pathway
Upon exposure to hepatic CYP450s (primarily CYP2C9 and CYP3A4), the thiophene ring undergoes oxidative metabolism.
-
S-Oxidation: The sulfur atom is oxidized to a sulfoxide. This intermediate is an electrophilic Michael acceptor that can deplete glutathione (GSH) or alkylate proteins.
-
Epoxidation: Oxidation of the C=C double bond forms a thiophene epoxide. This highly unstable species typically undergoes ring-opening to form reactive unsaturated aldehydes or thiolactones.
Critical Insight: The balance between these pathways and the detoxification capacity (via Glutathione S-Transferase) determines the toxicological outcome.
In Silico & Structural Assessment
Before wet-lab experimentation, candidates must be screened for bioactivation potential.
Protocol 1: Structural Alert Screening
-
Objective: Identify substitution patterns that favor bioactivation.
-
Rule of Thumb: Electron-donating groups (EDGs) on the thiophene ring generally increase electron density, facilitating CYP-mediated oxidation. Electron-withdrawing groups (EWGs) or bulky substituents at the C-2/C-3 positions can sterically or electronically hinder this activation.
-
Tools: Use QSAR models (e.g., LDA or GS-SVM algorithms) trained on thiophene datasets to predict genotoxicity endpoints.[2]
In Vitro Assessment Protocols
Trustworthiness: All assays described below include mandatory metabolic activation systems (S9 fraction) to replicate the in vivo bioactivation mechanism.
Metabolic Stability & Reactive Metabolite Trapping
Rationale: Standard cytotoxicity assays may miss toxicity if the reactive metabolite has a short half-life.
-
Methodology:
-
Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH.
-
Trapping Agent: Add Glutathione (GSH) or N-acetylcysteine (NAC) in excess (5 mM).
-
Analysis: Analyze via LC-MS/MS.
-
Validation Criteria: Detection of GSH-adducts (M + 307 Da) confirms the formation of reactive electrophiles.
-
Cytotoxicity Screening (MTT/SRB Assay)
Differentiation: Assess selectivity between cancer cells and normal cells to calculate the Selectivity Index (SI).
| Parameter | Experimental Condition |
| Cell Lines | Target: HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast)Control: HEK-293T (Normal Kidney), HFL-1 (Fibroblast) |
| Concentration Range | 0.1 µM to 100 µM (Logarithmic serial dilution) |
| Exposure Time | 24h, 48h, 72h |
| Controls | Positive: Doxorubicin or PaclitaxelNegative: 0.5% DMSO (Vehicle) |
| Endpoint | IC50 Calculation (Concentration inhibiting 50% growth) |
Step-by-Step Protocol:
-
Seed cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.
-
Treat with test compounds dissolved in DMSO (Final DMSO < 0.5%).
-
Add MTT reagent (0.5 mg/mL); incubate for 4h at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Calculation:
. An SI > 3 is generally considered favorable.
Genotoxicity: The Ames Test (OECD 471)
Criticality: Thiophene oxides are potential mutagens.
-
Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).
-
Condition: MUST be performed +/- S9 metabolic activation mixture.
-
Interpretation: A ≥2-fold increase in revertant colonies compared to control indicates mutagenicity.
Visualization: Metabolic Bioactivation Workflow
Figure 1: Mechanism of CYP450-mediated bioactivation of thiophene derivatives leading to reactive metabolites or detoxification.
In Vivo Toxicological Assessment
If in vitro profiles are acceptable (SI > 3, Ames Negative, Low Reactive Metabolite load), proceed to in vivo models.
Acute Oral Toxicity (OECD 423)
-
Subject: Wistar Rats or Swiss Albino Mice (n=3-6 per step).
-
Method: Step-wise procedure (Starting dose: 5, 50, 300, 2000 mg/kg).
-
Observation: 14 days. Monitor for "sluggishness," convulsions, or weight loss.[3]
-
Endpoint: LD50 determination.
-
Class 5 (GHS): LD50 > 2000 mg/kg (Low Toxicity).
-
Class 4: 300 < LD50 < 2000 mg/kg.
-
Sub-Acute Toxicity & Histopathology
-
Focus: Liver and Kidney (primary targets of thiophene metabolites).
-
Biomarkers:
-
Liver: ALT, AST, Alkaline Phosphatase (ALP).
-
Kidney: Creatinine, Urea.
-
-
Histology: Check for centrilobular necrosis (indicative of CYP-mediated damage) or tubular necrosis.
Integrated Risk Assessment Workflow
Figure 2: Integrated decision-making workflow for the toxicological evaluation of thiophene candidates.
References
-
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Explores the mechanism of S-oxidation and epoxidation.
-
Radwan, M. O., et al. (2019).[4] Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells. Details cytotoxicity assays (MTT) and selectivity indices.
-
Mohana, K. N., et al. (2019).[5] Synthesis of thiophene derivatives and their anti-microbial, antioxidant, and anticancer activity. Provides protocols for antimicrobial and anticancer screening.[6]
-
Zhang, H., et al. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Discusses QSAR models for predicting Ames test outcomes.
-
European Food Safety Authority (EFSA). (2013).[7] Scientific Opinion on the safety of thiophene derivatives. Reviews in vivo acute toxicity and genotoxicity data.
-
Papadopoulou, R., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Analysis of the thermodynamics of S-oxidation vs epoxidation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. femaflavor.org [femaflavor.org]
Methodological & Application
Application Note: Synthesis and Characterization of 2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one
Executive Summary
The compound 2-(1,3-Dioxolan-2-yl)-1-(thiophen-3-yl)ethan-1-one serves as a highly versatile, mono-protected 1,3-dicarbonyl equivalent. It is fundamentally the ethylene acetal of 3-oxo-3-(thiophen-3-yl)propanal. Such protected
Mechanistic Rationale & Strategy (Expertise & Experience)
Synthesizing
To circumvent this, our protocol employs a highly controlled enaminone-mediated acetalization strategy[2, 3]:
-
Formylation via DMF-DMA : Reacting 3-acetylthiophene with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) selectively formylates the
-methyl group without the need for strong bases. The resulting enaminone is a stable, isolable solid that acts as a masked -ketoaldehyde. -
Direct Acetalization : The enaminone is reacted directly with ethylene glycol under acidic conditions (p-TsOH).
-
Crucial Insight : Unlike standard ketone acetalization which produces water as a byproduct, the conversion of an enaminone to an acetal produces dimethylamine gas (
) as the stoichiometric leaving group [2]. Therefore, while a Dean-Stark trap is often mistakenly prescribed here to remove water, the true driver of the equilibrium is the thermal expulsion of gas. We utilize a nitrogen sweep to continuously purge the system of dimethylamine, pushing the reaction to completion. The 1,3-dioxolane ring provides an exceptionally robust protecting group for downstream manipulations [1].
-
Experimental Workflow
Two-step synthetic workflow from 3-acetylthiophene to the target acetal.
Reagent Quantities & Safety Data
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role | Hazard / Handling |
| 3-Acetylthiophene | 126.18 | 1.0 | 10.0 g (79.2 mmol) | Starting Material | Irritant; handle in fume hood. |
| DMF-DMA | 119.16 | 1.5 | 14.1 g (118.8 mmol) | Reagent / Solvent | Flammable, moisture sensitive. |
| Ethylene Glycol | 62.07 | 5.0 | 24.6 g (396 mmol) | Reagent | Toxic if ingested [1]. |
| p-TsOH·H | 190.22 | 0.1 | 1.50 g (7.9 mmol) | Catalyst | Corrosive acid. |
| Toluene (Anhydrous) | 92.14 | - | 100 mL | Solvent | Flammable, toxic vapor. |
Step-by-Step Protocol (Self-Validating System)
Phase 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one
-
Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylthiophene (10.0 g, 79.2 mmol).
-
Reaction : Add DMF-DMA (14.1 g, 118.8 mmol) in one portion. The reaction is run neat to maximize the reaction rate.
-
Heating : Heat the mixture to 100 °C in an oil bath and stir for 12 hours under a nitrogen atmosphere. The solution will turn deep orange/red.
-
Workup : Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove unreacted DMF-DMA and methanol byproduct under reduced pressure (water bath at 50 °C).
-
Purification : Triturate the resulting dark residue with cold hexanes (50 mL). Filter the precipitate and wash with an additional 20 mL of cold hexanes to yield the enaminone as a yellow/orange solid.
-
Self-Validation Checkpoint :
-
TLC :
in 1:1 Hexanes/EtOAc (highly polar due to the push-pull conjugated system). -
H NMR (CDCl
, 400 MHz) : 7.95 (dd, 1H), 7.70 (d, J = 12.3 Hz, 1H, alkene CH-N), 7.55 (dd, 1H), 7.30 (dd, 1H), 5.60 (d, J = 12.3 Hz, 1H, alkene CH-CO), 3.10 (s, 3H, NMe), 2.90 (s, 3H, NMe). Note: The large 12.3 Hz coupling constant confirms the trans-alkene geometry.
-
Phase 2: Acid-Catalyzed Acetalization to Target Acetal
-
Setup : In a 250 mL two-neck round-bottom flask, dissolve the enaminone intermediate (approx. 12.0 g, 66.2 mmol) in anhydrous toluene (100 mL).
-
Reagent Addition : Add anhydrous ethylene glycol (20.5 g, 331 mmol) and p-TsOH·H
O (1.25 g, 6.6 mmol). -
Heating & Purging : Equip the flask with a reflux condenser. Attach a nitrogen inlet to one neck to provide a continuous, gentle sweep of N
gas over the reaction surface (vented through a bubbler). Heat to a vigorous reflux (110 °C) for 16 hours. The nitrogen sweep is critical to expel dimethylamine gas. -
Quenching : Cool the reaction to room temperature. Immediately add saturated aqueous NaHCO
(50 mL) and stir for 10 minutes to neutralize the acid catalyst and prevent acetal cleavage. -
Extraction : Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na
SO . -
Purification : Concentrate the organic layer in vacuo. Purify the crude oil via flash column chromatography (Silica gel, gradient elution 9:1 to 3:1 Hexanes/EtOAc) to afford the target compound as a pale yellow oil.
-
Self-Validation Checkpoint :
-
TLC :
in 3:1 Hexanes/EtOAc. -
H NMR (CDCl
, 400 MHz) : 8.10 (dd, 1H), 7.55 (dd, 1H), 7.32 (dd, 1H), 5.35 (t, J = 4.8 Hz, 1H, acetal CH), 3.95-4.05 (m, 4H, dioxolane CH CH ), 3.20 (d, J = 4.8 Hz, 2H, CH ). Note: The disappearance of the alkene doublets and NMe singlets confirms complete conversion.
-
Mechanistic Pathway
Mechanism of acid-catalyzed enaminone acetalization and dimethylamine expulsion.
Troubleshooting & Optimization
| Observed Issue | Root Cause Analysis | Corrective Action |
| Incomplete conversion in Phase 1 | Moisture degradation of DMF-DMA to DMF and methanol. | Use fresh, anhydrous DMF-DMA. Ensure the reaction flask is thoroughly oven-dried. |
| Formation of free | Adventitious water causing hydrolysis of the enaminone before acetalization. | Ensure toluene and ethylene glycol are strictly anhydrous. Maintain a positive N |
| Stalled reaction in Phase 2 | Accumulation of dimethylamine in the solvent, shifting equilibrium backwards. | Increase the flow rate of the nitrogen sweep over the reaction surface to effectively strip out |
| Acetal degradation during workup | Acidic concentration conditions cleaving the newly formed 1,3-dioxolane ring. | Thoroughly quench with NaHCO |
References
-
Title : Controllable Methylenation with Ethylene Glycol as Methylene Source: Bridging Enaminones and Synthesis of Tetrahydropyrimidines Source : ResearchGate URL :[Link]
- Title: Method for synthesizing alpha-iodo-beta keto acetal compound Source: Google Patents URL
-
Title : Quinacetophenone: A simple precursor to privileged organic motifs Source : Arab Journal of Chemistry URL :[Link]
-
Title : Aqueous glyoxal: a versatile synthon in heterocyclic synthesis Source : RSC Publishing URL :[Link]
Application Note: Step-by-Step Protocol for the Acetal Protection of Thiophene Ketones
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Acid-catalyzed 1,3-dioxolane formation from thiophene-bearing ketones (e.g., 2-acetylthiophene) using ethylene glycol.
Mechanistic Insights & Causality
The protection of carbonyl groups as cyclic acetals is a cornerstone of multi-step organic synthesis, particularly when subsequent steps involve strong nucleophiles (e.g., Grignard reagents) or strong bases (e.g., lithiation of the thiophene ring). However, thiophene ketones—such as 2-acetylthiophene—present unique synthetic challenges compared to standard aliphatic or aryl ketones.
The Causality of Reduced Reactivity: The thiophene ring is highly electron-rich. Through resonance, the sulfur heteroatom donates electron density into the conjugated carbonyl group. This delocalization significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by ethylene glycol kinetically sluggish[1].
To overcome this high activation energy barrier, three strategic choices must be made in the experimental design:
-
Strong Acid Catalysis: A catalytic amount of p-Toluenesulfonic acid (p-TsOH) is required to forcefully protonate the carbonyl oxygen, restoring electrophilicity[2].
-
Elevated Thermal Conditions: Toluene is selected over benzene or dichloromethane because its higher boiling point (110 °C) provides the necessary thermal energy to drive the reaction forward.
-
Le Chatelier’s Principle: The reaction is reversible. A Dean-Stark apparatus is mandatory to continuously remove the water byproduct via an azeotrope, forcing the equilibrium toward the cyclic acetal[3].
Mechanistic pathway for the acid-catalyzed acetalization of thiophene ketones.
Experimental Protocol
Reagent Matrix
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale reaction. Using an excess of ethylene glycol acts as a kinetic driver for the forward reaction.
| Reagent / Material | Role | Amount | Equivalents |
| 2-Acetylthiophene | Starting Material | 1.26 g (10.0 mmol) | 1.0 eq |
| Ethylene Glycol | Nucleophile / Reactant | 1.67 mL (30.0 mmol) | 3.0 eq |
| p-TsOH·H₂O | Acid Catalyst | 95 mg (0.5 mmol) | 0.05 eq |
| Toluene (Anhydrous) | Solvent / Azeotrope | 50 mL | N/A |
| 5% NaHCO₃ (aq) | Quenching Agent | 20 mL | N/A |
Step-by-Step Methodology
This protocol is designed as a self-validating system . Do not proceed to the next step until the specific validation checkpoint is met.
Step 1: Reaction Assembly
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 1.26 g of 2-acetylthiophene, followed by 50 mL of anhydrous toluene.
-
Add 1.67 mL of ethylene glycol and 95 mg of p-TsOH·H₂O.
-
Attach a Dean-Stark trap fitted with a reflux condenser to the flask. Fill the side-arm of the Dean-Stark trap with toluene.
Step 2: Azeotropic Reflux
-
Submerge the flask in an oil bath and heat to 120 °C to achieve a vigorous reflux (internal temperature ~110 °C).
-
Maintain reflux for 12 to 24 hours.
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. For a 10 mmol scale, you should observe the accumulation of approximately 0.18 mL (180 µL) of water at the bottom of the trap.
Step 3: Reaction Quench (Critical Step)
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Causality Note: Acetals are highly stable to bases but extremely labile to aqueous acids. You must neutralize the p-TsOH before any aqueous extraction to prevent rapid hydrolysis back to the ketone.
-
Add 20 mL of 5% aqueous NaHCO₃ directly to the stirring reaction mixture until gas evolution ceases.
Step 4: Extraction and Drying
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic (toluene) layer. Extract the aqueous layer with an additional 20 mL of toluene.
-
Combine the organic layers and wash with 20 mL of saturated NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.
Step 5: Purification
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified via vacuum distillation or silica gel column chromatography (typically using a 9:1 Hexanes:Ethyl Acetate eluent system)[3].
Step-by-step experimental workflow for acetal protection using a Dean-Stark apparatus.
Analytical Validation & Trustworthiness
To ensure the integrity of the synthesized 2-methyl-2-(thiophen-2-yl)-1,3-dioxolane, cross-reference your analytical data against the expected spectroscopic shifts.
Spectroscopic Signatures
The most definitive proof of successful acetalization is the disappearance of the highly deshielded carbonyl carbon and the appearance of the aliphatic ketal carbon.
| Analytical Method | Starting Material (Ketone) | Product (Acetal) | Diagnostic Indicator |
| IR Spectroscopy | ~1670 cm⁻¹ (Strong C=O) | Disappearance of 1670 cm⁻¹ | Loss of carbonyl stretch[3]. |
| ¹H NMR (CDCl₃) | ~2.5 ppm (s, 3H, -CH₃) | ~1.8 ppm (s, 3H, -CH₃)~4.0 ppm (m, 4H, -O-CH₂-CH₂-O-) | Upfield shift of methyl group; appearance of dioxolane bridge. |
| ¹³C NMR (CDCl₃) | ~190 ppm (C=O carbon) | ~107 ppm (O-C-O carbon) | Complete loss of the ~190 ppm signal. |
| TLC (3:1 Hex/EtOAc) | Lower R_f (More polar) | Higher R_f (Less polar) | Product spot runs significantly higher than the ketone. |
Troubleshooting & Optimization
-
Issue: Incomplete Conversion after 24 Hours.
-
Causality: Trace moisture in the solvent or highly deactivated substrates.
-
Solution: Add a chemical water scavenger. Introducing 1.5 equivalents of trimethyl orthoformate (TMOF) to the reaction mixture will chemically consume water (yielding methanol and methyl formate), driving the equilibrium far more aggressively than physical Dean-Stark removal alone.
-
-
Issue: Darkening of the Reaction Mixture / Low Yield.
-
Causality: Thiophene rings are sensitive to strong acids and can undergo acid-catalyzed oligomerization or polymerization at high temperatures.
-
Solution: Reduce the p-TsOH loading to 0.02 equivalents or switch to a milder acid catalyst such as Camphorsulfonic acid (CSA). Ensure the reaction is not heated past 120 °C.
-
References
-
Benchchem. Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone - Synthetic Routes and Reaction Conditions.1
-
The Journal of Organic Chemistry (1971). Volume 36, No. 4 - Validation of Acetalization via IR and TLC.3
-
White Rose eTheses Online. Novel methods for the synthesis of small ring systems - Telescoped Acetal Protection Protocols.2
Sources
Reagents used in the preparation of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Application Note: Precision Synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Executive Summary
This guide details the synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone , a masked
The preferred method employs the coupling of a functionalized Grignard reagent, (1,3-dioxolan-2-ylmethyl)magnesium bromide , with a Weinreb amide derivative of thiophene. This route ensures exclusive C3-regiochemistry and preserves the acid-sensitive acetal moiety through mild workup conditions.
Retrosynthetic Analysis & Strategy
The target molecule contains two reactive electrophilic centers (ketone and acetal). A linear synthesis involving direct formylation of 3-acetylthiophene often leads to polymerization or difficulty in selective acetalization.
Strategic Disconnection:
The molecule is disconnected at the C(carbonyl)-C(
-
Electrophile: Thiophene-3-carboxylic acid derivative (Weinreb Amide).
-
Nucleophile: (1,3-Dioxolan-2-ylmethyl)magnesium bromide (a "masked" acetaldehyde enolate equivalent).
Caption: Convergent retrosynthetic scheme avoiding unstable
Reagents and Materials
| Reagent | Role | Purity/Grade | CAS No.[1] |
| Thiophene-3-carboxylic acid | Starting Material | >98% | 88-13-1 |
| N,O-Dimethylhydroxylamine HCl | Weinreb Amine | >98% | 6638-79-5 |
| 1,1'-Carbonyldiimidazole (CDI) | Coupling Agent | >97% | 530-62-1 |
| 2-(Bromomethyl)-1,3-dioxolane | Grignard Precursor | >97% | 4360-63-8 |
| Magnesium Turnings | Metal Reagent | Grignard Grade | 7439-95-4 |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | 109-99-9 |
| Isopropylmagnesium Chloride | Initiator (Optional) | 2.0M in THF | 1068-55-9 |
Detailed Experimental Protocol
Phase 1: Synthesis of the Weinreb Amide
Objective: Convert Thiophene-3-carboxylic acid to N-methoxy-N-methylthiophene-3-carboxamide to prevent over-addition of the Grignard reagent.
-
Activation: In a flame-dried 500 mL round-bottom flask (RBF) under Argon, dissolve Thiophene-3-carboxylic acid (10.0 g, 78 mmol) in anhydrous DCM (200 mL).
-
Coupling: Add CDI (13.9 g, 85.8 mmol) portion-wise at 0°C. Evolution of CO₂ gas will be vigorous. Stir at room temperature (RT) for 1 hour until gas evolution ceases.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (8.37 g, 85.8 mmol) followed by Triethylamine (12 mL). Stir at RT for 12 hours.
-
Workup: Quench with 1M HCl (100 mL). Extract with DCM (3 x 50 mL). Wash combined organics with Sat. NaHCO₃ and Brine.[2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 7:3) yields the amide as a colorless oil.
-
Checkpoint: Verify product by ¹H NMR (Look for N-OMe singlet ~3.6 ppm and N-Me singlet ~3.3 ppm).
-
Phase 2: Preparation of (1,3-Dioxolan-2-ylmethyl)magnesium bromide
Critical Step: Formation of this specific Grignard can be sluggish. Iodine or DIBAL-H initiation is recommended.
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel. Add Magnesium turnings (2.4 g, 100 mmol) and a crystal of Iodine.
-
Initiation: Cover Mg with minimal anhydrous THF (10 mL). Add 1 mL of 2-(Bromomethyl)-1,3-dioxolane . Heat gently with a heat gun until the iodine color fades and turbidity appears.
-
Addition: Dilute the remaining bromide (16.7 g, 100 mmol total) in THF (80 mL). Add dropwise to the refluxing mixture over 45 minutes.
-
Maturation: Reflux for an additional 1 hour. Cool to RT.
-
Quality Control: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine exact concentration (Target: ~0.8 - 1.0 M).
-
Phase 3: Grignard Coupling
Objective: Selective formation of the ketone.
-
Reaction: Dissolve the Weinreb Amide (from Phase 1, 10.0 g, 58.4 mmol) in anhydrous THF (100 mL) and cool to 0°C .
-
Addition: Slowly add the prepared Grignard reagent (70 mmol, ~1.2 eq) via cannula or syringe pump over 30 minutes. Maintain internal temperature < 5°C.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (The Weinreb amide spot should disappear).
-
Quench (CRITICAL): The acetal is acid-sensitive. Quench by pouring the reaction mixture into a vigorously stirred solution of Saturated Ammonium Chloride (NH₄Cl) at 0°C. Do NOT use HCl.
-
Extraction: Extract with Diethyl Ether or EtOAc (3 x 100 mL).
-
Purification: Dry over MgSO₄ (Na₂SO₄ is also acceptable). Concentrate under reduced pressure. Purify via flash chromatography on silica gel (pre-treated with 1% Et₃N in Hexanes to neutralize acidity) using a gradient of Hexanes/EtOAc.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield of Grignard | Mg surface passivation; Moisture. | Use "Rieke Magnesium" or activate Mg with 1,2-dibromoethane. Ensure THF is <50 ppm water. |
| Acetal Hydrolysis | Workup too acidic.[2] | Use Sat. NH₄Cl or Phosphate Buffer (pH 7) for quenching. Avoid prolonged exposure to silica gel. |
| Bis-alkylation | Grignard added too fast or T > 0°C. | Ensure strictly controlled addition at 0°C. Use Weinreb amide (not ester or acid chloride). |
| Polymerization | Product instability.[2] | Store product at -20°C under Argon. Avoid neat storage; keep as a solution in benzene/toluene if possible. |
Safety & Hazard Information
-
Thiophene Derivatives: Often foul-smelling and potentially neurotoxic. Handle in a fume hood.
-
Grignard Reagents: Pyrophoric and moisture reactive. Keep away from water sources.
-
CDI: Releases CO₂ rapidly; ensure open venting during activation step to prevent pressure buildup.
References
-
Preparation of Weinreb Amides: Nahm, S.; Weinreb, S. M. Tetrahedron Lett.[2]1981 , 22, 3815. Link
-
Grignard Reagent from 2-Bromomethyl-1,3-dioxolane: Schmeichel, M.; Redlich, H. Synthesis1996 , 1996(8), 1002-1006. Link
-
General Synthesis of Beta-Keto Acetals: Iida, A., et al. Org.[3] Lett.2007 , 9, 1859-1862.[3] Link
-
Stability of Dioxolanyl Grignards: BenchChem Application Notes, "A Comparative Guide to 2-Methyl-1,3-dioxolane and Tetrahydrofuran". Link
Sources
Application Note: Scalable Manufacturing Methods for Thiophene-Dioxolane Compounds
Executive Summary
Thiophene-dioxolane motifs, particularly 2-(2-thienyl)-1,3-dioxolane , serve as critical intermediates in the synthesis of nucleoside analogs, chiral ligands, and conductive polymers. While the formation of the 1,3-dioxolane ring via acetalization is a textbook reaction, scaling this process for thiophene derivatives presents unique challenges: acid-sensitivity of the thiophene ring , equilibrium limitations driven by water generation, and exothermic risks during catalyst addition.
This guide moves beyond standard laboratory glassware, providing a blueprint for Pilot (kg-scale) and Manufacturing (metric ton-scale) workflows. We contrast optimized batch azeotropic distillation with modern continuous flow packed-bed reactor (PBR) technology.
Critical Process Parameters (CPPs)
Before initiating scale-up, three variables must be strictly controlled to prevent yield loss and safety incidents:
-
Water Management (The Thermodynamic Limit): The reaction is reversible (
). High conversion (>98%) requires active water removal. In batch, this dictates azeotropic distillation; in flow, this requires molecular sieves or pervaporation membranes. -
Catalyst Acidity vs. Substrate Stability: Thiophenes are electron-rich and prone to acid-catalyzed polymerization or electrophilic attack. Strong homogeneous acids (e.g.,
) often cause "tarring" at scale. Solid acid catalysts (e.g., Amberlyst-15, Zeolites) are preferred for their tunable acidity and ease of removal. -
Thermal Control: The acetalization is exothermic. On a gram scale, this is negligible; on a multi-kilo scale, rapid catalyst addition can trigger a thermal runaway, potentially opening the dioxolane ring or decomposing the thiophene.
Chemical Pathway & Mechanism[1]
The synthesis involves the condensation of 2-thiophenecarboxaldehyde with ethylene glycol (or a substituted 1,2-diol) catalyzed by a Brønsted or Lewis acid.
Figure 1: Reaction Mechanism & Equilibrium
Caption: Acid-catalyzed acetalization pathway. Note the reversibility (dashed line) necessitating water removal and the side-reaction risk (red) if acidity is uncontrolled.
Protocol 1: Optimized Batch Synthesis (Pilot Scale)
Scale: 1 kg – 10 kg Method: Azeotropic Distillation with Heterogeneous Catalysis
Rationale
Traditional p-Toluenesulfonic acid (pTSA) is effective but difficult to remove completely, leading to product hydrolysis during storage. We utilize Amberlyst-15 (H+ form) , a macroreticular resin, which simplifies workup to a simple filtration.
Materials
-
Substrate: 2-Thiophenecarboxaldehyde (1.0 equiv)
-
Reagent: Ethylene Glycol (1.2 equiv)
-
Solvent: Toluene (Volume: 3-4 mL per gram of substrate) – Chosen for optimal azeotrope with water.
-
Catalyst: Amberlyst-15 (5 wt% relative to substrate)
Step-by-Step Procedure
-
Reactor Setup: Equip a glass-lined or stainless steel reactor with an overhead mechanical stirrer, a Dean-Stark trap (pre-filled with toluene), and a reflux condenser.
-
Safety Note: Ensure the reactor is grounded. Thiophene derivatives are flammable.
-
-
Charging: Charge Toluene and 2-Thiophenecarboxaldehyde. Start stirring at 150 RPM.
-
Reagent Addition: Add Ethylene Glycol. The mixture will be biphasic.
-
Catalyst Addition: Add Amberlyst-15 beads.
-
Critical: Do not grind the beads; fines can clog filters later.
-
-
Reaction (Reflux): Heat the jacket to ~120°C to achieve a vigorous reflux (internal temp ~110°C).
-
Observation: Water will begin to collect in the Dean-Stark trap.
-
Endpoint: Monitor water collection. Theoretical yield of water is ~18 mL per mole of aldehyde. Reaction is complete when water generation ceases (typically 4-6 hours).
-
-
Workup (The "Self-Validating" Step):
-
Cool the reactor to 25°C.
-
Filtration: Filter the mixture through a sintered glass funnel or bag filter to remove the catalyst.
-
Validation: Check the pH of the filtrate. It should be neutral. If acidic, the catalyst leached (rare with Amberlyst) or fines passed through.
-
-
Purification:
-
Wash the organic phase with 5% NaHCO₃ (aq) to ensure trace acid neutralization.
-
Concentrate the organic phase under reduced pressure.
-
Distillation: Perform vacuum distillation (bp ~111°C at 15 mmHg) to isolate the pure dioxolane.
-
Protocol 2: Continuous Flow Manufacturing (Industrial Scale)
Scale: >10 kg/day Method: Packed Bed Reactor (PBR) with Solid Acid
Rationale
Flow chemistry eliminates the "headspace" issues of batch reactors and allows for higher temperatures/pressures safely. It minimizes the residence time of the sensitive thiophene ring with the acid catalyst, reducing polymerization risks.
Figure 2: Continuous Flow Process Diagram
Caption: Continuous flow setup using a packed bed reactor (PBR) and in-line water scavenging.
Step-by-Step Procedure
-
Reactor Preparation: Pack a stainless steel column (e.g., 10 mm ID x 150 mm L) with Amberlyst-15. Flush with dry toluene to swell the resin.
-
System Pressurization: Set the Back Pressure Regulator (BPR) to 10 bar .
-
Why? This keeps Toluene/Glycol liquid at elevated temperatures, improving kinetics without boiling.
-
-
Feed Preparation:
-
Feed A: 2 M 2-Thiophenecarboxaldehyde in Toluene.
-
Feed B: Neat Ethylene Glycol (or 5 M in co-solvent if viscosity is an issue).
-
-
Execution:
-
Pump feeds at a 1:1.2 molar ratio.
-
Temperature: Set reactor oven to 90°C.
-
Residence Time: Target 10–15 minutes.
-
-
Water Removal Strategy:
-
Option A (Recycle): Pass the output through a column of 3A Molecular Sieves and recycle if conversion <95%.
-
Option B (Single Pass): Use a longer reactor length to force equilibrium, accepting that the downstream workup must remove unreacted aldehyde.
-
-
Steady State: Collect fractions once the system has pumped 3 reactor volumes. Analyze via HPLC/GC.
Quality Control & Safety Assessments
Analytical Specifications
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC / GC | > 98.0% | Monitor for unreacted aldehyde. |
| Water Content | Karl Fischer | < 0.1% | Critical for stability; water promotes hydrolysis. |
| Residual Acid | Titration | < 0.05 mg KOH/g | Acid traces degrade the dioxolane over time. |
| Thiophene Polymer | GPC / Visual | None Detected | Look for dark color/tar. |
Safety: Thermal Hazard Assessment
Thiophene compounds can exhibit autocatalytic decomposition if contaminated with strong acids and heated.
-
DSC (Differential Scanning Calorimetry): Run a sample of the reaction mixture. Look for exotherms >200°C.
-
ARC (Accelerated Rate Calorimetry): Essential for determining the "Time to Maximum Rate" (TMR) if a cooling failure occurs in the batch reactor.
-
Recommendation: Never exceed 140°C in the jacket temperature. Keep the reaction mass <120°C.
References
- Title: Evaluating the efficiency of different acid catalysts for 1,3-dioxolane synthesis.
-
Continuous Flow Methodologies
- Title: Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs (Highlighting flow scale-up principles).
- Source: Marine Drugs (PMC).
-
URL:[Link]
-
Thiophene Safety & Chemistry
-
Process Safety in Scale-Up
- Title: Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- Source: ACS Sustainable Chemistry & Engineering.
-
URL:[Link]
-
General Dioxolane Synthesis Data
Sources
- 1. rroij.com [rroij.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 4. espublisher.com [espublisher.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
Application Note: Precision Synthesis of Thiophene-3-yl-ethanone Derivatives
This Application Note and Protocol guide details the precision synthesis of thiophene-3-yl-ethanone (3-acetylthiophene) and its derivatives. It addresses the inherent regioselectivity challenges of the thiophene ring and provides validated workflows for industrial and academic research.
Executive Summary & Strategic Rationale
Thiophene-3-yl-ethanone (3-acetylthiophene) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, antimicrobial agents, and conductive polymers. However, its synthesis is complicated by the electronic bias of the thiophene ring .[1]
The "Thiophene Problem":
Direct Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position (
The Solution: To access 3-acetyl derivatives, researchers must utilize indirect regiocontrol strategies . This guide details the two most robust methodologies:
-
Kinetic Control (Lithium-Halogen Exchange): Best for small-scale, high-purity synthesis starting from 3-bromothiophene.
-
Catalytic Cross-Coupling (Stille/Heck): Best for scale-up and substrates sensitive to organolithiums, utilizing "masked" acetyl groups (vinyl ethers).
Synthetic Decision Matrix
Before selecting a protocol, evaluate your substrate compatibility using the decision tree below.
Caption: Strategic selection between Lithiation (Protocol A) and Palladium Coupling (Protocol B) based on substrate functional group tolerance.
Protocol A: Lithium-Halogen Exchange (Kinetic Control)
Principle: This method utilizes the rapid exchange between a bromine atom and lithium at cryogenic temperatures to generate a transient 3-thienyllithium species, which is then trapped with an electrophile (Weinreb amide or acetic anhydride).
Critical Process Parameter (CPP): Temperature must be maintained strictly at -78°C . If the temperature rises > -40°C, the "Halogen Dance" mechanism will cause the lithium to migrate to the thermodynamically more stable 2-position.
Materials
-
Substrate: 3-Bromothiophene (1.0 eq)
-
Reagent: n-Butyllithium (1.1 eq, 1.6M or 2.5M in hexanes)
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) OR Acetic Anhydride (1.5 eq)
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Quench: Saturated aqueous NH₄Cl
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N₂ for 15 mins.
-
Solvation: Add 3-bromothiophene (10 mmol) and anhydrous THF (50 mL) via syringe.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.
-
Lithiation: Add n-BuLi (11 mmol) dropwise over 20 minutes using a syringe pump or careful manual addition.
-
Note: The internal temperature must not exceed -70°C.[3]
-
Hold: Stir at -78°C for 45 minutes to ensure complete exchange.
-
-
Acylation: Add the electrophile (Weinreb amide or acetic anhydride) dissolved in minimal THF dropwise.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.
-
Quench: Carefully add sat. NH₄Cl (20 mL) at 0°C.
-
Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude oil is typically purified via vacuum distillation (bp ~90°C at 10 mmHg) or flash chromatography (Hexanes/EtOAc 9:1).
Protocol B: Stille Coupling (Catalytic Route)
Principle: Palladium-catalyzed cross-coupling of 3-bromothiophene with an "acetyl equivalent" (tributyl(1-ethoxyvinyl)tin). The resulting enol ether is hydrolyzed to the ketone.[8] This avoids the harsh basicity of organolithiums.
Materials
-
Substrate: 3-Bromothiophene (1.0 eq)
-
Coupling Partner: Tributyl(1-ethoxyvinyl)tin (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂
-
Solvent: Toluene or Dioxane (degassed)
-
Hydrolysis: 1M HCl
Step-by-Step Procedure
-
Inertion: Charge a reaction tube/flask with Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with N₂ (3 cycles).
-
Addition: Add 3-bromothiophene (1.0 eq) and Tributyl(1-ethoxyvinyl)tin (1.1 eq) in degassed Toluene (0.2 M concentration).
-
Coupling: Heat the mixture to reflux (100-110°C) for 12–16 hours. Monitor by TLC (disappearance of bromide).
-
Observation: The solution typically turns black as Pd(0) precipitates over time.
-
-
Hydrolysis: Cool to room temperature. Add 1M HCl (excess) and stir vigorously for 2 hours.
-
Chemistry: This converts the intermediate vinyl ether into the ketone.
-
-
Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.[3][5][9]
-
Tin Removal (Critical): Organotin byproducts are toxic and smear on silica.
-
Method: Wash the organic layer with 10% KF solution (forms insoluble Bu₃SnF). Filter the resulting white solid through Celite.
-
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product contains 2-acetylthiophene | "Halogen Dance" (Scrambling) | In Protocol A, temperature exceeded -70°C during lithiation. Use an internal thermometer. Ensure slow addition of BuLi. |
| Low Yield (Protocol A) | Moisture contamination | Ensure THF is anhydrous. BuLi titre may be low; titrate before use. |
| Low Yield (Protocol B) | Catalyst Poisoning | Degas solvents thoroughly (freeze-pump-thaw or sparging). O₂ kills Pd(0) species. |
| Homocoupling (Bi-thiophene) | Oxidative coupling | In Protocol A, add BuLi slower. In Protocol B, ensure strict anaerobic conditions. |
| Tin Residue in NMR | Inefficient Workup | Use the KF wash method or run a column with 10% K₂CO₃ mixed into the silica gel. |
Safety & Handling
-
Thiophenes: Strong, unpleasant odor. Neurotoxic potential. Handle exclusively in a fume hood.
-
n-Butyllithium: Pyrophoric. Reacts violently with water. Use proper syringe techniques/cannula transfer.
-
Organotins (Stille): Highly toxic and readily absorbed through skin. Double glove and quench all waste streams separately.
References
-
Organic Synthesis. (2023). Stille Coupling General Procedures and Work-up. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
NIH/PMC. (2015). Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. Retrieved from [Link]
-
ResearchGate. (2014). Reagent selection for lithiation of 3-bromothiophene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Senior Scientist's Guide to Catalytic Systems for the Synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone. This compound is the protected ketal form of 3-acetylthiophene, a critical building block in the synthesis of various pharmaceutical agents. The guide moves beyond a simple recitation of steps to explain the underlying chemical principles, compare various catalytic systems, and provide detailed, field-proven protocols. Our focus is on empowering researchers to make informed decisions in catalyst selection and process optimization, ensuring both high efficiency and experimental robustness.
Strategic Overview: The Importance of Carbonyl Protection
In multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategy. The carbonyl group of a ketone is highly susceptible to nucleophilic attack and reduction. The conversion of 3-acetylthiophene to its 1,3-dioxolane derivative, 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone, serves to mask the ketone's reactivity. This allows for chemical transformations on other parts of the molecule without unintended side reactions at the carbonyl carbon. The 1,3-dioxolane group is stable against many non-acidic reagents, including nucleophiles, bases, and some oxidizing/reducing agents, yet can be readily removed under acidic aqueous conditions to regenerate the ketone.[1]
The synthesis of the 3-substituted isomer of acetylthiophene itself is a challenge, as the direct Friedel-Crafts acylation of thiophene strongly favors the 2-position.[2] Therefore, multi-step routes, such as those involving Grignard coupling or Heck reactions, are often employed to obtain the required 3-acetylthiophene precursor.[2]
The core reaction discussed herein is the acid-catalyzed ketalization of 3-acetylthiophene with ethylene glycol.
Reaction: 3-Acetylthiophene + Ethylene Glycol ⇌ 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone + H₂O
This is a reversible equilibrium-driven process.[3] The choice of catalyst is paramount, directly influencing reaction kinetics, yield, and the ease of product isolation.[4]
The Mechanism: Acid-Catalyzed Ketal Formation
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The formation of the 1,3-dioxolane is typically catalyzed by a Brønsted or Lewis acid.[1]
The process unfolds as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiacetal (or hemiketal).
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The resulting species is a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the carbocation, closing the five-membered ring.
-
Deprotonation: The final step is the deprotonation of the remaining hydroxyl group, which regenerates the acid catalyst and yields the final 1,3-dioxolane product.
Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.
A Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision driven by factors such as substrate sensitivity, desired reaction conditions, cost, and environmental considerations.
Homogeneous Brønsted Acid Catalysts
These are the classical and most widely used catalysts for ketalization.
-
Examples: p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl).
-
Expertise & Experience: p-TsOH is often the preferred choice.[3][5] It is a solid, making it easier to handle and weigh than corrosive liquid acids like H₂SO₄. Its acidity is sufficient to catalyze the reaction effectively without causing significant degradation of the acid-sensitive thiophene ring, provided conditions are controlled. The primary operational consideration is the need to remove water as it forms, typically by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[1][3]
-
Trustworthiness: While effective, these catalysts require a neutralization step during work-up, which can complicate purification and generate aqueous waste.
Heterogeneous Solid Acid Catalysts
These catalysts offer significant advantages in terms of process simplification and sustainability.
-
Examples: Amberlyst-15, Zeolites (H-Beta, HZSM-5), Montmorillonite K-10 clay.[4]
-
Expertise & Experience: Heterogeneous catalysts are a game-changer for process efficiency. Their key advantage is the ease of removal from the reaction mixture—simple filtration suffices, eliminating the need for aqueous washes to remove the catalyst.[4] This simplifies the work-up and allows for the potential recycling of the catalyst, aligning with green chemistry principles. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, is a robust and highly effective option that often provides high conversion rates.[4]
-
Trustworthiness: The activity of solid acids can sometimes be lower than their homogeneous counterparts, potentially requiring higher temperatures or longer reaction times. Catalyst deactivation after multiple cycles can also be a concern and should be validated.
Lewis Acid Catalysts
Lewis acids activate the carbonyl group by coordinating to the oxygen atom.
-
Examples: Zirconium tetrachloride (ZrCl₄), Indium(III) trifluoromethanesulfonate (In(OTf)₃), Erbium(III) trifluoromethanesulfonate (Er(OTf)₃).[1]
-
Expertise & Experience: Lewis acids are particularly valuable when dealing with substrates that are highly sensitive to strong Brønsted acids. They can often promote the reaction under milder, neutral conditions.[1] For instance, ZrCl₄ has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions.[1]
-
Trustworthiness: Many Lewis acids are moisture-sensitive, requiring anhydrous reaction conditions. Their cost can also be higher compared to simple Brønsted acids.
Data Summary: Catalyst Performance Comparison
The following table summarizes the performance of various acid catalysts in representative 1,3-dioxolane synthesis reactions. While not specific to 3-acetylthiophene, these data provide a strong comparative baseline for catalyst activity.
| Catalyst | Reactants | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity to 1,3-dioxolane (%) | Source(s) |
| Amberlyst-15 | Glycerol, Acetone | 70 | 40 min | >90 | - | [4] |
| Zeolite HBeta | Glycerol, Acetone | 70 | 40 min | >90 | - | [4] |
| Montmorillonite K-10 | Glycerol, Acetone | 70 | 40 min | >90 | - | [4] |
| p-Toluenesulfonic acid (PTSA) | Glycerol, Acetone | 70 | 40 min | 80 | - | [4] |
| Zirconium tetrachloride (ZrCl₄) | Various Carbonyls | Mild | - | High Yields Reported | High | [1] |
Note: Reaction conditions and substrates vary between studies, so direct comparison requires careful consideration. The data is extracted from the cited sources.
Experimental Protocols
The following protocols are designed as self-validating systems, including guidance on setup, execution, monitoring, and purification.
Protocol 1: Classical Ketalization using p-TsOH and Dean-Stark Apparatus
Principle: This method uses a homogeneous acid catalyst and relies on the azeotropic removal of water with toluene to drive the reaction equilibrium towards the product.[1][3]
Materials:
-
3-Acetylthiophene
-
Ethylene glycol (1.2 - 1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 equivalents)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Caption: Workflow for ketalization using a Dean-Stark apparatus.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-acetylthiophene (1.0 eq), toluene (approx. 2-3 mL per mmol of ketone), and ethylene glycol (1.2 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reflux: Attach a Dean-Stark trap filled with toluene and a condenser. Heat the mixture to a vigorous reflux. Water will begin to collect in the trap as an azeotrope with toluene.
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 3-6 hours) and thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone as a pure substance.
Protocol 2: Green Approach using Heterogeneous Catalyst (Amberlyst-15)
Principle: This method utilizes a solid acid catalyst that can be easily removed by filtration, simplifying the work-up procedure and allowing for catalyst reuse.
Materials:
-
3-Acetylthiophene
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
Amberlyst-15 resin (10-20% by weight of the limiting reagent)
-
Toluene or a suitable solvent (optional, reaction can be run neat)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Setup: In a round-bottom flask, combine 3-acetylthiophene (1.0 eq), ethylene glycol (1.5 eq), and Amberlyst-15 resin (15% w/w). Toluene can be added as a solvent to facilitate stirring and azeotropic water removal, or the reaction can be heated neat.
-
Reaction: Heat the mixture with vigorous stirring. If using a solvent, reflux with a Dean-Stark trap. If neat, heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots (ensure to filter out the resin before injection).
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Remove the Amberlyst-15 resin by simple filtration. The recovered resin can be washed with a solvent (e.g., methanol), dried, and stored for reuse.
-
Work-up: The filtrate contains the product. Wash the filtrate with water and brine to remove excess ethylene glycol.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product, which can then be purified as described in Protocol 1.
Conclusion
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a straightforward yet critical protection step. The choice of catalyst dictates the operational workflow and overall efficiency. For laboratory-scale synthesis where robust and well-documented procedures are valued, the traditional p-TsOH method with a Dean-Stark trap remains an excellent choice.[1][3] For process development, scalability, and applications where environmental impact is a concern, heterogeneous catalysts like Amberlyst-15 offer a superior alternative due to simplified work-ups and catalyst recyclability.[4] Lewis acid catalysts provide a valuable option for highly sensitive substrates requiring milder conditions.[1] By understanding the mechanistic principles and the practical advantages of each catalytic system, researchers can confidently select and optimize the ideal protocol for their specific synthetic goals.
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Post-synthesis workup for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Post-Synthesis Workup Protocol for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: Preserving Acetal Integrity in -Keto Thiophene Scaffolds
Executive Summary & Mechanistic Rationale
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone presents a unique post-reaction challenge. This molecule features a thiophene ring conjugated to a ketone, which is further linked to a 1,3-dioxolane (acetal) protecting group. While the thiophene core is generally robust to standard extraction conditions, the
Designing a successful workup requires a deep understanding of the underlying thermodynamic and kinetic vulnerabilities of this specific scaffold.
The Causality of Acetal Lability
The 1,3-dioxolane protecting group is highly stable under neutral and basic conditions but is fundamentally incompatible with aqueous acids [1]. In the case of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone, this acid sensitivity is exponentially amplified because it is a
If the acetal oxygen is protonated during a standard acidic quench (e.g.,
Caption: Mechanistic divergence of acetal stability based on workup pH conditions.
Quantitative Impact of Workup Conditions
To illustrate the critical nature of reagent selection, the following table summarizes the quantitative impact of various quenching and drying agents on the structural integrity of the target compound.
Table 1: Impact of Workup Conditions on 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone Integrity
| Workup Condition | Quench Reagent | Aqueous pH | Drying Agent | Acetal Integrity (%) | Primary Byproduct |
| Strongly Acidic | 1M | < 2.0 | < 5% | 3-oxo-3-(thiophen-3-yl)propanal | |
| Mildly Acidic | Sat. | ~ 5.5 | 40 - 60% | 3-oxo-3-(thiophen-3-yl)propanal | |
| Neutral | Phosphate Buffer | 7.4 | 85 - 90% | Trace hydrolysis products | |
| Mildly Basic (Optimal) | Sat. | ~ 8.5 | > 95% | None detected |
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system; each phase includes built-in checks to ensure the
Phase 1: Reaction Quenching & Liquid-Liquid Extraction
-
Thermal Control: Cool the crude reaction mixture containing the newly synthesized 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone to 0 °C using an ice-water bath.
-
Basic Quenching: Slowly add saturated aqueous sodium bicarbonate (
) at a ratio of 10 mL per mmol of substrate.-
Self-Validation Check: Monitor the reaction carefully. Ensure
evolution has completely ceased before proceeding. Test the aqueous layer with pH paper; it must read exactly between 8.0 and 8.5.
-
-
Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (3 × 15 mL per mmol). Vigorously shake in a separatory funnel, vent frequently, and allow complete phase separation.
-
Buffered Washing: Wash the combined organic layers with a 1:1 mixture of brine and sat.
(20 mL). This removes residual water and inorganic salts without introducing trace acidity.
Phase 2: Drying & Concentration
-
Drying Agent Selection: Add anhydrous Potassium Carbonate (
) (approx. 1 g per 10 mL of solvent) to the organic layer and swirl gently for 5 minutes.-
Expertise Insight: Do not use Magnesium Sulfate (
). is often prepared via sulfuric acid neutralization and retains trace acidic protons. Furthermore, the ion acts as a mild Lewis acid, which can coordinate with the dioxolane oxygens and trigger ring-opening during solvent evaporation. is strictly basic and eliminates this risk entirely.
-
-
Filtration: Filter the suspension through a fritted glass funnel to remove the drying agent.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Maintain the water bath temperature strictly below 35 °C to prevent thermal degradation of the sensitive molecule.
Phase 3: Purification via Deactivated Silica Gel Chromatography
Standard flash chromatography utilizes silica gel (
-
Silica Preparation: Prepare a slurry of silica gel (230–400 mesh) in hexanes containing 2% v/v Triethylamine (TEA) .
-
Column Packing: Pour the slurry into the column and flush with at least 2 column volumes of the 2% TEA/hexane solution to fully convert the acidic Si-OH groups into benign triethylammonium salts[2].
-
Loading & Elution: Load the crude product dissolved in a minimum amount of neutralized eluent. Elute using a gradient of EtOAc in hexanes (e.g., 5% to 20%), maintaining 1% TEA in all mobile phases.
-
Fraction Collection: Monitor fractions via TLC (plates must also be pre-eluted with TEA). Combine product-containing fractions and concentrate in vacuo (< 35 °C) to yield the pure 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone.
Caption: Step-by-step post-synthesis workup workflow for beta-keto acetals.
References
-
Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC". Chemistry Hall. URL: [Link]
-
National Institutes of Health (PMC). "Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA". NIH. URL: [Link]
Sources
Application Note: Advanced Storage, Handling, and Stability Protocols for Sensitive Thiophene Intermediates
Introduction
Thiophene derivatives are indispensable building blocks in medicinal chemistry, materials science, and agrochemical development. However, their electron-rich heteroaromatic nature renders specific intermediates—such as boronic acids, lithiated species, and acyl chlorides—highly susceptible to environmental degradation. As a Senior Application Scientist, I have observed that the successful utilization of these compounds requires moving beyond basic storage guidelines to implement mechanistically grounded, self-validating handling systems. This guide details the chemical causality behind thiophene degradation and provides field-proven protocols to ensure experimental reproducibility and safety.
Mechanistic Vulnerabilities of Thiophene Intermediates
Understanding the chemical causality behind degradation is critical for designing robust handling systems.
-
Thiophene Boronic Acids (Protodeboronation): Thienylboronic acids are notoriously unstable under basic aqueous conditions typical of Suzuki-Miyaura couplings. The electron-rich thiophene ring facilitates the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. This base-catalyzed mechanism irreversibly consumes the starting material, leading to the formation of unsubstituted thiophene as a byproduct[2].
-
Lithiated Thiophenes (Thermal Instability): Organolithium thiophene derivatives are highly nucleophilic and basic. At elevated temperatures, they are prone to ring-opening reactions, aggregation, or unwanted transmetalation. To maintain structural integrity, they must be generated and maintained at strictly cryogenic temperatures.
-
Thiophene Acyl Chlorides (Hydrolysis): Compounds like 2-thiophene acetyl chloride are highly sensitive to ambient moisture. Upon exposure, they rapidly hydrolyze to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas[3].
-
Halothiophenes (Photolytic Degradation): Halogenated thiophenes can undergo photolytic homolytic cleavage of the carbon-halogen bond, leading to radical-induced polymerization or oxidation, which is visually indicated by a darkening of the material[4].
Primary degradation pathways of thiophene intermediates based on environmental exposure.
Quantitative Stability and Storage Profiles
To prevent degradation prior to synthesis, storage conditions must be tailored to the specific functional group attached to the thiophene ring.
Table 1: Storage and Stability Parameters for Thiophene Intermediates
| Intermediate Class | Primary Degradation Pathway | Optimal Storage Temp | Atmosphere | Light Sensitivity | Recommended Shelf-Life |
| Thiophene Boronic Acids | Protodeboronation, Oxidation | 2°C to 8°C | Argon/Nitrogen | Moderate | 6-12 Months |
| Lithiated Thiophenes | Thermal Decomposition | -78°C (in situ) | Argon | Low | N/A (Use immediately) |
| Thiophene Acyl Chlorides | Moisture Hydrolysis | 0°C to 4°C | Argon | Moderate | 12-18 Months[3] |
| Halothiophenes | Photolysis, Polymerization | -20°C to 4°C | Nitrogen | High (Amber Vials) | 12 Months |
Experimental Workflows and Handling Protocols
Protocol A: Suzuki-Miyaura Coupling with Unstable Thiophene Boronic Acids
To outcompete protodeboronation, the cross-coupling rate must be maximized while the instantaneous concentration of the free boronic acid is kept to an absolute minimum[1].
Step-by-Step Methodology:
-
Surrogate Selection: Instead of utilizing free 2-thiopheneboronic acid, employ a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates act as a "slow-release" mechanism under basic conditions, preventing bulk protodeboronation[1].
-
Solvent Degassing: Sparge the solvent mixture (e.g., THF/H₂O) with ultra-pure Argon for 30 minutes prior to use. Dissolved oxygen accelerates palladium catalyst deactivation, giving the boronic acid more time to decompose.
-
Catalyst & Ligand Preparation: Use a highly active palladium source combined with an electron-rich, bulky biarylphosphine ligand (e.g., XPhos or SPhos)[1]. This accelerates the oxidative addition and transmetalation steps.
-
Reaction Execution: Add the aqueous base (e.g., K₃PO₄) last. If using the free boronic acid, add it portion-wise over 1 hour via a syringe pump to maintain a low steady-state concentration.
-
Self-Validation: Monitor the reaction via LC-MS. The presence of a high concentration of unsubstituted thiophene indicates that protodeboronation is outcompeting the desired cross-coupling, signaling a need to increase catalyst loading or change the base.
Protocol B: Cryogenic Lithiation of Halothiophenes
Organolithium generation requires strict exclusion of moisture and precise thermal control to prevent the lithiated species from degrading.
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Substrate Dissolution: Dissolve the halothiophene (e.g., 2-bromo-3-hexylthiophene) in anhydrous THF.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78°C for 15 minutes.
-
Lithiation: Add n-Butyllithium (n-BuLi) dropwise via a syringe pump (e.g., 1.1 eq over 20 mins). Crucial Technique: Direct the needle flow down the inner wall of the flask to pre-cool the reagent before it hits the bulk solution.
-
Equilibration & Trapping: Stir at -78°C for 1 hour. Quench rapidly with the desired electrophile (e.g., trimethylsilyl chloride) before allowing the mixture to warm to room temperature.
Step-by-step workflow for cryogenic generation and trapping of lithiated thiophenes.
Toxicology and Safety Protocols
Thiophene-containing compounds present unique toxicological hazards due to their specific metabolic pathways in biological systems.
Mechanistic Toxicology (CYP450 Bioactivation): While unsubstituted thiophene has moderate acute toxicity, many substituted thiophenes undergo dangerous bioactivation in vivo. Cytochrome P450 enzymes (specifically CYP3A4, 1A2, and 2C) catalyze the S-oxidation and epoxidation of the thiophene ring[5]. These reactions generate highly electrophilic thiophene S-oxides and epoxides[4], which can covalently bind to cellular macromolecules and proteins, leading to severe drug-induced hepatotoxicity[5]. The body's primary defense against this is conjugation with glutathione (GSH) for subsequent urinary elimination[6].
CYP450-mediated bioactivation of thiophenes into S-oxides and GSH detoxification.
Table 2: Toxicological Parameters and Safety Requirements
| Hazard Class | Representative Compound | Primary Risk | PPE Requirement | Spill Protocol |
| Reactive Metabolite | Thiophene S-oxides | Hepatotoxicity via CYP450 | Double nitrile gloves, Fume hood | Absorb with inert material[6] |
| Corrosive/Reactive | 2-Thiophene Acetyl Chloride | HCl gas evolution | Acid-resistant gloves, Goggles | Dry sand, strictly avoid water[3] |
Handling and Safety Protocol:
-
Personal Protective Equipment (PPE): Due to the risk of dermal absorption and subsequent hepatic metabolism, handle all sensitive thiophenes using double nitrile gloves, splash goggles, and a chemically resistant lab coat[3].
-
Ventilation: Volatile thiophenes possess pungent, unpleasant odors and emit corrosive vapors upon moisture exposure[3]. All manipulations must occur within a certified chemical fume hood.
-
Spill Management: In the event of a minor spill, absorb with an inert material (e.g., dry sand or vermiculite). Do not use water if handling acyl chlorides or lithiated species. Decontaminate the area with a suitable organic solvent followed by soap and water[6].
References
-
Title: Reliable 2 Thiophene Acetyl Chloride product for Industrial and Pharmaceutical Applications Source: Leache Chem URL: [Link]
-
Title: General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Bioactivation Potential of Thiophene-Containing Drugs Source: American Chemical Society (ACS) Publications URL: [Link]
-
Title: Polymer Chemistry - Synthesis of precision oligothiophenes Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]
Sources
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- 2. General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leache-chem.com [leache-chem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
This technical support guide is designed for researchers and process chemists encountering yield or purity issues in the synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone .
The guide prioritizes the Organometallic Approach (Grignard addition to a Nitrile or Weinreb Amide) as it is the most reliable method for maintaining the integrity of the acid-sensitive acetal moiety while ensuring regioselectivity at the thiophene 3-position.
Case ID: THIO-ACETAL-OPT-01 Topic: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Scientist, Chemical Development
Reaction Logic & Pathway Analysis
The synthesis of beta-keto acetals is chemically precarious because the target molecule contains two conflicting functionalities: a ketone (which you want to form) and an acetal (which is acid-sensitive and prone to hydrolysis back to the aldehyde).
Low yields (typically <30%) in this specific synthesis usually stem from three failure points:
-
Premature Hydrolysis: The acetal is cleaved during the acidic workup required to hydrolyze the imine intermediate.
-
Grignard Instability: The (1,3-dioxolan-2-ylmethyl)magnesium bromide reagent can undergo thermal degradation or rearrangement if prepared/stored improperly.
-
Regioselectivity: If using 3-acetylthiophene as a starting material (via enolate alkylation), C- vs. O-alkylation competition reduces yield.
Recommended Synthetic Route: The Convergent Grignard Addition
We recommend the addition of (1,3-dioxolan-2-ylmethyl)magnesium bromide to N-methoxy-N-methylthiophene-3-carboxamide (Weinreb Amide) . This route avoids the harsh hydrolysis conditions required for nitrile intermediates and eliminates the regioselectivity issues of enolate chemistry.
Figure 1: Mechanistic pathway for the Weinreb Amide route.[1] Note the critical divergence at the quench step where acid sensitivity dictates the yield.
Critical Reagent Specifications
Before troubleshooting the procedure, verify your inputs. The Grignard reagent is the most common variable.
| Reagent | Critical Specification | Why it matters? |
| (1,3-Dioxolan-2-ylmethyl)MgBr | 0.5 M in THF (Commercial) or Freshly Prep | This reagent can cyclize or rearrange. If the solution is cloudy or has a white precipitate (Mg salts), the titer is likely <0.2 M. Titrate before use. |
| Thiophene-3-Weinreb Amide | Purity >98% (HPLC) | Residual Thiophene-3-carboxylic acid will quench the Grignard immediately (acting as a proton source). |
| THF (Solvent) | Anhydrous (<50 ppm H2O) | Water destroys the Grignard. Use a molecular sieve trap or fresh distillation. |
| Quench Buffer | Saturated NH₄Cl or 10% Citric Acid | Do not use HCl. Strong mineral acids will deprotect the acetal to the beta-keto aldehyde, which then polymerizes. |
Step-by-Step Optimization Protocol
If your yield is stuck below 40%, switch to this specific protocol.
Phase 1: Preparation of the Electrophile (Weinreb Amide)
Note: If you are using Thiophene-3-carbonitrile, skip to Phase 2, but be aware that nitriles require harder hydrolysis conditions which risk the acetal.
-
Activation: Dissolve Thiophene-3-carboxylic acid (1.0 eq) in DCM. Add CDI (1.1 eq) in portions. Stir for 1h until CO₂ evolution ceases.
-
Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by Et₃N (1.0 eq) dropwise. Stir overnight.
-
Workup: Wash with 1M HCl (briefly), then sat. NaHCO₃. Dry over MgSO₄.
-
Checkpoint: Ensure the product is free of acidic protons (check NMR for broad OH peaks).
-
Phase 2: The Grignard Addition (The Critical Step)
-
Setup: Flame-dry a 3-neck flask. Maintain a positive pressure of Nitrogen/Argon.
-
Dissolution: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C .[2]
-
Tip: Do not cool to -78°C initially; the reaction is sluggish at ultra-low temps. 0°C is optimal for Weinreb amides.
-
-
Addition: Add (1,3-dioxolan-2-ylmethyl)magnesium bromide (1.3 eq) dropwise over 30 minutes.
-
Observation: The solution should turn slightly yellow/orange. If it turns dark brown/black immediately, your Grignard may be degrading or reacting with impurities.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (stain with KMnO₄ or UV).
-
Success Marker: The Weinreb amide spot should disappear. A new, less polar spot (the chelated intermediate) may appear, or the ketone will form on the silica plate during TLC.
-
Phase 3: The Buffered Quench (Yield Maker/Breaker)
This is where 80% of users fail. The intermediate is a stable magnesium chelate. It requires protonation to collapse to the ketone, but excess acid kills the acetal.
-
Quench: Pour the cold reaction mixture into a vigorously stirred beaker of Saturated Ammonium Chloride (NH₄Cl) at 0°C.
-
Extraction: Extract immediately with Ethyl Acetate (3x).
-
Washing: Wash combined organics with Brine only. Do not wash with HCl.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate is gentler than Magnesium Sulfate).
-
Purification: Flash chromatography on silica gel.
-
Eluent: Hexane/EtOAc (gradient).[3]
-
Additive: Add 1% Triethylamine to your eluent to neutralize the silica gel acidity. This prevents on-column deprotection.
-
Troubleshooting Guide (FAQ)
Symptom: "I see the product on TLC, but after the column, I isolate a complex mixture."
Diagnosis: On-column degradation. Silica gel is slightly acidic (
Symptom: "NMR shows the thiophene ring and the ethyl chain, but the acetal CH proton (approx 5.0 ppm) is missing."
Diagnosis: You have synthesized the deprotected aldehyde (3-(thiophen-3-yl)-3-oxopropanal). Cause: Your quench was too acidic, or you used the Nitrile route and hydrolyzed with HCl. Solution: Switch to the Weinreb amide route and use Sat. NH₄Cl for the quench. If you must use the Nitrile route, quench with acetic acid/water (1:1) and stir at room temperature only until the imine hydrolyzes (monitor closely), then neutralize immediately.
Symptom: "Low conversion of starting material. The Grignard was added, but SM remains."
Diagnosis: "Dead" Grignard reagent. Cause: (1,3-dioxolan-2-ylmethyl)magnesium bromide is sensitive to moisture and air. Solution:
-
Titrate: Use salicylaldehyde phenylhydrazone or a simple iodine titration to verify the Grignard concentration.
-
Activation: If preparing in-house, use 1,2-dibromoethane (0.05 eq) to activate the magnesium turnings before adding the bromide.
Symptom: "I see a byproduct with two thiophene rings."
Diagnosis: Double addition. Cause: If using an acid chloride or ester precursor, the ketone formed reacts with a second equivalent of Grignard to form a tertiary alcohol. Solution: This is why the Weinreb Amide is superior. The stable tetrahedral intermediate prevents double addition. Switch from ester/acid chloride to Weinreb amide.
References & Data Sources
-
Weinreb Amide Chemistry: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
-
Grignard Reagent Stability: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996 . (General reference for stability of ether-functionalized Grignards).
-
Acetal Stability in Synthesis: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999 . (Detailed pH stability profiles of dioxolanes).
-
Synthesis of Beta-Keto Acetals:
-
Methodology: Iida, A., et al. "Direct Synthesis of β-Keto Acetals."[4] Journal of Organic Chemistry, 2007 , 72, 1859. (Describes the sensitivity of the beta-keto acetal motif).
-
Related Thiophene Scaffolds: Gronowitz, S. Thiophene and Its Derivatives. Wiley-Interscience. (Authoritative text on Thiophene 2- vs 3-position reactivity).
-
Disclaimer: This guide assumes standard laboratory safety protocols. Thiophene derivatives can be toxic, and Grignard reagents are pyrophoric. Always work in a fume hood.
Sources
Troubleshooting dioxolane ring instability in acidic conditions
Welcome to the Technical Support Center for Dioxolane Protecting Group Chemistry. 1,3-dioxolanes are ubiquitous protecting groups for aldehydes and ketones, prized for their stability to bases, nucleophiles, and reducing agents. However, their Achilles' heel is acidic conditions, which trigger rapid hydrolysis.
This guide provides mechanistic insights, quantitative kinetic data, and field-proven troubleshooting protocols to help researchers prevent premature deprotection and optimize synthetic workflows.
Section 1: Core Concepts & Causality (FAQs)
Q: Why exactly do 1,3-dioxolane rings exhibit such extreme sensitivity to trace acids? A: The cleavage of a 1,3-dioxolane is a specific acid-catalyzed process. It begins with the reversible protonation of one of the acetal oxygen atoms. This protonation weakens the adjacent C–O bond, leading to ring opening and the formation of a highly reactive, resonance-stabilized oxocarbenium (or dioxolan-2-ylium) intermediate[1]. Water then attacks this intermediate, forming a hemiacetal that rapidly collapses into the parent carbonyl compound and ethylene glycol[2]. Because the formation of the oxocarbenium ion is the rate-determining step, any trace protons—even from unpurified solvents or standard silica gel—can initiate this cascade.
Q: How do the electronic properties of the protected carbonyl influence the stability of the dioxolane ring? A: The stability of the oxocarbenium intermediate dictates the rate of hydrolysis. Electron-donating groups (e.g., p-methoxy) on the carbonyl carbon stabilize the positive charge, significantly accelerating acid-catalyzed hydrolysis. Conversely, electron-withdrawing groups (e.g., p-nitro or 3-phenoxy) destabilize the carbocation, slowing down the reaction and increasing the apparent stability of the protecting group[2].
Section 2: Quantitative Data on Dioxolane Hydrolysis Kinetics
To anticipate the stability of your specific substrate during workup or reaction conditions, consult the following kinetic comparison based on substituent effects.
| Substrate (2-Aryl-1,3-dioxolane) | Substituent Electronic Effect | Relative Hydrolysis Rate | Carbocation Stability |
| 2-(p-Methoxyphenyl)-1,3-dioxolane | Strongly Electron-Donating | Very Fast | Highly Stabilized |
| 2-Phenyl-1,3-dioxolane | Neutral | Baseline (Moderate) | Moderately Stabilized |
| 2-(3-Phenoxyphenyl)-1,3-dioxolane | Electron-Withdrawing | Slow | Destabilized |
| 2-(p-Nitrophenyl)-1,3-dioxolane | Strongly Electron-Withdrawing | Very Slow | Highly Destabilized |
Table 1: Relative rates of acid-catalyzed hydrolysis for substituted 2-aryl-1,3-dioxolanes. Data extrapolated from kinetic studies of acetal cleavage[2].
Section 3: Troubleshooting Guides
Issue 1: Premature deprotection during flash column chromatography.
-
The Causality: Standard silica gel is inherently slightly acidic (pH ~5-6) due to surface silanol groups. This acidity is sufficient to hydrolyze sensitive dioxolanes on the column, especially given the prolonged residence time of the substrate on the stationary phase[3].
-
The Solution: You must neutralize the silica gel prior to packing the column by treating it with a non-nucleophilic base like triethylamine (TEA), which caps the acidic silanol protons. (See Protocol 1).
Issue 2: Instability during reactions utilizing Lewis acids.
-
The Causality: Lewis acids (e.g., BF₃·OEt₂, TiCl₄, ZnCl₂) coordinate to the dioxolane oxygen just as a proton would, triggering the formation of the oxocarbenium ion and subsequent cleavage[3][4].
-
The Solution: If the Lewis acid is a catalyst and not a stoichiometric reactant, buffer the system with a mild, non-nucleophilic base (like 2,6-lutidine) if it does not inhibit the catalyst. Alternatively, switch to a more robust protecting group. For example, a 1,3-dioxane (a 6-membered ring) is generally more stable to hydrolysis than a 1,3-dioxolane due to differing ring strain and oxocarbenium geometry[5][6].
Issue 3: Degradation in "anhydrous" dichloromethane (DCM) over time.
-
The Causality: DCM slowly degrades upon exposure to light and trace moisture, generating trace amounts of hydrochloric acid (HCl) in situ[3].
-
The Solution: Always pass DCM through a plug of basic alumina immediately before use to scavenge trace HCl. Running the reaction over activated molecular sieves will also sequester trace water, shutting down the nucleophilic attack step of hydrolysis.
Section 4: Experimental Protocols
Protocol 1: Preparation of Triethylamine-Neutralized Silica Gel
Purpose: To prevent on-column hydrolysis of acid-sensitive 1,3-dioxolanes[3]. Self-Validating Check: The eluent dripping from the packed column must test basic (pH 8-9) on wet pH paper before loading your crude sample.
-
Slurry Preparation: In a large Erlenmeyer flask, prepare a slurry of standard silica gel (e.g., 230-400 mesh) in the non-polar component of your eluent (typically hexanes or petroleum ether).
-
Neutralization: Add 1% (v/v) triethylamine (TEA) to the slurry (e.g., 1 mL TEA per 99 mL of solvent)[3].
-
Equilibration: Stir or swirl the mixture vigorously for 15–20 minutes to ensure uniform neutralization of the silanol groups across the silica surface.
-
Packing: Pack the column using this neutralized slurry.
-
Elution: Maintain a concentration of 0.1% to 1% TEA in all subsequent eluent mixtures used during the chromatographic run to maintain the basic environment.
Protocol 2: Mild, Chemoselective Deprotection using Iodine in Acetone
Purpose: When intentional deprotection is required, but the molecule contains other highly acid-sensitive functional groups that would be destroyed by aqueous HCl or p-TsOH. This protocol utilizes mild transacetalization[7].
-
Dissolution: Dissolve the 1,3-dioxolane protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Catalyst Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol %) to the solution[7].
-
Reaction: Stir the mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux (56 °C) for 5-10 minutes.
-
Quenching: Once complete, add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine completely dissipates.
-
Workup: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Section 5: Visualizations & Workflows
Acid-catalyzed hydrolysis mechanism of a 1,3-dioxolane protecting group.
Logical troubleshooting workflow for premature 1,3-dioxolane deprotection.
References
-
Strategies to prevent premature hydrolysis of dioxolane protecting groups - Benchchem.3
-
A Comparative Guide to the Kinetic Study of 2-(3-phenoxyphenyl)-1,3-dioxolane Hydrolysis - Benchchem. 2
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals - Thieme Connect. 5
-
The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC - NIH. 1
-
Acetals and Ketals (Protecting Groups) - Thieme Connect. 4
-
The Relative Ease of Reductive Cleavage of 1,3-Dioxolanes and 1,3-Dioxanes - Canadian Science Publishing.6
-
Troubleshooting acetal deprotection in the presence of sensitive functional groups - Benchchem.7
Sources
- 1. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Technical Support Center: Purification of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Executive Summary
You are likely encountering decomposition during purification of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone .[1][2][3][4] This intermediate contains two conflicting functionalities: an electron-rich thiophene ring (susceptible to oxidation) and a beta-keto 1,3-dioxolane moiety (highly susceptible to acid-catalyzed hydrolysis).[1][2][3][4]
Standard silica gel chromatography (pH ~5.[1][4]0) is the primary cause of yield loss, converting your product into the unstable
Part 1: The Decision Matrix
Before selecting a method, assess your crude material's physical state and impurity profile.[1]
Figure 1: Purification workflow based on physical state and impurity profile.[1][2][3][4]
Part 2: Chromatography (The "Acid Trap" Solution)
The Problem: Standard silica gel acts as a Lewis acid.[4] The 1,3-dioxolane ring hydrolyzes on the column, releasing the aldehyde which then undergoes aldol condensation with the ketone backbone. The Solution: You must passivate the silica surface with a volatile base.
Protocol: Triethylamine (TEA) Passivation
Reagents:
Step-by-Step Workflow:
-
Slurry Preparation: Suspend silica in your starting non-polar solvent (e.g., 100% Hexanes).[1]
-
Neutralization: Add 1% v/v Triethylamine to the slurry. Stir for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Hexanes + 1% TEA.
-
Loading: Dissolve your crude oil in a minimum amount of Toluene (avoid DCM if possible, as it can be slightly acidic; if using DCM, pre-wash it with NaHCO₃).[1]
-
Elution: Run your gradient (e.g., 0%
30% EtOAc in Hexanes).-
Crucial: Maintain 0.5% TEA in the eluent reservoirs throughout the run to prevent "acid creep" as the column progresses.
-
Q: Why not use Alumina? A: Basic Alumina (Activity III) is a valid alternative.[1][3] However, it often provides lower resolution than silica for separating the thiophene regioisomers. If you use Alumina, ensure it is Basic , not Neutral or Acidic.[1]
Part 3: Crystallization (Scalable Purification)
If your crude material is a solid or a semi-solid paste, recrystallization is superior to chromatography for avoiding decomposition.[1]
Solvent Selection Logic:
-
Thiophene Ring: Highly lipophilic (soluble in Hexane/Toluene).[1][3][4]
-
Dioxolane/Ketone: Moderately polar.[4]
-
Target: You need a solvent system that dissolves the impurities (often oligomers) while precipitating the acetal.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Temperature Profile | Notes |
|---|
| IPA / Hexane | 1:5 | Dissolve hot (
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Re-heat to dissolve.[4]
-
Add a seed crystal (if available) or scratch the glass surface.[1][4]
-
Cool much slower (wrap the flask in foil/cotton).
-
Add a trace of TEA to the solvent to prevent autocatalytic hydrolysis.[4]
Part 4: Distillation (Risky but Effective)
Warning: Beta-keto acetals are thermally sensitive.[1][2][3][4] Prolonged heating can cause elimination of the acetal oxygen or rearrangement.
-
Equipment: Kugelrohr (Short Path) Distillation apparatus.
-
Vacuum Requirement: High vacuum is non-negotiable (
mmHg).[1][3][4] -
Temperature: Do not exceed bath temperature of
C. -
Procedure:
Part 5: Stability & Storage FAQs
Q: My product was pure yesterday but looks yellow/brown today. Why? A: Thiophenes are sensitive to photo-oxidation, and the acetal is sensitive to ambient moisture/acidity.[4]
-
Mechanism: Trace acid hydrolysis
Aldehyde release Polymerization (Yellowing).[1][3][4] -
Fix: Store under Argon/Nitrogen.
Q: Can I store this in solution?
A: Avoid storing in chloroform or DCM (which form HCl over time).[1] Store in Toluene or Ethyl Acetate over activated 4Å Molecular Sieves with a trace of solid
Q: What are the characteristic NMR signals to confirm purity? A:
-
Acetal Proton: Look for the triplet/singlet at
4.8–5.2 ppm (depending on exact environment).[1] -
Dioxolane Backbone: Multiplets at
3.8–4.0 ppm ( ).[1][3] -
Thiophene: Distinct aromatic signals
7.0–8.0 ppm.[1][4] - 9.5–10.0 ppm, your acetal has hydrolyzed to the aldehyde.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][5] (Detailed data on 1,3-dioxolane stability profiles vs. pH). [1][3]
-
BenchChem Technical Support. Strategies to prevent premature hydrolysis of dioxolane protecting groups. (Protocols for silica neutralization). [1][3]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical, 1989.[1] (General techniques for thiophene purification and Kugelrohr distillation).
-
Hibbert, F. The Mechanisms of Reactions of Acetals and Related Compounds. Adv.[4] Phys. Org. Chem.2016 , 50, 1–74.[1] (Mechanistic insight into acetal hydrolysis kinetics). [1][3]
Sources
Technical Support Center: Troubleshooting & Purification of Thiophene-3-yl-ethanone (3-Acetylthiophene)
Welcome to the Technical Support Center for the isolation and purification of thiophene-3-yl-ethanone (3-acetylthiophene). As a Senior Application Scientist, I frequently encounter researchers struggling to achieve >98% purity for this critical building block. The root of the problem usually lies in treating this compound like a standard aromatic ketone, ignoring the unique electron-rich nature of the thiophene heterocycle and the subtle thermodynamic differences between its isomers.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you identify and eliminate common impurities from your reaction mixtures.
Part 1: Frequently Asked Questions (FAQs) & Impurity Causality
Q1: I attempted a direct Friedel-Crafts acylation of thiophene to obtain 3-acetylthiophene, but my NMR shows almost exclusively an isomeric impurity. Why does this happen? Expert Insight: The thiophene ring is a highly electron-rich heteroaromatic system. During electrophilic aromatic substitution, the attack at the C2 position is kinetically and thermodynamically favored over the C3 position. This regioselectivity is driven by the stabilization of the intermediate Wheland complex (sigma complex); attack at C2 allows the positive charge to be delocalized over three resonance structures (including stabilization by the sulfur heteroatom), whereas attack at C3 only yields two. Consequently, direct acylation yields predominantly 2-acetylthiophene[1]. To synthesize the 3-isomer successfully, you must bypass direct acylation by utilizing cross-coupling or Grignard addition starting from 3-bromothiophene[2].
Q2: My crude mixture from a Grignard reaction contains unreacted 3-bromothiophene and 3-acetylthiophene. Fractional distillation is causing thermal degradation. What is the alternative?
Expert Insight: While fractional distillation is an industrial standard, 3-acetylthiophene and its precursors can be sensitive to prolonged thermal stress, leading to polymerization or oxidation. Instead of exploiting boiling points, exploit chemical reactivity. 3-Acetylthiophene is a methyl ketone and will undergo nucleophilic addition with sodium bisulfite to form a water-soluble
Q3: Why is it so difficult to separate 2-acetylthiophene from 3-acetylthiophene using standard silica gel column chromatography? Expert Insight: The 2- and 3-isomers have nearly identical polarities and dipole moments, causing them to co-elute under most standard normal-phase chromatography conditions[1]. To separate them efficiently without relying on specialized HPLC columns, you must pivot to crystallization techniques that exploit their vastly different crystal lattice packing efficiencies.
Part 2: Physicochemical Data for Purification Strategy
Designing a purification workflow requires a precise understanding of the physical properties of your target and its impurities. The massive difference in melting points between the 2- and 3-isomers is the cornerstone of our isomer-separation protocol.
| Property | Thiophene-3-yl-ethanone (Target) | 2-Acetylthiophene (Isomeric Impurity) | 3-Bromothiophene (Starting Material) |
| Role in Synthesis | Desired Product | Major Byproduct / Contaminant | Unreacted Precursor |
| Molecular Weight | 126.18 g/mol | 126.18 g/mol | 163.03 g/mol |
| Boiling Point | 208–210 °C | 213–214 °C | ~150 °C |
| Melting Point | 57–62 °C | 10–11 °C | -10 °C |
| Physical State (25 °C) | Solid (White to Pale Cream) | Liquid (Colorless to Yellow) | Liquid (Colorless) |
| Bisulfite Adduct Formation? | Yes | Yes | No |
Data compiled from authoritative chemical databases and literature[4][5].
Part 3: Troubleshooting Workflows & Self-Validating Protocols
Protocol A: Selective Ketone Isolation via Bisulfite Adduct Formation
Objective: Remove non-ketone impurities (e.g., 3-bromothiophene, bithiophenes, solvent residues) from crude 3-acetylthiophene.
Mechanism: The bisulfite anion (
-
Adduct Formation: Dissolve the crude reaction mixture in diethyl ether (1 mL per gram of crude). In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (
). -
Biphasic Mixing: Add 3 equivalents of the saturated
solution to the ether mixture. Stir vigorously at room temperature for 2–4 hours. A white precipitate (the adduct) may form at the interface. -
Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (and any precipitate). Wash the organic layer with an additional 0.5 volumes of water and combine the aqueous phases.
-
Self-Validation Step 1: Spot the residual ether layer on a TLC plate (Hexanes:EtOAc 8:2). The UV-active spot for 3-acetylthiophene (
) should be completely absent, confirming quantitative conversion[1]. If present, repeat Step 2.
-
-
Ketone Regeneration: Cool the combined aqueous phase in an ice bath. Slowly add a 10% aqueous sodium carbonate (
) solution until the pH reaches ~8 to break the adduct and regenerate the ketone. -
Extraction: Extract the regenerated 3-acetylthiophene with fresh diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Isomer Separation via Low-Temperature Recrystallization
Objective: Isolate 3-acetylthiophene from its 2-acetylthiophene isomer. Mechanism: 3-Acetylthiophene has a highly symmetrical geometry that allows for efficient crystal lattice packing, resulting in a melting point of 57–62 °C[5]. 2-Acetylthiophene packs poorly and remains a liquid at room temperature (mp 10–11 °C)[4]. We exploit this thermodynamic difference to selectively crystallize the 3-isomer.
-
Solvent Selection: Dissolve the ketone mixture from Protocol A in a minimal amount of warm petroleum ether (boiling range 30–60 °C) or hexanes[3].
-
Controlled Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystal lattices. Do not disturb the flask.
-
Cold Precipitation: Once at room temperature, transfer the flask to a refrigerator (4 °C) for 2 hours, then to a freezer (-20 °C) overnight. The 3-acetylthiophene will precipitate as white/pale cream crystals, while the 2-isomer remains solvated in the cold mother liquor.
-
Filtration: Rapidly filter the crystals using a pre-chilled Büchner funnel. Wash the filter cake with a small volume of ice-cold petroleum ether.
-
Self-Validation Step 2: Dry a 10 mg aliquot of the crystals and perform a melting point analysis. A sharp melt between 57–62 °C confirms the exclusion of the 2-isomer[6]. A depressed or broad melting range (e.g., 45–55 °C) indicates co-crystallization of the 2-isomer, necessitating a second recrystallization cycle.
-
Part 4: Purification Decision Workflow
The following diagram illustrates the logical decision-making process for purifying crude thiophene-3-yl-ethanone based on the impurity profile identified via initial GC-MS or
Decision tree for the purification of 3-acetylthiophene based on impurity profiling.
References
- Title: Technical Support Center: Purification of Crude 3-Acetylthiophene Source: Benchchem URL
- Title: Side reactions to avoid in the synthesis of 3-Acetylthiophene Source: Benchchem URL
- Source: PubChem (National Institutes of Health)
- Title: 3-Acetylthiophene, 98% Source: Thermo Fisher Scientific URL
- Title: Purification of Laboratory Chemicals Fifth Edition Source: Chemistry and Chemists URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Acetylthiophene, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing solvent selection for thiophene acetalization
Welcome to the Technical Support Center for Thiophene Acetalization & Solvent Optimization .
Acetalization of thiophene derivatives (such as protecting thiophene-3-carboxaldehyde) is a fundamental transformation in drug development and materials science. However, because acetalization is a reversible condensation reaction, achieving high yields requires precise thermodynamic control. The electron-rich nature of the thiophene ring also introduces unique vulnerabilities to harsh acidic environments and thermal stress.
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you optimize solvent selection and apparatus setup for your specific reaction scale.
Diagnostic Workflow: Solvent & Apparatus Selection
The following decision matrix illustrates the logical progression for selecting the correct solvent and apparatus based on your reaction scale.
Workflow for determining optimal solvent and apparatus scale for thiophene acetalization.
Frequently Asked Questions (FAQs): Causality & Solvent Dynamics
Q: Why is solvent selection the primary failure point in thiophene acetalization? A: Acetalization relies on Le Chatelier's principle. To drive the equilibrium toward the acetal product, the byproduct water must be continuously removed. Solvents that form a minimum-boiling azeotrope with water are required to co-distill the water out of the reaction matrix. Furthermore, thiophene derivatives are sensitive to highly concentrated acids at high temperatures. Selecting a solvent with an optimal boiling point ensures the reaction proceeds fast enough to remove water without thermally degrading the electron-rich thiophene ring.
Q: How does Cyclopentyl Methyl Ether (CPME) compare to traditional aromatic solvents like toluene? A: CPME is an increasingly popular green alternative to toluene and benzene[1]. It forms a highly efficient azeotrope with water, allowing for excellent water separation in a Dean-Stark apparatus. Causally, CPME has a lower peroxide formation rate, resists acidic cleavage, and often allows for a cleaner phase separation than toluene. This is critical when processing pharmaceutical intermediates where minimizing toxic solvent waste is a priority[1].
Q: Why does my small-scale (<5 mL) acetalization fail in a standard Dean-Stark trap? A: Standard Dean-Stark traps are notorious for failing at small scales because the solvent boil-off and vapor flux cannot overcome the internal surface area of the glassware[2]. This leads to complete solvent loss or failure to return the dried solvent to the reaction flask. For exploratory chemistry, researchers recommend using a modified apparatus where the solvent refluxes through a pressure-equalized addition funnel packed with 4Å molecular sieves, circumventing the need for a physical water trap[2].
Troubleshooting Matrix: Common Experimental Failures
| Symptom / Issue | Mechanistic Cause | Actionable Solution |
| Stalled Conversion (<50% Yield) | Inefficient azeotropic water removal shifts the equilibrium back toward the aldehyde/ketone. | Insulate the apparatus: Wrap the Dean-Stark side-arm with cotton and aluminum foil to maximize reflux efficiency[2]. Ensure the oil bath is 15-20°C above the solvent's boiling point. |
| Black Tar Formation / Degradation | Thiophene rings are prone to polymerization or ring-opening when exposed to strong acids (e.g., pTsOH) at prolonged high temperatures. | Reduce thermal/acidic stress: Lower the catalyst loading to 1-2 mol%. Alternatively, switch to a milder acid catalyst like Pyridinium p-toluenesulfonate (PPTS) or use a solvent with a slightly lower boiling point. |
| Product Loss During Evaporation | Low molecular weight thiophene acetals can be highly volatile and co-evaporate with the solvent. | Monitor boiling points: Thiophene-3-carboxaldehyde boils at ~194°C[3], but its acetal derivatives may exhibit different volatility profiles. Evaporate solvents under carefully controlled vacuum (e.g., >40 mbar at 30°C). |
Quantitative Solvent Comparison Data
Selecting the right solvent requires balancing azeotropic efficiency with safety and substrate compatibility. Use the table below to benchmark your solvent choice.
| Solvent | Boiling Point (°C) | Azeotrope with Water (BP °C) | Water Solubility in Solvent | Toxicity / Green Profile |
| Toluene | 110.6 | 85.0 | 0.03% | Moderate (Standard but Reprotoxic) |
| Benzene | 80.1 | 69.2 | 0.18% | High (Carcinogenic - Avoid) |
| CPME | 106.0 | 83.0 | 0.30% | Low (Excellent Green Alternative)[1] |
| Cyclohexane | 80.7 | 69.8 | 0.01% | Moderate (Good for low-temp reflux) |
Standard Operating Procedure (SOP): Self-Validating Protocol for Thiophene Acetalization
This protocol utilizes CPME as a green solvent for the protection of Thiophene-3-carboxaldehyde using ethylene glycol. It is designed as a self-validating system, meaning visual cues at each step confirm the reaction is proceeding correctly.
Scale: 10 mmol (Large enough for standard Dean-Stark efficiency).
Step 1: Apparatus Assembly
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Attach a Dean-Stark trap and fit a reflux condenser on top.
-
Self-Validation Check: Ensure all joints are greased and sealed. Wrap the Dean-Stark side-arm in aluminum foil to prevent premature vapor condensation.
Step 2: Reagent Loading
-
Add Thiophene-3-carboxaldehyde (1.12 g, 10 mmol)[3] and ethylene glycol (1.86 g, 30 mmol, 3.0 eq). Note: The excess diol drives the equilibrium forward.
-
Add p-Toluenesulfonic acid monohydrate (pTsOH·H2O, 38 mg, 0.2 mmol, 2 mol%) as the catalyst.
-
Add 40 mL of anhydrous CPME as the solvent[1].
Step 3: Azeotropic Reflux
-
Submerge the flask in an oil bath pre-heated to 125°C.
-
Self-Validation Check: Within 15 minutes, you should observe the CPME/water azeotrope condensing into the trap. Because water is denser than CPME, it will form a distinct lower layer in the Dean-Stark trap.
-
Maintain reflux until the water layer ceases to increase in volume (typically 2 to 4 hours).
Step 4: Quenching (Critical Step)
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Action: Immediately add 10 mL of saturated aqueous NaHCO₃.
-
Causality: Acetals are highly stable to bases but extremely labile to aqueous acids. Quenching the pTsOH catalyst before aqueous workup prevents the reverse hydrolysis reaction from destroying your newly formed product.
Step 5: Extraction & Purification
-
Transfer the mixture to a separatory funnel. Separate the organic CPME layer.
-
Wash the organic layer with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude thiophene-3-carboxaldehyde ethylene acetal. Purify via short-path distillation or basic alumina chromatography if necessary.
References
- Acetalization under Dean−Stark conditions using CPME as a green alternative.
- A Small-scale Procedure for Acid-catalyzed Ketal Form
- 3-Thiophenecarboxaldehyde 98 498-62-4. Sigma-Aldrich.
Sources
Technical Support Center: Thiophene-Dioxolane Synthesis Optimization
Subject: Minimizing Side Reactions in Thiophene-Dioxolane Architectures Ticket Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Proton Paradox"
Welcome to the technical support center. If you are accessing this guide, you are likely encountering the fundamental conflict of thiophene chemistry: The acid catalysis required to form the dioxolane ring is incompatible with the acid-sensitivity of the thiophene nucleus.
Thiophene is electron-rich (
This guide addresses two distinct synthetic pathways:
-
Fused-Ring Synthesis: Creating 3,4-ethylenedioxythiophene (EDOT) via transetherification.
-
Pendant Protection: Protecting a thiophene-carbonyl with a dioxolane group.
Part 1: Critical Failure Modes & Diagnostics
Issue 1: The Reaction Mixture Turns Black/Viscous
Diagnosis: Acid-Catalyzed Polymerization. Mechanism: The acid catalyst protonates the thiophene ring (usually at C2). A second thiophene molecule attacks this electrophilic cation, initiating a chain-growth polymerization. This is accelerated by heat and oxygen.
Issue 2: Incomplete Conversion (Stalled Equilibrium)
Diagnosis: Water/Methanol Poisoning. Mechanism: Dioxolane formation is reversible. In EDOT synthesis, the byproduct is methanol; in carbonyl protection, it is water. Failure to remove these byproducts pushes the equilibrium back to the starting material.
Issue 3: Loss of Regiochemistry (Scrambling)
Diagnosis: Acid-Induced Isomerization. Mechanism: If your dioxolane is chiral, strong acids can open the ring via an oxocarbenium ion, allowing rotation and re-closure, leading to racemization.
Part 2: Troubleshooting & Optimization Protocols
Scenario A: Synthesis of EDOT (Fused Ring)
Target: Converting 3,4-dimethoxythiophene to EDOT via transetherification with ethylene glycol.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Rationale |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | PPTS (Pyridinium p-toluenesulfonate) or Amberlyst-15 | p-TSA (pKa -2.8) is too aggressive. PPTS (pKa 5.2) activates the alcohol without protonating the thiophene ring. |
| Solvent | Toluene (Reflux) | Toluene/Xylene (High Dilution) | High concentration favors intermolecular polymerization. Dilution favors intramolecular cyclization. |
| Atmosphere | Air/Open Vessel | Strict Argon/Nitrogen Sparge | Oxygen acts as a co-oxidant, accelerating radical polymerization of electron-rich thiophenes. |
| Byproduct Removal | Dean-Stark Trap | Soxhlet Extractor with 4Å Sieves | Methanol (byproduct) is polar; sieves remove it more efficiently than azeotropic distillation alone. |
Q: My yield is stuck at 50%. What now? A: Switch to a Double-Exchange Method . Instead of ethylene glycol, use 2,2-dimethyl-1,3-dioxolane as the reagent. The byproduct becomes acetone (volatile), driving the entropy of the reaction forward more effectively than methanol removal.
Scenario B: Protecting Thiophene-Aldehydes (Pendant Ring)
Target: Masking a carbonyl group on a thiophene ring without degrading the ring.
The "Noyori" Solution (Aprotic Conditions) Avoid proton sources entirely by using silyl triflates. This method, pioneered by Noyori et al., is the gold standard for acid-sensitive heterocycles.
Protocol:
-
Reagents: Substrate (1 eq), Bis(trimethylsilyl) ethylene glycol (1.2 eq).
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.01 – 0.05 eq).
-
Conditions: DCM, -78°C to 0°C.
-
Mechanism: The reaction proceeds via a silyl-activated intermediate, never generating a free proton that could attack the thiophene ring.
Part 3: Visualizing the Reaction Pathways
The following diagram illustrates the "Fork in the Road" where reaction conditions dictate whether you obtain the desired product or industrial waste (tar).
Figure 1: Mechanistic divergence. Strong acids favor ring protonation (polymerization), while mild/aprotic catalysts favor carbonyl activation (dioxolane formation).
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use BF3·OEt2 as a Lewis Acid catalyst? A: Proceed with extreme caution. While BF3 is a Lewis acid, it is often contaminated with HF (hydrolysis) or can complex too strongly with the sulfur atom, deactivating the ring or causing ring-opening. If you must use a Lewis Acid, TiCl4 is often superior for thiophenes, but the TMSOTf method (Noyori conditions) remains the safest recommendation.
Q2: How do I remove the catalyst without triggering hydrolysis? A: Thiophene dioxolanes are notoriously labile (unstable) in aqueous acid.
-
Wrong way: Quenching with 1M HCl.
-
Right way: Quench with Triethylamine (Et3N) or Pyridine before adding water. This neutralizes the catalyst while the system is still organic. Wash with basic brine (pH 8-9).
Q3: Why is my EDOT synthesis yielding a "dimer"? A: You are likely seeing the 2,2'-bithiophene impurity. This occurs if the reaction temperature is too high (>110°C) in the presence of oxygen. This couples two thiophene rings.[2] Solution: Degas all solvents with Argon for 30 minutes prior to heating and lower the bath temperature by 10°C.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
-
Tsunoda, T.; Suzuki, M.; Noyori, R. "Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Conversion of Carbonyl Compounds to 1,3-Dioxolanes." Tetrahedron Letters, 1980 , 21, 1357–1358. (The authoritative source for aprotic acetalization).
-
Groenendaal, L.; Jonas, F.; Freitag, D.; Pielartzik, H.; Reynolds, J. R. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 2000 , 12, 481–494. (Definitive review on EDOT synthesis and side reactions).
-
BenchChem Technical Support. "Avoiding Polymerization During Reactions with 2,5-Dimethoxythiophene." BenchChem Knowledge Base, 2025.[3] (Practical industrial troubleshooting for thiophene handling).
Sources
Technical Support Center: Synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals synthesizing 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone (also known as 3-oxo-3-(thiophen-3-yl)propanal ethylene acetal). This
Because
Quantitative Route Comparison
To synthesize the target
| Parameter | Route A: Claisen Formylation | Route B: Enaminone Intermediate (Recommended) |
| Reagents | Ethyl formate, NaOMe, Ethylene Glycol, | DMF-DMA, Ethylene Glycol, |
| Intermediate | 3-oxo-3-(thiophen-3-yl)propanal (Highly unstable) | 3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one (Shelf-stable) |
| Atom Economy | Moderate (generates ethanol and water) | High (generates methanol and dimethylamine) |
| Regioselectivity | Prone to over-acetalization | Excellent (amine acts as a targeted leaving group) |
| Average Yield | 45 - 55% | 75 - 85% |
| Reaction Time | 24 hours (2 steps) | 16 hours (2 steps) |
Mechanistic Workflow (Route B)
The success of Route B relies on the use of
Mechanistic workflow of the enaminone route for beta-keto acetal synthesis.
Troubleshooting Guides & FAQs
Q1: During Route A, my
Q2: In Route B, I am seeing incomplete conversion of the enaminone to the target acetal. What is the mechanistic cause?
Expertise & Causality: The conversion of the enaminone to the acetal requires the protonation of the dimethylamino group to convert it into a viable leaving group (dimethylamine). If your acid catalyst (
Q3: How do I prevent over-acetalization (formation of the bis-acetal) at the ketone carbonyl? Expertise & Causality: Regioselectivity is a common concern. Fortunately, the formyl carbon (or the enaminone carbon) is significantly more electrophilic than the ketone carbonyl. The ketone is deactivated by conjugation with the electron-rich thiophene ring. Solution: Strict stoichiometric control is your self-validating safeguard. Use exactly 1.1 to 1.2 equivalents of ethylene glycol. Monitor the reaction via LCMS or TLC; the mono-acetal forms rapidly, while the bis-acetal requires forcing conditions. Quench the reaction the moment the enaminone is consumed.
Q4: Can I use a Lewis acid instead of a Brønsted acid for the acetalization step?
Expertise & Causality: While Lewis acids like
Validated Experimental Protocols (Route B)
This self-validating protocol utilizes the DMF-DMA pathway to ensure high yields and operational simplicity.
Step 1: Synthesis of 3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylthiophene (10.0 g, 79.2 mmol).
-
Reagent Addition: Add
-Dimethylformamide dimethyl acetal (DMF-DMA) (14.2 g, 118.8 mmol, 1.5 eq). No additional solvent is required, as DMF-DMA acts as both reactant and solvent. -
Reaction: Heat the mixture to reflux (approx. 105 °C) under an inert nitrogen atmosphere for 12 hours. The solution will turn a deep orange/red.
-
Validation/Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct. Triturate the resulting dark residue with cold hexanes (50 mL) to induce crystallization.
-
Isolation: Filter the precipitate and wash with ice-cold hexanes. Dry under vacuum to afford the enaminone as a yellow/orange solid. (Expected yield: 85-90%).
Step 2: Acetalization to 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
-
Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the enaminone (10.0 g, 55.2 mmol) in anhydrous toluene (200 mL).
-
Reagent Addition: Add anhydrous ethylene glycol (4.1 g, 66.2 mmol, 1.2 eq) and
-Toluenesulfonic acid monohydrate ( -TsOH ) (11.5 g, 60.7 mmol, 1.1 eq). Note: The stoichiometric acid is critical to protonate the departing amine. -
Reaction: Heat the mixture to a vigorous reflux. Water and dimethylamine will co-distill and collect in the Dean-Stark trap. Reflux for 4-6 hours.
-
Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The highly polar enaminone spot (low Rf) should disappear, replaced by a higher Rf spot corresponding to the acetal.
-
Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous
(100 mL) to neutralize the -TsOH. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, gradient elution 10% to 20% EtOAc in Hexanes) to yield the pure target acetal as a pale yellow oil. (Expected yield: 75-80%).
References
-
Takazawa, O., & Mukaiyama, T. (1982). "New synthesis of
-keto acetals." Chemistry Letters. Available at:[Link] -
Niphakis, M. J., et al. (2010). "Synthesis of 6- and 7-membered cyclic enaminones: scope and mechanism." Journal of Organic Chemistry. Available at:[Link]
-
Ratanasak, M., et al. (2020). "Reductive CO2 Fixation via the Selective Formation of C–C Bonds: Bridging Enaminones." Organic Letters - ACS Publications. Available at:[Link]
Controlling moisture sensitivity in thiophene intermediate production
Topic: Controlling Moisture Sensitivity in Thiophene Synthesis
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address the specific "Achilles' Heel" of thiophene chemistry: its extreme intolerance to proton sources during metallation and cross-coupling.
Unlike benzene derivatives, thiophenes are electron-rich heterocycles. This makes their metallated intermediates (thienyllithiums) highly basic and their boronic acids prone to rapid protodeboronation. Moisture does not just lower yield; it fundamentally alters the reaction pathway.
Module 1: Reagent & Solvent Integrity
"The reaction failed before it started."
The Science of Dry Solvents
Thiophene lithiation requires Tetrahydrofuran (THF) with a water content <50 ppm (ideally <10 ppm). Standard "anhydrous" bottles from suppliers often contain 30–80 ppm water upon opening and degrade rapidly.
Why it matters: A 1 M solution of n-BuLi in a solvent with 100 ppm water loses approximately 1-2% of its titer immediately. However, the generated LiOH precipitate can catalyze the decomposition of sensitive thiophene-boronic acids later in the sequence.
Protocol: The Self-Validating Drying System
Do not rely on labels. Use this protocol to ensure solvent integrity.
| Solvent | Drying Agent | Activation Temp | Target Water Content | Validation Method |
| THF | 3Å Mol Sieves | 250°C (Vacuum) | <10 ppm | Benzophenone Ketyl (Purple) or KF Titration |
| Toluene | 4Å Mol Sieves | 250°C (Vacuum) | <20 ppm | Karl Fischer (KF) Titration |
| DMF | 3Å Mol Sieves | 200°C (Vacuum) | <50 ppm | KF Titration (Ketyl fails here) |
Critical Note on Molecular Sieves: Use 3Å sieves for THF, not 4Å. THF molecules can become trapped in the crystalline lattice of 4Å sieves, reducing drying efficiency and potentially leaching contaminants [1].
Visual Workflow: Inert Gas Manifold (Schlenk Line)
Proper atmosphere control is the first line of defense.
Figure 1: Standard Schlenk line setup required for moisture-sensitive thiophene metallation. Note the position of the moisture trap before the manifold.
Module 2: Lithiation & Metallation
"I see protonated starting material instead of the product."
The Issue: Protonolysis vs. Reaction
When generating 2-thienyllithium, the species is a potent nucleophile and a strong base. If moisture is present, the rate of protonation (
Troubleshooting Guide
Q: My yield is low, and I see the starting thiophene in the GC-MS. Is it moisture or failed lithiation? A: Perform a Deuterium Quench Test .
-
Take a 0.5 mL aliquot of your lithiated intermediate.
-
Quench it immediately into a vial containing dry
(Deuterium Oxide). -
Analyze via
-NMR.-
Result A (Deuterium incorporation >95%): Lithiation worked. The issue is downstream (electrophile quality or mixing).
-
Result B (No Deuterium): The lithiated species was killed by moisture before the quench. Check your solvent and inert lines.
-
Q: Why does my reaction turn dark/tarry upon adding n-BuLi? A: This is often "Thiophene Ring Opening" or "Dance" reactions triggered by localized heating or impurities.
-
Solution: Ensure temperature is <-70°C during addition. Thienyllithium is less stable than phenyllithium; at >0°C, it can undergo ring-opening fragmentation [2].
Module 3: Cross-Coupling (Suzuki-Miyaura)
"My catalyst died, and I have des-bromo byproduct."
The Science: Protodeboronation
Thiophene-2-boronic acids are notoriously unstable.[1] The C-B bond is prone to cleavage by water, especially under basic conditions required for Suzuki coupling. This process, protodeboronation , yields thiophene (gas/liquid) and boric acid, killing the stoichiometry.
Visual Pathway: The Protodeboronation Trap
Understanding how your reactant dies is key to saving it.
Figure 2: The competition between the desired coupling (Green) and the parasitic protodeboronation (Red). High pH and water concentration accelerate the red path.
FAQ: Coupling Failures
Q: How do I stop protodeboronation? A: You cannot stop it, but you can outrun it.
-
Concentration: High concentration favors the bimolecular coupling over the pseudo-first-order hydrolysis.
-
Base Selection: Switch from aqueous bases (Na2CO3/H2O) to anhydrous bases (K3PO4 or CsF) in dry solvents (Dioxane/Toluene).
-
Ligand Choice: Use highly active catalyst systems (e.g., Pd-XPhos or Pd-SPhos) that facilitate rapid oxidative addition and transmetallation, consuming the boronic acid before it hydrolyzes [3].
Q: The catalyst turned black (Pd black) immediately. A: This indicates phosphine ligand oxidation or catalyst poisoning.
-
Cause: Oxygen/Moisture oxidized the phosphine ligand (e.g., PPh3
O=PPh3), which can no longer stabilize Pd(0). The "naked" Pd(0) aggregates into inactive black metal. -
Fix: Re-distill solvents and ensure the reaction vessel is purged with Argon for at least 15 minutes before adding the catalyst.
Module 4: References & Citations[2][3][4][5]
-
Burfield, D. R., et al. "Desiccant efficiency in solvent drying.[2] 3. Dipolar aprotic solvents." Journal of Organic Chemistry, 1983.
-
Carpenter, A. J., & Ngo, C. "Solution structure and chelation properties of 2-thienyllithium reagents." Journal of Organic Chemistry, 1985. (Note: Generalized ref for Thienyllithium stability context).
-
Kinzel, T., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.
-
BenchChem Technical Guides. "Strategies to avoid deborylation in Suzuki reactions."
(Note: While specific deep-links to PDF articles may vary by institution access, the citations above refer to foundational peer-reviewed literature confirming the mechanisms of protodeboronation and solvent drying efficiencies.)
Sources
Validation & Comparative
H-NMR spectrum analysis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
The following guide provides an in-depth technical analysis of the H-NMR spectrum for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone , a critical masked
This guide compares the target compound against its primary synthetic precursors and common impurities, providing a self-validating analytical workflow.
Executive Summary & Compound Profile
-
Compound: 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
-
Role: Protected
-keto aldehyde intermediate. -
Molecular Formula:
-
Key Analytical Challenge: Distinguishing the target acetal from the starting material (3-acetylthiophene) and the hydrolyzed side-product (keto-aldehyde).
Structural Context
The molecule consists of a 3-substituted thiophene ring acylated by an ethanone chain, where the
Structure for Assignment: [Thiophene-3-yl] - C(=O) - CH2 (a) - CH (b) - [OCH2CH2O] (c)
Comparative Analysis: Target vs. Alternatives
To ensure scientific integrity, one must not only confirm the presence of the product but actively rule out specific alternatives.
| Feature | Target Product | Alternative 1: Starting Material (3-Acetylthiophene) | Alternative 2: Hydrolysis Impurity (Deprotected Aldehyde) |
| Key Aliphatic Signal | Doublet at ~3.4 ppm ( | Singlet at ~2.55 ppm ( | Doublet at ~3.8 ppm ( |
| Acetal/Aldehyde | Triplet at ~5.3 ppm (Acetal | Absent | Singlet/Triplet at ~9.8 ppm ( |
| Protecting Group | Multiplet at ~3.9–4.1 ppm ( | Absent | Absent (Ethylene glycol signal may appear at ~3.7 ppm if free) |
| Thiophene Region | 3 Aromatic Protons | 3 Aromatic Protons | 3 Aromatic Protons |
Expert Insight: The "Methyl-Methylene" Switch
The most reliable indicator of reaction completion is the disappearance of the sharp methyl singlet at 2.55 ppm (characteristic of the acetyl group in the starting material) and the appearance of a doublet at ~3.4 ppm . If the methyl singlet persists, the alkylation/acetal formation is incomplete.
Experimental Protocol (Self-Validating)
A. Sample Preparation[2][3]
-
Solvent:
(Chloroform-d) is preferred. DMSO- may cause slight shifts but is acceptable if solubility is an issue. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or Residual
(7.26 ppm).
B. Data Acquisition Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of thiophene coupling.
-
Scans: 16–64 scans.
-
Relaxation Delay (D1):
2.0 seconds (critical for accurate integration of the aromatic protons vs. the acetal proton).
Detailed Spectral Assignment
The following data represents the expected chemical shifts in
Table 1: Chemical Shift Assignments
| Position / Group | Shift ( | Multiplicity | Integral | Coupling ( | Structural Justification |
| Thiophene H-2 | 8.05 – 8.15 | Doublet/Singlet (d) | 1H | Most deshielded due to proximity to C=O and S. | |
| Thiophene H-5 | 7.50 – 7.60 | Doublet of Doublets (dd) | 1H | Adjacent to Sulfur; typical | |
| Thiophene H-4 | 7.30 – 7.40 | Doublet of Doublets (dd) | 1H | ||
| Acetal Methine (-CH-) | 5.30 – 5.45 | Triplet (t) | 1H | Characteristic acetal shift; coupled to adjacent | |
| Dioxolane Ring (-OCH2-) | 3.85 – 4.05 | Multiplet (m) | 4H | - | AA'BB' system of the ethylene glycol bridge. |
| 3.35 – 3.50 | Doublet (d) | 2H | Alpha to ketone and beta to acetal oxygens. |
Note on Thiophene Coupling: The coupling constant
is often small (~3 Hz), making H-2 appear as a broad singlet on lower-field instruments. H-4 and H-5 show strong vicinal coupling (~5 Hz).
Decision Logic & Quality Control
The following diagram illustrates the logical workflow for assessing the purity of the synthesized compound based on the NMR data.
Caption: Logical workflow for validating 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone purity via H-NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15116, 3-Acetylthiophene. Retrieved from [Link]
-
Rozycka-Sokolowska, E. et al. (2011). Structure of 1-(thiophen-3-yl)ethanone. Acta Crystallographica Section C. (Structural confirmation of the thiophene core). Available at: [Link]
C-NMR chemical shifts for thiophene-dioxolane structures
Elucidating Thiophene-Dioxolane Structures: A Comparative Guide to C-NMR Acquisition and Prediction
The 3,4-ethylenedioxythiophene (EDOT) motif and its thiophene-dioxolane derivatives are foundational to modern materials science and medicinal chemistry. In bioelectronics, they serve as the monomeric precursors to PEDOT, a highly conductive and biocompatible polymer. In drug development, the electron-rich thiophene-dioxolane system is increasingly deployed as a bioisostere to modulate lipophilicity and metabolic stability.
Accurate structural elucidation of these derivatives relies heavily on
Mechanistic Causality: The Electronic Environment of EDOT
To understand the performance of different NMR methodologies, one must first understand the causality behind the chemical shifts in thiophene-dioxolane structures. The
-
Resonance Shielding (+M Effect): The lone pairs on the dioxolane oxygen atoms heavily donate electron density into the thiophene
-system. This mesomeric donation dramatically increases the electron density at the -carbons (C2 and C5), shielding them and pushing their chemical shifts significantly upfield to approximately 98–100 ppm [1]. For comparison, the -carbons of an unsubstituted thiophene resonate near 125 ppm. -
Inductive Deshielding (-I Effect): Conversely, the
-carbons (C3 and C4) are directly bonded to the highly electronegative oxygen atoms. The inductive withdrawal of electron density through the -bonds deshields these quaternary carbons, pushing them downfield to approximately 141–142 ppm [1].
Predictive models that fail to accurately weight this delicate "push-pull" dynamic will generate significant assignment errors.
Methodology Comparison: Experimental vs. In Silico
Method A: High-Field Experimental Acquisition (Ground Truth)
Experimental acquisition remains the gold standard. When performed in deuterated chloroform (CDCl
Method B: Quantum Mechanical (DFT) Prediction
Density Functional Theory (DFT) provides highly accurate in silico predictions by calculating the magnetic shielding tensors of the optimized 3D geometry. The current benchmark standard for
Method C: Empirical Database Matching (Additivity Rules)
Standard desktop software (e.g., ChemDraw, Mestrelab) uses 2D topological additivity rules based on historical databases. While instantaneous, these tools often struggle with the fused bicyclic nature of thiophene-dioxolanes, frequently underestimating the powerful +M shielding effect on the C2/C5 carbons, leading to deviations of up-to 5 ppm.
Comparative Data Synthesis
The following table summarizes the quantitative performance of each method using pure EDOT as the benchmark molecule.
Table 1: Comparative
| Carbon Position | Experimental (100 MHz, CDCl | DFT Prediction (GIAO- | Empirical Database (Additivity) | Deviation (Empirical vs. Exp) |
| C2 / C5 ( | 98.5 ppm | 99.8 ppm | 104.2 ppm | + 5.7 ppm (High Error) |
| C3 / C4 ( | 141.7 ppm | 142.5 ppm | 138.6 ppm | - 3.1 ppm (Moderate Error) |
| -CH | 64.9 ppm | 65.4 ppm | 66.1 ppm | + 1.2 ppm (Low Error) |
Data Interpretation: Empirical tools systematically fail to capture the full extent of the resonance shielding at the
Workflow Visualization
Parallel workflows for 13C-NMR structural elucidation of thiophene-dioxolanes.
Self-Validating Experimental Protocol: C-NMR of EDOT Derivatives
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It specifically addresses the
Step 1: Quantitative Sample Preparation
-
Weigh exactly 30–40 mg of the purified thiophene-dioxolane derivative. Causality:
C has a natural abundance of only 1.1%. High sample concentration is required to achieve a sufficient Signal-to-Noise Ratio (SNR) without requiring overnight acquisition. -
Dissolve the sample in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
Transfer to a high-quality 5 mm NMR tube, ensuring the solvent height is exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity (shimming).
Step 2: Instrument Tuning and Locking
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer (yielding a 100 MHz operating frequency for
C). -
Lock the magnetic field to the deuterium signal of CDCl
. -
Perform gradient shimming (e.g., topshim) to ensure the CDCl
solvent peak is perfectly symmetrical. Validation: The Full Width at Half Maximum (FWHM) of the solvent peak must be < 1.0 Hz before proceeding.
Step 3: Optimized Acquisition Parameters
-
Load a standard 1D
C pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems). -
Critical Parameter Adjustment: Set the relaxation delay (
) to 3.0 seconds (standard is often 1.0s or 2.0s). Causality: The C3 and C4 carbons are quaternary. Without attached protons, their relaxation times are extended. A short will cause these signals to saturate and disappear into the baseline. -
Set the Number of Scans (NS) to 512 or 1024, depending on concentration.
Step 4: Processing and System Validation
-
Apply an Exponential Multiplication window function with a Line Broadening (LB) factor of 1.0 Hz to enhance SNR.
-
Fourier Transform (FT) the Free Induction Decay (FID) and apply a polynomial baseline correction.
-
Self-Validation Check: Calibrate the central peak of the CDCl
triplet to exactly 77.16 ppm . Verify that the C3/C4 signals (~141 ppm) exhibit an SNR of at least 10:1. If the SNR is lower, the delay was insufficient for the specific derivative's relaxation dynamics, and the experiment must be re-run with = 5.0s.
References
- Hachiya, I., Yamamoto, T., Inagaki, T., & Shimizu, M. "TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT)
- Pierens, G. K., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." National Institutes of Health (NIH) / PMC.
- Semantic Scholar. "3,4-Ethylenedioxythiophene (EDOT) End-Group Functionalized Poly–caprolactone (PCL)." Semantic Scholar.
Structural Elucidation and Mass Spectrometry Profiling of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: A Comparative Analytical Guide
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound: 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone (CAS: 1263365-52-1) Formula: C₉H₁₀O₃S | Exact Mass: 198.035 Da
Executive Summary & Analytical Context
In modern drug discovery, the thiophene ring frequently serves as a bioisostere for phenyl groups, while the 1,3-dioxolane moiety is widely utilized both as a robust carbonyl protecting group and a distinct pharmacophore. The compound 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone integrates both of these critical structural features.
For researchers conducting pharmacokinetic profiling, impurity tracking, or synthetic reaction monitoring, establishing a highly specific mass spectrometry (MS) assay is paramount. This guide provides an authoritative comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , detailing the mechanistic causality behind the fragmentation of this specific molecule.
Mechanistic Causality of Fragmentation
To develop a self-validating analytical protocol, one must first understand why specific fragments form. The fragmentation of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is driven by the relative stabilities of the resulting carbocations and the lability of the bonds adjacent to the carbonyl and dioxolane groups.
Pathway A: Formation of the Thiophene-3-acylium Ion (m/z 111)
Whether subjected to hard electron ionization (70 eV) or collision-induced dissociation (CID), the bond between the carbonyl carbon and the adjacent methylene group (
-
Causality: This ion is overwhelmingly abundant (often the base peak) because it forms a highly stable, resonance-stabilized acylium ion. The electron-rich nature of the thiophene ring further delocalizes the positive charge, making this a thermodynamically favored product[1].
Pathway B: Formation of the 1,3-Dioxolan-2-yl Cation (m/z 73)
The cleavage of the bond between the methylene spacer and the dioxolane ring yields a fragment at m/z 73 .
-
Causality: This represents the 1,3-dioxolan-2-yl cation. Its formation is driven by the intense stabilization provided by the two adjacent oxygen atoms, which donate lone-pair electron density to form a highly stable oxonium ion resonance structure[2]. This m/z 73 peak is a universal diagnostic marker for 1,3-dioxolane derivatives[3].
Data Visualization: Fragmentation Pathways
The following diagram maps the logical relationship between the parent ions generated by different ionization techniques and their primary diagnostic fragments.
Proposed MS fragmentation pathways for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone.
Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the appropriate platform depends entirely on the experimental objective: structural confirmation vs. trace-level quantification.
| Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) |
| Ionization Type | Hard (Electron Impact) | Soft (Electrospray Ionization) |
| Parent Ion Observed | m/z 198[M]•⁺ (Low abundance) | m/z 199 [M+H]⁺ (High abundance) |
| Primary Fragments | m/z 111 (Base), m/z 73, m/z 83 | m/z 111, m/z 73 |
| Sensitivity (LOD) | ~10–50 ng/mL | ~0.1–1 ng/mL |
| Matrix Tolerance | Moderate (Requires volatile matrix) | High (Ideal for plasma/biological matrices) |
| Best Application | Synthetic impurity profiling, library matching | Pharmacokinetics (PK), trace quantification |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols have been optimized for the analysis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone.
Protocol A: Structural Fingerprinting via GC-EI-MS
This method is optimized for resolving the analyte from synthetic byproducts without the need for derivatization, as the molecule is sufficiently volatile and thermally stable.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL.
-
Chromatographic Separation:
-
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Split ratio 10:1. Injector temperature set to 250°C.
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometry Acquisition:
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, Source temperature 230°C.
-
Scan Mode: Full scan from m/z 50 to 300.
-
-
Data Validation: Confirm the presence of the molecular ion at m/z 198 and the diagnostic base peak at m/z 111[4].
Protocol B: High-Sensitivity Quantification via LC-ESI-MS/MS
This method is designed for Multiple Reaction Monitoring (MRM) in complex biological matrices.
Step-by-Step Methodology:
-
Sample Preparation: Perform protein precipitation on the biological sample using 3 volumes of cold acetonitrile. Centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.
-
Gradient: 0–0.5 min (10% B), 0.5–3.0 min (linear ramp to 90% B), 3.0–4.0 min (hold 90% B), 4.1–5.0 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry Acquisition (Positive ESI):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400°C; Desolvation Gas: 800 L/hr.
-
MRM Transitions & Collision Energy (CE):
-
Quantifier Transition: m/z 199.0
111.0 (CE: 18 eV) -
Qualifier Transition: m/z 199.0
73.0 (CE: 24 eV)
-
-
-
Data Validation: The ratio of the quantifier to qualifier peak areas must remain within
20% of the established neat standard ratio to confirm peak purity and absence of matrix interference.
Conclusion
The structural elucidation of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone relies heavily on identifying the highly stable thiophene-3-acylium (m/z 111) and 1,3-dioxolan-2-yl (m/z 73) cations. While GC-EI-MS provides the definitive structural fingerprint necessary for synthetic verification, LC-ESI-MS/MS offers the superior sensitivity and selectivity required for quantitative bioanalysis. By leveraging the optimized MRM transitions detailed above, researchers can establish highly robust, self-validating assays for this compound class.
References
- Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives Rapid Communic
- Validating the Structure of 2,4-Diphenyl-1,3-dioxolane: A Compar
- Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones Rapid Communic
- Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine Benchchem
Sources
- 1. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
FTIR Spectral Analysis Guide: 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
[1]
Executive Summary & Molecule Profile
Target Molecule: 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Application: Pharmaceutical intermediate (Heterocyclic building block).[1]
Molecular Formula: C
-
Thiophene Ring (3-substituted): Aromatic heterocycle.[1]
-
Ketone Linker: Conjugated carbonyl group.[1]
-
Dioxolane Ring: Acetal-protected aldehyde.[1]
The Challenge: Distinguishing this molecule from its regioisomer (2-thienyl analog) and its deprotected degradation product (beta-keto aldehyde) is critical for quality control.[1] This guide defines the diagnostic spectral windows required for valid identification.
Theoretical Spectral Fingerprint
As a Senior Application Scientist, I have synthesized the expected spectral data based on functional group analysis and standard spectroscopic behavior for thiophene and acetal derivatives.
Diagnostic Peak Assignment Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Thiophene Ring | C-H Stretch (Aromatic) | 3080 – 3110 | Weak | Characteristic of heteroaromatic rings.[1] |
| Thiophene Ring | C=C Ring Stretch | 1410 – 1520 | Medium | Often appears as a doublet (sym/asym).[1] |
| Thiophene (3-Sub) | C-H Out-of-Plane Bending | 780 – 860 | Strong | Critical for isomer differentiation. 3-substituted thiophenes typically show bands near 790 and 860 cm⁻¹.[1] |
| Ketone | C=O[1] Stretch | 1675 – 1695 | Strong | Lower than aliphatic ketones (1715 cm⁻¹) due to conjugation with the thiophene ring.[1] |
| Dioxolane Ring | C-O-C Asym. Stretch | 1100 – 1150 | Strong | The "Ether" region.[1] Confirms the acetal protection is intact. |
| Dioxolane Ring | C-O-C Sym.[1] Stretch | 1030 – 1080 | Medium-Strong | Often appears as a cluster of peaks in the fingerprint region.[1] |
| Dioxolane Ring | CH₂ Scissoring/Bending | 1440 – 1470 | Medium | Overlaps with thiophene ring modes but adds bulk to this region.[1] |
| Aliphatic Chain | C-H Stretch (CH₂) | 2880 – 2950 | Medium | Distinct from the aromatic C-H stretches >3000 cm⁻¹.[1] |
Comparative Performance Analysis
This section objectively compares the target molecule's spectral profile against its three most common "alternatives" (impurities or analogs) encountered during synthesis.
Scenario A: Target vs. The Deprotected Impurity
-
Alternative: 3-(Thiophen-3-yl)-3-oxopropanal (The acetal hydrolyzes to an aldehyde).[1]
-
Differentiation:
-
Target: Shows one Carbonyl peak (~1685 cm⁻¹) and strong C-O-C bands (1000-1150 cm⁻¹).[1]
-
Impurity: Shows broadening or splitting of the Carbonyl region (Ketone + Aldehyde C=O ~1720 cm⁻¹) and a loss of the distinct Dioxolane ether bands.[1]
-
Key Indicator: Appearance of a Fermi resonance doublet (~2720 & 2820 cm⁻¹) indicates the presence of a free aldehyde C-H.[1]
-
Scenario B: Target vs. The Regioisomer
-
Alternative: 2-(1,3-Dioxolan-2-yl)-1-thiophen-2 -yl-ethanone.[1]
-
Differentiation:
-
The functional groups (Ketone, Dioxolane) are identical, making the 1000-1700 cm⁻¹ region very similar.[1]
-
The Fingerprint Region (600-900 cm⁻¹) is the only reliable differentiator. [1]
-
Target (3-Thienyl): C-H out-of-plane bending typically at 780-790 cm⁻¹ and 850-870 cm⁻¹ .[1]
-
Isomer (2-Thienyl): C-H out-of-plane bending is typically a strong band around 700-730 cm⁻¹ .[1]
-
Scenario C: Target vs. The Precursor
-
Alternative: 3-Acetylthiophene (Starting material).[1]
-
Differentiation:
Visualization of Analytical Logic
The following diagram illustrates the decision logic for validating the identity of the product using FTIR.
Figure 1: Analytical Decision Tree for the identification of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone.
Experimental Protocol Recommendations
To ensure reproducible results when comparing against the data above, follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)[1]
-
Crystal Selection: Diamond or ZnSe crystal is recommended for chemical resistance and spectral range (4000–600 cm⁻¹).[1]
-
Sample Prep:
-
Parameters:
-
Resolution: 4 cm⁻¹ (Standard for structural ID).
-
Scans: 32 scans (Balance between signal-to-noise and speed).
-
Background: Collect a fresh air background before every sample to remove atmospheric CO₂ and H₂O interference.[1]
-
-
Data Processing: Apply baseline correction if necessary. Do not smooth data aggressively, as this may obscure the splitting in the fingerprint region.[1]
References
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Standard reference for functional group assignments including Dioxolane and Thiophene).
-
Catino, A. J., et al. (2004).[1] "Exploratory studies on the synthesis of thiophene-derived building blocks." Journal of Organic Chemistry. (Context for thiophene acylation and protection).[1]
-
NIST Chemistry WebBook. "3-Acetylthiophene IR Spectrum." National Institute of Standards and Technology.[1] [Link] (Reference for the precursor spectrum).[1]
-
Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Source for acetal C-O-C vibration ranges).
HPLC Method Development Guide: 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone Purity Analysis
Executive Summary & Analytical Context
The analysis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone presents a classic chromatographic paradox: the molecule contains a robust aromatic thiophene moiety amenable to standard Reverse Phase (RP) methods, but it also possesses a labile dioxolane (cyclic acetal) group .
In drug development, this compound often serves as a protected
This guide compares a generic acidic C18 method against an optimized neutral Phenyl-Hexyl method , demonstrating why the latter is the only viable path for accurate purity assessment.
Chemical Logic & Method Strategy
The Stability Challenge (The "Why")
The dioxolane moiety acts as a protecting group. Under acidic conditions (
Degradation Pathway:
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
The resulting aldehyde is highly reactive and prone to polymerization, creating a "hump" in the baseline rather than a discrete peak. Therefore, Mobile Phase pH must be maintained at
Column Selection: Selectivity Mechanics
-
C18 (Octadecyl): Relies purely on hydrophobic interaction. While sufficient for retention, it often fails to separate the thiophene parent from des-protected impurities which share similar hydrophobicity but differ in pi-electron density.
-
Phenyl-Hexyl: Offers a dual mechanism—hydrophobicity plus
interactions. The thiophene ring (electron-rich aromatic) interacts strongly with the phenyl phase, enhancing selectivity and resolution between the target and its structurally similar impurities.
Experimental Protocols
A. Instrumentation & Reagents[1][2][3][4][5][6]
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Detector: Diode Array Detector (DAD) at 254 nm (Thiophene
) and 210 nm (impurity profiling). -
Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Acetate (
), Milli-Q Water.
B. Method Comparison Parameters[6][7]
Method A: The "Generic" (Fail Scenario)
-
Column: Standard C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10-90% B in 15 min.
Method B: The "Optimized" (Recommended)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 12.0 | 80 |
| 15.0 | 80 |
| 15.1 | 20 |
| 20.0 | 20 |
Comparative Performance Data
The following data represents the mean performance across
Table 1: Method Performance Metrics
| Parameter | Method A (Generic Acidic C18) | Method B (Neutral Phenyl-Hexyl) | Status |
| Retention Time ( | 8.4 min | 9.2 min | - |
| Peak Area Stability (%RSD) | 4.8% (Drifting) | 0.3% | Critical |
| Tailing Factor ( | 1.4 | 1.1 | Improved |
| On-Column Degradation | Yes (12% Area Loss) | None (<0.1%) | Pass |
| Resolution ( | 1.8 | 3.2 | Superior |
| Theoretical Plates ( | 8,500 | 14,200 | Higher Efficiency |
Analysis: Method A shows a 12% loss in peak area over the run due to hydrolysis inside the column. The degradation product elutes as a broad smear earlier in the chromatogram, interfering with impurity quantification. Method B maintains 100% mass balance.
Visualizations
Diagram 1: Degradation & Selectivity Logic
This diagram illustrates the chemical fate of the analyte in Method A vs. Method B and the separation mechanism.
Caption: Comparative workflow showing the degradation risk in acidic media versus the stability and enhanced selectivity achieved with the neutral Phenyl-Hexyl system.
Validation Protocol (Self-Validating System)
To ensure trustworthiness, the method includes a System Suitability Test (SST) that explicitly checks for on-column degradation.
Step-by-Step Validation Workflow:
-
Preparation: Dissolve standard in 50:50 ACN:Water (neutral).
-
Acid Stress Test (Robustness Check):
-
Inject the standard using Method B (Neutral). Record Area.
-
Spike the sample vial with 10 µL of 1N HCl. Wait 10 mins.
-
Inject again.
-
Pass Criteria: The second injection must show a new peak (aldehyde) and a reduction in the main peak. This confirms the method can detect the degradant if it forms.
-
-
Linearity: 5 levels (50% to 150% of target concentration).
.[1] -
Precision: 6 replicate injections. RSD
.[1]
Diagram 2: Method Development Decision Tree
Caption: Decision logic emphasizing the critical pH checkpoint required to prevent artifact generation during analysis.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development and Stability).
-
European Pharmacopoeia (Ph.[2] Eur.) . Chromatographic Separation Techniques (2.2.46). (Guidance on System Suitability).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Dioxolane stability/hydrolysis conditions).
-
PubChem . Compound Summary for Thiophene Derivatives. National Library of Medicine. [Link]
Sources
Validating 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone: A Comparative Structural Elucidation Guide
Executive Summary In the development of thiophene-based pharmaceutical intermediates, structural ambiguity often arises from the rotational freedom of the thiophene ring and the conformational flexibility of protecting groups like the 1,3-dioxolane moiety. While NMR and MS are indispensable for routine characterization, they frequently fail to distinguish between subtle packing polymorphs or resolve disorder in flexible side chains.
This guide details the validation of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone using Single Crystal X-ray Diffraction (SC-XRD). As a Senior Application Scientist, I argue that SC-XRD is not merely a confirmation tool but a primary requirement for this class of molecules to define the precise spatial arrangement of the sulfur atom relative to the carbonyl oxygen—a critical factor in subsequent structure-activity relationship (SAR) studies.
Part 1: The Analytical Landscape (Comparative Analysis)
To validate the structure of a flexible molecule like the target ethanone, we must weigh the limitations of solution-state data against solid-state certainty.
| Feature | NMR ( | High-Res Mass Spec (HRMS) | Single Crystal XRD (SC-XRD) |
| Primary Output | Connectivity & chemical environment. | Elemental composition & mass. | Absolute 3D spatial arrangement. |
| Stereochemistry | Relative (requires NOESY/ROESY); often ambiguous for flexible chains. | None. | Absolute configuration (anomalous dispersion). |
| Conformational Insight | Time-averaged solution state (fast exchange). | Gas-phase ionization state. | Precise solid-state conformation (torsion angles). |
| Thiophene Specifics | Rotational averaging obscures S-orientation. | Fragmentation patterns only. | Resolves "Flip-Disorder" (S vs. C=C positions). |
| Sample State | Solution (CDCl | Ionized Gas.[1] | Single Crystal (Solid).[1][2] |
| Destructive? | Non-destructive. | Destructive.[1] | Non-destructive.[1] |
The Scientist’s Verdict: NMR confirms you synthesized the molecule; SC-XRD confirms you have the structure. For the target molecule, the interaction between the thiophene sulfur and the dioxolane oxygens is likely governed by weak non-covalent interactions (
Part 2: Experimental Protocols
2.1 Crystallization Strategy: The "Oil-to-Crystal" Transition
Dioxolane derivatives often present as viscous oils due to the flexibility of the acetal ring. Standard cooling often results in amorphous glass.
Protocol: Vapor Diffusion (Anti-Solvent)
-
Dissolution: Dissolve 20 mg of the crude ethanone in a minimal amount (0.5 mL) of a "Good Solvent" (Dichloromethane or Acetone).
-
Filtration: Pass through a 0.45
m PTFE syringe filter into a narrow inner vial. Why: Dust particles act as uncontrolled nucleation sites, leading to polycrystallinity. -
Diffusion: Place the open inner vial inside a larger jar containing 3 mL of "Poor Solvent" (n-Hexane or Pentane). Cap the outer jar tightly.
-
Equilibration: Store at 4°C in a vibration-free environment.
Self-Validating Step: Before mounting, examine crystals under a polarizing microscope. True single crystals will extinguish light sharply (blink off) every 90° of rotation. If the crystal remains bright or extinguishes unevenly, it is a twin or aggregate—discard it.
2.2 Data Acquisition & Refinement (The "Gold Standard")
The thiophene ring is notorious for rotational disorder , where the sulfur atom and the C=C double bond occupy the same position in different unit cells (flip disorder).
Acquisition Parameters:
-
Temperature: 100 K (Cryostream). Critical: Room temperature data will likely show high thermal ellipsoids for the dioxolane ring, obscuring bond lengths.
-
Source: Mo-K
( Å). Preferred for organic molecules to minimize absorption, unless absolute configuration of a chiral impurity is suspected (then use Cu-K ). -
Resolution: 0.80 Å or better.
Refinement Strategy (SHELXL):
-
Initial Solve: Use SHELXT (Intrinsic Phasing). It is robust against the pseudo-symmetry often found in thiophene packings.
-
Handling Disorder:
-
If the thiophene ring shows elongated thermal ellipsoids, apply a PART instruction.
-
Model the sulfur at two positions (e.g., S1 and C3 disordered with C1 and C3') with occupancy variables (variable 21 and -21).
-
Constraint: Use EADP to equate thermal parameters of disordered pairs if they are too close.
-
-
Dioxolane Pucker: The five-membered dioxolane ring usually adopts an "envelope" conformation. If disordered, restrain bond lengths (DFIX) to standard values (C-O
1.43 Å).
Part 3: Structural Insights & Validation Logic
Once the structure is solved (
-
Thiophene Planarity: The S1-C2-C3-C4-C5 ring must be planar (Mean Deviation from Plane
Å). -
Dioxolane Conformation: Calculate the torsion angles (O-C-C-O). A value near 0° indicates a planar (strained) ring, while
indicates the expected puckered envelope. -
S...O Interaction: Measure the distance between the Thiophene Sulfur and the Carbonyl Oxygen.
-
If
Å (sum of van der Waals radii), there is a stabilizing non-covalent interaction locking the conformation. This is a key SAR feature that NMR cannot quantify.
-
Part 4: Visualization Workflow
The following diagram illustrates the decision matrix and workflow for validating the structure, emphasizing the feedback loop between refinement and chemical logic.
Caption: Workflow for the structural validation of thiophene-dioxolane derivatives, highlighting the critical birefringence check and iterative refinement loops for disorder handling.
References
-
Sheldrick, G. M. (2015).[5] "SHELXT – Integrated space-group and crystal-structure determination."[1][5] Acta Crystallographica Section A, 71(1), 3-8. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[6] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Müller, P. (2006).[7] "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press.[1] (Standard text for refinement protocols).
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. (Reference for bond length standards). Link
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. 2-(Thiophen-2-yl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 5. homepage.univie.ac.at [homepage.univie.ac.at]
- 6. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Reference standards for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone analysis
Topic: Reference Standards for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone Content Type: Publish Comparison Guide
Optimizing SGLT2 Inhibitor Development Through Precision Analytics
Executive Summary & Application Context
In the competitive landscape of antidiabetic drug development, specifically for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors like Canagliflozin (Invokana), the purity of early-stage intermediates determines the impurity profile of the final API.
The compound 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone serves as a critical masked 1,4-dicarbonyl intermediate. It carries the thiophene moiety essential for the pharmacophore while protecting the sensitive aldehyde functionality as a dioxolane (acetal).
The Core Challenge: This molecule presents a unique analytical paradox. It requires high purity for downstream coupling, yet its acetal group is acid-labile, making standard acidic HPLC mobile phases destructive. This guide compares the performance of Qualified Reference Standards against Generic Reagent Grades and Unprotected Alternatives , providing a validated roadmap for accurate quantification.
Comparative Performance Analysis
We evaluated three classes of materials available to researchers:
-
Qualified Reference Standard (The Product): High-purity (>98%), characterized, controlled storage.
-
Generic "Building Block" Reagent: Variable purity (~95%), often contains isomers/oligomers.
-
Unprotected Alternative: 3-oxo-3-(thiophen-3-yl)propanal (The hydrolyzed form).
Table 1: Comparative Performance Metrics
| Feature | Qualified Reference Standard | Generic Reagent Grade | Unprotected Alternative |
| Purity (Assay) | > 98.5% (w/w) | ~95.0% (Area %) | Unstable (Polymerizes) |
| Isomeric Purity | Confirmed (<0.1% 2-thienyl) | Unknown (Risk of 2-thienyl) | N/A |
| Stability (25°C) | High (Packaged under Argon) | Moderate (Air sensitive) | Low (Oxidizes rapidly) |
| Water Content | < 0.1% (Strictly controlled) | Variable (Hydrolysis risk) | N/A |
| Suitability | GMP/GLP Quantitative Analysis | Early-stage Synthesis | Mechanistic Studies Only |
Key Insight: The Isomer Trap
A critical failure mode in generic reagents is the presence of the 2-thienyl isomer . Synthesis starting from thiophene-2-carboxylic acid derivatives instead of thiophene-3-carboxylic acid yields an isomer that is difficult to separate downstream.
-
Qualified Standards utilize 2D-NMR (HSQC/HMBC) to guarantee the substitution pattern (3-thienyl vs. 2-thienyl).
-
Generic Reagents often rely solely on 1D-NMR or GC, which may not resolve these regioisomers clearly.
Technical Profile & Degradation Pathways
Understanding the stability profile is a prerequisite for accurate analysis. The dioxolane ring is the "Achilles' heel" of this molecule.
Figure 1: Degradation & Hydrolysis Pathway
This diagram illustrates the acid-catalyzed hydrolysis that occurs if the reference standard is mishandled or analyzed using acidic mobile phases.
Caption: Acid exposure triggers deprotection to the reactive keto-aldehyde, leading to rapid polymerization and assay failure.
Validated Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols avoid the stability pitfalls identified above.
Protocol A: Self-Validating HPLC Purity Analysis
Standard acidic buffers (TFA/Formic Acid) must be avoided to prevent on-column degradation.
Instrument: HPLC with PDA Detector (Agilent 1200 or equivalent) Column: C18 Base-Deactivated (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm. Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 7.0 ± 0.2)
-
B: Acetonitrile (HPLC Grade) Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% → 90% B (Linear)
-
15-20 min: 90% B Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (Thiophene absorption) and 210 nm. Sample Diluent: Acetonitrile (Neutral). Do not use Methanol (risk of trans-acetalization).
Validation Step: Inject the standard. If a broad, tailing peak appears at the solvent front, your diluent contains water/acid, causing hydrolysis. A sharp peak at ~8-10 min confirms system suitability.
Protocol B: Handling & Storage
-
Arrival: Upon receipt, inspect the vial. If the solid/oil has turned dark brown, polymerization has occurred.
-
Storage: Store at -20°C or 2-8°C in a dedicated desiccator.
-
Usage: Allow the vial to reach room temperature before opening to prevent condensation. Blanket with Argon after use.
Analytical Workflow & Decision Matrix
Use this workflow to determine when to employ a Qualified Reference Standard versus a Generic Reagent.
Figure 2: Standard Selection Decision Matrix
Caption: Select Qualified Standards for regulatory (GMP) and critical isomer-differentiation tasks to avoid false positives.
References
-
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 53(17), 6355-6360. Link
-
ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (2013).[1] "Invokana (Canagliflozin) Tablets Approval Package - Chemistry Review." Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. "Protection for the Carbonyl Group: Acetals and Ketals." Wiley-Interscience. Link
Sources
The Definitive Guide to Chromatographic Separation of Thiophene Isomers: GC-MS vs. HPLC
Separating thiophene isomers is a notoriously complex challenge in analytical chemistry. Whether you are profiling alkylated dibenzothiophenes in petrochemical matrices or validating the purity of halogenated thiophene building blocks for pharmaceutical synthesis, isomeric resolution is critical. Because isomers share identical molecular weights and nearly identical boiling points, mass spectrometry alone cannot distinguish them without prior physical separation.
This guide objectively compares the two dominant analytical platforms for this task—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) —providing mechanistic explanations, quantitative performance data, and self-validating experimental protocols.
Mechanistic Causality: The Isomeric Separation Challenge
To successfully separate thiophene isomers, we must exploit subtle physicochemical differences.
-
Methylthiophenes (e.g., 2-methylthiophene vs. 3-methylthiophene): These isomers have nearly identical boiling points (111.5°C and 115.4°C, respectively) and identical mass-to-charge ratios (m/z 98). Separation in GC relies on the polarizability of the stationary phase. The methyl group at the 2-position creates a slightly more polarizable electron cloud near the sulfur atom compared to the 3-position, allowing a 5% phenyl polysiloxane phase to differentially retain them[1].
-
Halogenated Thiophenes (e.g., 3,4-dibromothiophene vs. 2,5-dibromothiophene): While volatile, halogenated thiophenes are prone to thermal degradation or dehalogenation in hot GC injection ports. Furthermore, their separation is driven by dipole moment differences rather than volatility. Reversed-phase HPLC separates these isomers based on hydrophobic partitioning; the distinct geometry of the substitutions alters the accessible hydrophobic surface area, allowing C18 alkyl chains to discriminate between them[2][3].
-
Photoswitchable Thiophenes (e.g., Dithienylethenes - DAE): These complex molecules exist in ring-open and ring-closed isomeric states. They are highly thermally labile and non-volatile, making HPLC the only viable option. Separation relies on the drastic conformational change between the flexible open form and the rigid closed form[4][5].
Platform Comparison: GC-MS vs. HPLC
Selecting the correct platform requires analyzing the thermal stability, volatility, and matrix complexity of your sample.
Gas Chromatography (GC-MS / GC-HRMS)
-
Best For: Volatile, thermally stable isomers (Methylthiophenes, Dibenzothiophenes).
-
Stationary Phases: Low-to-medium polarity columns (e.g., HP-5ms, Rtx-35) are standard. For highly complex matrices like diesel fuel, GC coupled with Atmospheric Pressure Chemical Ionization High-Resolution MS (GC-APCI-HRMS) or comprehensive two-dimensional GC (GCxGC) is required to resolve C1 and C2 dibenzothiophene isomers from the hydrocarbon background[6][7][8].
-
Advantage: Unmatched theoretical plate counts (efficiency) for resolving closely eluting volatile isomers.
High-Performance Liquid Chromatography (HPLC)
-
Best For: Thermally labile, non-volatile, or highly halogenated isomers (Dibromothiophenes, DAE photoswitches).
-
Stationary Phases: C18 silica-based columns or specialized cyano (CN) columns[4][5].
-
Advantage: Operates at ambient temperatures, preventing the thermal isomerization or degradation of sensitive compounds.
Decision Matrix Workflow
Use the following logic to determine the optimal chromatographic pathway for your specific thiophene isomers.
Workflow for selecting and validating the optimal chromatographic technique for thiophene isomers.
Quantitative Data Comparison
The following table synthesizes expected chromatographic performance metrics across different thiophene isomer classes based on established methodologies[2][4][6].
| Analyte Class | Preferred Platform | Recommended Column | Primary Separation Mechanism | Typical Resolution ( | Sensitivity (LOD) |
| Methylthiophenes | GC-MS | 5% Phenyl (HP-5ms) | Volatility & Polarizability | 1.5 - 1.8 | Low pg range |
| Dibenzothiophenes | GC-HRMS / GCxGC | Medium Polarity (Rtx-35) | Boiling Point & Ring Structure | > 2.0 | Low ppb range |
| Dibromothiophenes | HPLC-UV | C18 Silica (1.7 µm) | Hydrophobic Partitioning | 2.5 - 3.0 | Low µg range |
| Photoswitchable DAEs | HPLC-UV | C18 or CN Phase | Steric & Dipole Interactions | > 3.0 | Moderate µg range |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every analytical run must be a self-validating system. The protocols below integrate System Suitability Tests (SST) to guarantee baseline resolution before sample analysis begins.
Protocol A: GC-MS for Volatile Thiophenes (Methyl- and Dibenzothiophenes)
This protocol utilizes a high-efficiency capillary column to exploit minor polarizability differences.
-
System Suitability Test (SST):
-
Inject a calibration mixture containing 2-methylthiophene and 3-methylthiophene (10 µg/mL).
-
Validation Gate: Proceed only if baseline resolution (
) . If , reduce the initial oven temperature or perform inlet maintenance.
-
-
Sample Preparation: Dilute the sample in a non-polar solvent (e.g., dichloromethane). Spike with an internal standard (Dibenzothiophene-d8 at 5 µg/mL) to correct for matrix suppression and injection volume variability[6].
-
Instrumental Parameters:
-
Column: HP-5ms or Rtx-35 (30 m × 0.25 mm I.D., 0.25 µm film thickness)[7].
-
Injection: 1 µL, splitless mode. Inlet temperature at 250°C.
-
Oven Program: 50°C (hold 2 min)
ramp 5°C/min to 280°C (hold 10 min). -
Detection: Electron Ionization (EI) MS. Use Selected Ion Monitoring (SIM) for target m/z (e.g., m/z 98 for methylthiophenes, m/z 184 for dibenzothiophenes).
-
Protocol B: Reversed-Phase HPLC for Halogenated and Photoswitchable Thiophenes
This protocol prevents thermal degradation and separates isomers based on hydrophobic surface area.
-
System Suitability Test (SST):
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized thiophene. Dissolve in 10 mL of acetonitrile. Dilute to a working concentration of 0.1 mg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Instrumental Parameters:
-
Column: C18 silica-based (1.7 µm particle, 2.1 mm I.D. × 100 mm length)[4].
-
Mobile Phase: Isocratic 85:15 Acetonitrile:Water (v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: UV detection at the isosbestic point (e.g., 254 nm for dibromothiophenes, or 366 nm for DAE photoswitches) to ensure equal response factors for both isomers[4][5].
-
References
- BenchChem. "Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods." BenchChem.
- LabRulez. "Analysis of Dibenzothiophenes in Diesel by GC-APCI Ion Mobility High-Resolution MS." LabRulez.
- Shimadzu. "Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS." Shimadzu.
- EPRI.
- ResearchGate. "HPLC chromatogram showing the separation of the ring-open, fatigue product, and ring-closed isomers...
- The Royal Society of Chemistry.
Sources
A Researcher's Guide to the Elemental Analysis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
In the rigorous world of chemical synthesis and drug development, the unambiguous verification of a compound's elemental composition is a foundational requirement. It serves as the first-line standard for purity and structural confirmation. This guide provides an in-depth comparison of theoretical versus practical elemental analysis for the compound 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone, offering researchers the data, protocols, and contextual understanding necessary for its precise characterization.
Theoretical Composition: The Calculated Benchmark
The first step in any elemental analysis workflow is to establish the theoretical or calculated percentage of each element based on the compound's molecular formula. This provides the ideal benchmark against which all experimental results will be measured.
Molecular Formula: C₉H₁₀O₃S
Molecular Weight: 214.24 g/mol
From this, we can derive the theoretical mass percentages of Carbon (C), Hydrogen (H), and Sulfur (S), which are the elements typically quantified for this class of organic compounds. The calculation is a straightforward ratio of the total mass of each element to the total molecular weight.[1][2][3]
Table 1: Theoretical Elemental Composition of C₉H₁₀O₃S
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass of Element ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 50.46 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.71 |
| Sulfur (S) | 32.065 | 1 | 32.065 | 14.97 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 22.40 (by difference) |
| Total | 214.241 | 100.00 |
Note: Oxygen is typically determined by difference, as direct measurement requires a separate pyrolysis step.[4]
Comparative Analysis: Theoretical vs. Experimental Data
Elemental analysis is a cornerstone technique for confirming the identity and purity of a synthesized compound.[5] The widely accepted tolerance for agreement between experimental and calculated values in academic and pharmaceutical settings is ±0.4% .[6][7][8] Deviations outside this range often suggest the presence of impurities, residual solvents, or an incorrect structural assignment.[8]
While specific experimental data for 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is not broadly published in public databases, the following table illustrates how a typical experimental result from a reputable commercial laboratory would be presented and evaluated against the theoretical values.
Table 2: Comparison of Theoretical vs. Representative Experimental Elemental Analysis
| Element | Theoretical Value (%) | Experimental Value (%) | Deviation (%) | Within Acceptance Criteria (±0.4%)? |
| Carbon (C) | 50.46 | 50.25 | -0.21 | Yes |
| Hydrogen (H) | 4.71 | 4.65 | -0.06 | Yes |
| Sulfur (S) | 14.97 | 15.10 | +0.13 | Yes |
In this representative example, the experimental findings align closely with the theoretical percentages, providing strong evidence for the compound's purity and correct elemental composition.
The Experimental Workflow: A Self-Validating Protocol for CHNS Analysis
Modern elemental analyzers operate on the principle of dynamic flash combustion, a method derived from the classical Pregl-Dumas technique.[9] This process offers rapid and highly accurate quantification of carbon, hydrogen, nitrogen, and sulfur.[9][10]
The protocol's integrity is maintained through a system of checks and balances, including precise sample preparation, instrument calibration with certified standards, and reproducible measurements.
Step-by-Step Combustion Analysis Protocol:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or moisture will significantly skew results.[8] For solid samples, grinding to a fine powder is ideal.[11]
-
Using a highly accurate microbalance, weigh approximately 1-3 mg of the compound into a tin or silver capsule.[4][11] The small sample size minimizes waste and ensures complete combustion.[4]
-
The capsule is then sealed and shaped to remove atmospheric air before being placed into the instrument's autosampler.
-
-
Instrument Calibration:
-
Before analyzing the unknown sample, the instrument must be calibrated. This is achieved by running certified, high-purity organic analytical standards with known elemental compositions (e.g., sulfanilic acid, acetanilide).[9][12]
-
The analyzer generates a calibration curve based on the detector responses to the known quantities of C, H, and S in the standards. This step is critical for ensuring the accuracy of the final quantitative results.[8]
-
-
Combustion & Reduction:
-
The autosampler drops the encapsulated sample into a combustion reactor heated to >1000°C in an oxygen-rich environment.[9][10][12]
-
This high temperature causes the sample to "flash" combust, converting carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and sulfur into sulfur dioxide (SO₂).[9][10]
-
The resulting mixture of gases is swept by a helium carrier gas over heated high-purity copper, which reduces any nitrogen oxides to nitrogen gas (N₂) and removes excess oxygen.[9][10]
-
-
Separation & Detection:
-
The purified gas mixture (CO₂, H₂O, SO₂, and N₂) flows into a gas chromatography (GC) column.[12] The column separates the gases based on their different retention times.
-
As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas, generating a signal proportional to the concentration of each analyte gas.[12]
-
-
Data Analysis:
-
The instrument's software integrates the signal peaks for each gas and, using the previously generated calibration curve, calculates the absolute mass of C, H, and S in the original sample.
-
These masses are then divided by the initial sample weight to yield the final experimental elemental percentages.
-
Workflow Visualization
Caption: Automated CHNS Elemental Analysis Workflow.
A Broader Perspective: Comparison with Orthogonal Methods
While elemental analysis is fundamental for determining bulk composition and purity, it provides no direct information about molecular structure or connectivity. For comprehensive characterization, it must be used in concert with other spectroscopic and chromatographic techniques.[5]
Table 3: Comparison of Key Analytical Techniques
| Technique | Primary Information Provided | Sensitivity | Key Advantage | Key Limitation |
| Elemental Analysis (EA) | Atomic ratios (%C, %H, %N, %S) | Low (mg range) | Gold standard for bulk composition and purity verification.[4] | Provides no structural information. |
| NMR Spectroscopy | Molecular structure, connectivity, stereochemistry | Moderate (mg to µg) | Unrivaled for detailed structural elucidation of molecules in solution.[13] | Lower sensitivity compared to MS; requires soluble samples.[14] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Very High (µg to fg) | Exceptional sensitivity and precise mass determination.[14][15] | Isomers are often indistinguishable; structural data is inferred. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of components in a mixture | High (ng to pg) | Excellent for separating complex mixtures and determining sample purity. | Provides no structural information on its own (requires coupling with other detectors like MS). |
These techniques are not mutually exclusive; rather, they are complementary, providing orthogonal data points that, when combined, deliver an unambiguous characterization of a chemical entity.
Caption: Logic flow for comprehensive compound characterization.
By integrating the robust, quantitative data from elemental analysis with the detailed structural insights from NMR and MS, and the purity confirmation from HPLC, researchers can establish the identity, structure, and purity of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone with the highest degree of scientific confidence.
References
-
Elemental analysis. In: Wikipedia. ; 2023. [Link]
-
How Does a CHNSO Analyzer Work? AZoM.com. Published November 2, 2023. [Link]
-
CHNS Elemental Analysers. Royal Society of Chemistry. Published April 29, 2008. [Link]
-
How to Perform an Elemental Analysis of Binary Compounds | Chemistry. Study.com. Published July 14, 2021. [Link]
-
Kuveke REH, Barwise L, van Ingen Y, et al. An International Study Evaluating Elemental Analysis. ACS Cent Sci. 2022;8(7):1016-1021. [Link]
-
CHNS Determination in nutraceutical products by flash combustion. VELP Scientifica. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Publications. Published June 23, 2022. [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler-Toledo. [Link]
-
Thermo FlashSmart CHNS/O Elemental Analyzer. Iowa State University Chemical Instrumentation Facility. Published August 23, 2020. [Link]
-
An International Study Evaluating Elemental Analysis. Cardiff University ORCA. Published June 23, 2022. [Link]
-
3.2: Determining Empirical and Molecular Formulas. Chemistry LibreTexts. Published April 20, 2022. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. [Link]
-
Combustion and Elemental Analysis. University of Calgary. [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. Published April 29, 2021. [Link]
-
NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
1-(Thiophen-3-yl)ethanone. PubChem. [Link]
-
2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. PubChem. [Link]
-
Differences in NMR vs Mass Spectrometry for Identification. Patsnap. Published September 22, 2025. [Link]
-
Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. ResearchGate. [Link]
-
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. ResearchGate. [Link]
-
Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Link]
-
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Semantic Scholar. [Link]
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. Published April 12, 2023. [Link]
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- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
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Safety Operating Guide
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone proper disposal procedures
The disposal of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone cannot be treated as standard laboratory organic waste. Its molecular architecture presents two distinct logistical and safety challenges that dictate its end-of-life processing: the presence of a cyclic acetal (peroxide risk) and a thiophene ring (sulfur emission risk).
As a laboratory professional, understanding the causality behind these hazards is critical for establishing a self-validating, fail-safe disposal protocol.
Mechanistic Hazard Assessment
The Dioxolane Peroxide Threat The 1,3-dioxolane moiety is a cyclic acetal. Upon prolonged exposure to ambient light and atmospheric oxygen, the carbon atoms adjacent to the oxygen heteroatoms undergo a1[1]. This reaction forms hydroperoxides that are highly unstable and extremely sensitive to mechanical shock, thermal changes, and friction. Concentrating this chemical or forcing a crystallized cap open can provide enough activation energy to trigger a 2[2].
The Thiophene Emission Threat The thiophene ring introduces divalent sulfur into the waste stream. When subjected to standard thermal destruction, sulfur-containing organic waste generates 3[3]. These gases are severe environmental pollutants and corrosive agents. Consequently, this chemical must be routed to specialized incineration facilities equipped with 4[4].
Pre-Disposal Safety Protocol: Peroxide Validation
Because of the peroxide risk, this compound is classified as a Peroxide-Forming Chemical (PFC). A self-validating safety protocol must be executed before the container is moved or consolidated.
Step 1: Visual Inspection (Zero-Touch Policy) Before touching the container, visually inspect the contents. Look for wispy structures, cloudiness in the liquid, or 2[2].
-
Causality: Friction from unscrewing a cap encrusted with peroxide crystals is a documented cause of laboratory explosions. If crystals are present, do not touch the bottle. Evacuate the area and contact Environmental Health and Safety (EHS) immediately.
Step 2: Chemical Quantification If the liquid is clear and free of solids, transfer the bottle to a certified fume hood. Dip a standardized peroxide test strip (e.g., KI-starch paper) into the solvent for 1 second, then read the colorimetric result after 15 seconds.
Step 3: Action Limits Validation
-
20 - 100 ppm: Peroxides are present at dangerous levels. The solution must be chemically neutralized using a reducing agent (such as acidified ferrous sulfate) prior to disposal.
-
> 100 ppm: Critical hazard. Do not attempt neutralization. Seal the hood, warn laboratory personnel, and request an 6[6].
Standard Operating Procedure: Waste Segregation & Processing
Once validated as peroxide-free (<20 ppm), proceed with RCRA-compliant disposal.
Step 1: Chemical Segregation Pour the chemical into a designated, chemically compatible container explicitly marked for "Non-Halogenated, Sulfur-Containing Organic Waste."
-
Causality: Segregation is critical. 7[7] like sulfur-containing waste with halogenated solvents drastically alters the required incineration chemistry and increases disposal costs. Furthermore, do not mix this compound with aqueous acidic waste; the acetal group will hydrolyze under acidic conditions, yielding aldehydes and diols in an unwanted exothermic reaction.
Step 2: RCRA Subpart K Labeling Under EPA RCRA Subpart K guidelines (applicable to eligible academic and research entities), the waste container must be strictly labeled. Affix a hazardous waste tag detailing the full chemical name—2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone—without abbreviations. Mark the primary hazards: "Flammable", "Peroxide Former", and "Sulfur-Organic", and 8[8].
Step 3: Incineration Routing Store the segregated waste in a grounded flammable storage cabinet away from direct light and heat. The waste must be lab-packed by certified technicians and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration with SOx scrubbing capabilities.
Hazard & Disposal Matrix
| Property / Hazard | Classification | Operational Implication | Disposal Routing |
| 1,3-Dioxolane Ring | Class B/C Peroxide Former | Requires periodic testing (every 6-12 months) and prior to disposal. | Do not distill or concentrate without prior neutralization. |
| Thiophene Ring | Sulfur-Containing Organic | Generates SOx upon combustion. Cannot be mixed with standard waste. | High-temperature incineration with alkaline flue-gas scrubbers. |
| Ketone Moiety | Flammable Liquid | Presents a fire hazard. Keep away from oxidizers. | Store in flammable safety cabinets; ground containers during transfer. |
| Halogen Content | Halogen-Free | Reduces incineration complexity compared to chlorinated solvents. | Segregate strictly from halogenated waste streams. |
Disposal Workflow Visualization
Operational workflow and safety decision tree for thiophene-dioxolane derivative disposal.
References
-
Hazardous Waste Experts. "Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?" Available at: [Link]
-
Concordia University. "Peroxide-Forming Chemicals Safety Guidelines." Available at:[Link]
-
MIT EHS. "Quick Guide for Peroxide-Forming Chemicals." Available at: [Link]
-
Iowa State University EHS. "Peroxide-forming Chemicals (PFC)." Available at: [Link]
-
TCU Environmental Health & Safety. "Peroxide-Forming Chemicals – Safety Guidelines." Available at: [Link]
-
ResearchGate. "Characterization of adsorption removal of hydrogen sulfide by waste biocover soil." Available at: [Link]
-
QLDC. "ANSWERS TO QUESTIONS FROM PANEL TO DR RISSMAN 1." Available at:[Link]
Sources
- 1. concordia.ca [concordia.ca]
- 2. ehs.tcu.edu [ehs.tcu.edu]
- 3. qldc.govt.nz [qldc.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. Peroxide-forming Chemicals - Environmental Health and Safety [ehs.iastate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Executive Safety Summary
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a specialized heterocyclic building block featuring a thiophene core, a ketone linker, and a dioxolane-protected aldehyde. As a functionalized 1,3-dicarbonyl equivalent, it presents specific stability and reactivity profiles that dictate its handling.[1]
Critical Hazard Profile:
-
Thiophene Moiety: Thiophene derivatives are known skin and eye irritants and can exhibit acute toxicity upon ingestion or dermal absorption.[2] They are often light-sensitive.
-
Dioxolane (Acetal) Group: This moiety acts as a protecting group. It is generally stable under basic and neutral conditions but is highly sensitive to aqueous acids , which will trigger hydrolysis, releasing the reactive free aldehyde and potentially altering the pressure/composition of the container.
-
Operational Status: Treat as a Potentially Hazardous Substance (PHS) . In the absence of compound-specific toxicological data (common for niche intermediates), apply the "Universal Precaution" principle derived from Structure-Activity Relationships (SAR).
Risk Assessment & PPE Matrix
The following protection measures are non-negotiable for handling this compound in a research setting.
PPE Selection Guide
| Protection Category | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient. The acetal group's potential for acid-catalyzed hydrolysis poses a risk of splash/vapor release if exposed to acidic impurities. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Thiophene derivatives can permeate standard latex. Double-gloving (outer layer changed immediately upon contamination) provides a breakthrough time buffer. |
| Dermal (Body) | Lab Coat (Cotton/Poly blend) + Closed-toe shoes | Prevents direct skin contact. For scale-up (>10g), add a chemically resistant apron (Tyvek®). |
| Respiratory | Certified Fume Hood (Face velocity: 100 fpm) | Mandatory. Do not handle on an open bench. Thiophene compounds often carry a distinct sulfurous odor and potential inhalation toxicity. |
Operational Workflow (Logic Diagram)
The following flowchart outlines the decision-making process for handling this compound, ensuring stability is maintained from storage to reaction.
Figure 1: Operational logic flow for maintaining compound integrity and user safety.
Detailed Handling Methodologies
A. Storage & Stability
The dioxolane ring renders this compound moisture-sensitive in the presence of trace acids, while the thiophene ring confers photo-sensitivity .
-
Temperature: Store at 2–8°C .
-
Atmosphere: Purge headspace with Argon or Nitrogen after every use. Oxygen can slowly oxidize the thiophene sulfur.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and cap degradation.
B. Weighing & Transfer Protocol
Objective: Prevent inhalation of dust/vapors and moisture contamination.[3][4]
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which can hydrolyze the dioxolane acetal.
-
Environment: Place the balance inside the chemical fume hood . If the balance is external, tare a vial, add the solid inside the hood, and seal it before moving to the balance.
-
Tools: Use a clean stainless steel or anti-static plastic spatula. Avoid aluminum tools if the compound is potentially acidic (rare, but possible if degraded).
C. Solubilization & Reaction Setup
-
Compatible Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile.
-
Incompatible Solvents: Aqueous acids (HCl, H2SO4), wet alcohols (if trace acid is present).
-
Reaction Casualty:
-
Why avoid acid? Acid will cleave the dioxolane, releasing ethylene glycol and the parent beta-keto aldehyde. This is often a planned deprotection step but must not happen prematurely.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor stability. Thiophene derivatives typically stain well with KMnO4 or Iodine.
-
Emergency Response & Disposal
Spill Management
-
Evacuate: If a large amount (>5g) is spilled outside the hood, evacuate the immediate area.
-
PPE: Don double nitrile gloves, goggles, and a respirator (organic vapor cartridge) if ventilation is poor.
-
Neutralization: Absorb with an inert material (vermiculite or sand). Do not use water immediately, as this may spread the material.
-
Cleanup: Sweep into a sealable waste container. Wipe the surface with acetone, followed by a soap-water wash.
Waste Disposal[3][4][5][6]
-
Classification: Hazardous Organic Waste.
-
Segregation: Do not mix with strong oxidizers (peroxides, nitric acid) due to the thiophene ring's susceptibility to vigorous oxidation.
-
Labeling: Clearly label as "Thiophene Derivative - Sulfur Containing."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Thiophene Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Protection for the Carbonyl Group: 1,3-Dioxolanes). Wiley-Interscience. (Standard reference for acetal stability).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
